Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Description
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Properties
IUPAC Name |
ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)6-7(10)8-4-3-5-13-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSIOGDCWXTPTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887411-85-0 | |
| Record name | ethyl 3-oxo-3-(oxolan-2-yl)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a versatile β-keto ester featuring a unique tetrahydrofuran moiety. This guide provides a comprehensive overview of its core chemical properties, including its synthesis, reactivity, and spectroscopic profile. Particular emphasis is placed on the principles of keto-enol tautomerism, a defining characteristic of this compound class, and its implications for reactivity and application. This document is intended to serve as a technical resource for researchers in organic synthesis and medicinal chemistry, offering insights into the strategic utilization of this valuable building block.
Introduction: Unveiling a Versatile Synthetic Intermediate
This compound, with the CAS Number 887411-85-0, belongs to the important class of β-keto esters. These compounds are renowned for their synthetic utility, stemming from the presence of multiple reactive sites. The incorporation of a tetrahydrofuran ring, a privileged scaffold in many biologically active molecules and natural products, imparts distinct physicochemical properties and stereochemical complexity.[1][2] This guide will delve into the fundamental chemical characteristics of this molecule, providing a framework for its application in complex molecule synthesis and drug discovery programs. The furan and tetrahydrofuran cores are integral to a wide array of pharmaceuticals, highlighting the potential of their derivatives in medicinal chemistry.[1][3][4]
Molecular Structure and Physicochemical Properties
The structural formula of this compound reveals a fascinating interplay of functional groups that dictate its chemical behavior.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Comment |
| IUPAC Name | This compound | --- |
| CAS Number | 887411-85-0 | [5] |
| Molecular Formula | C₉H₁₄O₄ | [5] |
| Molecular Weight | 186.21 g/mol | Calculated |
| Appearance | Expected to be a colorless to pale yellow liquid | Based on similar β-keto esters |
| pKa (α-proton) | ~11-13 | Estimated based on typical β-keto esters.[6][7][8] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, ethyl acetate, THF). Limited solubility in water. | General solubility of esters.[9][10] |
Synthesis of this compound: A Plausible Approach
Proposed Synthetic Workflow: Mixed Claisen Condensation
The following protocol is a generalized procedure based on established methodologies for mixed Claisen condensations.
Reaction Scheme:
Caption: Proposed synthesis of the title compound via a mixed Claisen condensation.
Step-by-Step Experimental Protocol:
-
Preparation of the Base: A strong base is crucial for the deprotonation of the α-proton of ethyl acetate to form the nucleophilic enolate. Sodium ethoxide (NaOEt) is a common choice and can be prepared in situ by reacting sodium metal with anhydrous ethanol. Alternatively, a non-nucleophilic base like lithium diisopropylamide (LDA) can be used.
-
Enolate Formation: To a solution of the strong base in an anhydrous solvent (e.g., THF or diethyl ether) at a low temperature (typically -78 °C to 0 °C), a solution of ethyl acetate is added dropwise. This allows for the formation of the ethyl acetate enolate.
-
Condensation: Ethyl tetrahydrofuran-2-carboxylate is then added slowly to the enolate solution. The enolate attacks the carbonyl carbon of the ethyl tetrahydrofuran-2-carboxylate.
-
Reaction Quench and Workup: The reaction is quenched by the addition of a protic source, typically an aqueous acid solution (e.g., dilute HCl). This neutralizes the reaction mixture and protonates the resulting β-keto ester enolate.
-
Extraction and Purification: The product is then extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product can be purified by vacuum distillation or column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is critical to prevent the quenching of the strong base and the hydrolysis of the esters.
-
Strong Base: A base with a pKa higher than that of the α-proton of the ester is required for efficient enolate formation.
-
Low Temperature: The reaction is often carried out at low temperatures to control the exothermicity and minimize side reactions.
-
Mixed Condensation Strategy: To favor the desired cross-condensation product, it is advantageous to use an excess of the ester that does not readily self-condense or to use a directed approach with a pre-formed enolate. In this case, the slow addition of ethyl tetrahydrofuran-2-carboxylate to the pre-formed enolate of ethyl acetate would be a suitable strategy.[12]
Keto-Enol Tautomerism: A Fundamental Equilibrium
A hallmark of β-dicarbonyl compounds, including this compound, is their existence as a dynamic equilibrium between the keto and enol tautomers.[6][7][15][16][17][18][19][20] This equilibrium is a cornerstone of their reactivity, as both tautomers can participate in different types of reactions.
Caption: The equilibrium between the keto and enol tautomers.
The Influence of Solvents on Tautomeric Equilibrium
The position of the keto-enol equilibrium is highly dependent on the solvent.[6][15][16][17] This phenomenon can be rationalized by considering the polarity of the tautomers and their interactions with the solvent molecules.
-
Non-polar Solvents (e.g., hexane, carbon tetrachloride): In non-polar solvents, the enol form is often favored. This is due to the formation of a stable, intramolecular hydrogen bond between the enolic hydroxyl group and the keto oxygen, which forms a pseudo-six-membered ring. This internal hydrogen bonding reduces the molecule's interaction with the non-polar solvent.[15]
-
Polar Aprotic Solvents (e.g., DMSO, acetone): In polar aprotic solvents, the keto form is generally more prevalent. These solvents can act as hydrogen bond acceptors, disrupting the intramolecular hydrogen bond of the enol form. The more polar keto form is better solvated by these polar solvents.[16][19]
-
Polar Protic Solvents (e.g., water, ethanol): In polar protic solvents, the keto form is also typically favored. These solvents can form strong intermolecular hydrogen bonds with both the keto and enol forms, which can outweigh the stability gained from the intramolecular hydrogen bond of the enol.
Quantitative Analysis of Tautomeric Equilibrium by ¹H NMR Spectroscopy:
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution.[6][15][16][17] The distinct chemical shifts of the protons in each tautomer allow for their integration and the determination of the equilibrium constant (K_eq_).
Table 2: Expected ¹H NMR Signals for Tautomer Analysis
| Tautomer | Characteristic Proton(s) | Expected Chemical Shift (δ, ppm) |
| Keto | Methylene (α-protons) | 3.0 - 4.0 |
| Enol | Vinylic proton | 5.0 - 6.0 |
| Enol | Enolic hydroxyl proton | 10.0 - 15.0 (broad) |
Experimental Protocol for NMR Analysis of Tautomeric Equilibrium:
-
Sample Preparation: Prepare solutions of this compound of a known concentration in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, D₂O).
-
NMR Acquisition: Acquire quantitative ¹H NMR spectra for each sample.
-
Data Analysis: Integrate the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form.
-
Calculation of Equilibrium Constant: The equilibrium constant, K_eq_ = [Enol]/[Keto], can be calculated from the ratio of the integrals.
Reactivity and Synthetic Applications
The rich chemical reactivity of this compound makes it a valuable intermediate in organic synthesis.
Acidity of the α-Protons
The methylene protons situated between the two carbonyl groups are significantly acidic (pKa ≈ 11-13), readily undergoing deprotonation by a suitable base to form a stabilized enolate.[6][7][8] This enolate is a potent nucleophile and is central to many of the compound's reactions.
Key Reactions
-
Alkylation and Acylation: The enolate can be readily alkylated or acylated at the α-carbon, providing a straightforward route to more complex derivatives.
-
Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones.[9]
-
Michael Addition: The enolate can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[9]
-
Heterocycle Synthesis: β-keto esters are classic precursors for the synthesis of a wide variety of heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, which are common motifs in pharmaceuticals.[19]
Caption: Key reaction pathways of this compound.
Spectroscopic Characterization
The identity and purity of this compound can be confirmed through a combination of spectroscopic techniques.
Table 3: Spectroscopic Data
| Technique | Key Expected Features |
| ¹H NMR | Signals for the ethyl group (triplet and quartet), protons of the tetrahydrofuran ring, and the characteristic signals for the keto and enol tautomers as described in Table 2. |
| ¹³C NMR | Resonances for the carbonyl carbons of the ketone and ester, carbons of the ethyl group, and the tetrahydrofuran ring. Separate signals for the keto and enol tautomers may be observed. |
| IR | Strong C=O stretching vibrations for the ketone and ester groups (typically in the range of 1700-1750 cm⁻¹). A broad O-H stretch for the enol form may also be present. |
| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
Safety and Handling
Conclusion: A Building Block with Significant Potential
This compound is a functionally rich molecule with significant potential in synthetic and medicinal chemistry. Its chemical properties, dominated by the interplay of the β-keto ester functionality and the tetrahydrofuran ring, offer a multitude of opportunities for the construction of complex and potentially bioactive molecules. A thorough understanding of its keto-enol tautomerism is paramount for controlling its reactivity and achieving desired synthetic outcomes. This guide serves as a foundational resource for researchers seeking to harness the synthetic utility of this versatile building block.
References
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Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(6), 1516-1525. [Link]
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Claisen Condensation - SynArchive. (n.d.). Retrieved from [Link]
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Fleta-Soriano, E., & Casabó, J. (2017). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Forensic Science International, 281, 1-8. [Link]
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Organic Syntheses Procedure. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
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Spencer, T. A., & Leong, C. W. (1976). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 53(8), 520. [Link]
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EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved from [Link]
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Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. (2022). Journal of Emerging Investigators. [Link]
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Nasir, W., Munawar, M. A., Adnan, A., Ahmad, S., & Akbar, M. (2010). Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3224. [Link]
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pKa Data Compiled by R. Williams. (2022). [Link]
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Mixed Claisen Condensations. (2023). In Organic Chemistry. OpenStax. [Link]
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Claisen Condensation Reaction Mechanism by Leah4sci. (2016, June 2). YouTube. Retrieved from [Link]
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The Claisen Condensation Reaction. (2024). In Chemistry LibreTexts. [Link]
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Claisen Condensation. (2021). In Chemistry LibreTexts. [Link]
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Khusnutdinov, R. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]
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Synthesis and keto-enol tautomerism of ethyl 4-oxo-3,4-dihydro-1H-pyrano[3,4-b]quinoline-3-carboxylate. (2025). ResearchGate. [Link]
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Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). ResearchGate. [Link]
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Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. (2023). Oriental Journal of Chemistry. [Link]
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ethyl 3-oxo-3-phenylpropanoate. (n.d.). ChemSynthesis. Retrieved from [Link]
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
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Synthesis of Biologically Active Molecules through Multicomponent Reactions. (n.d.). MDPI. Retrieved from [Link]
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Synthesis of the bioactive compound IV. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022). PubMed. [Link]
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Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. (n.d.). MDPI. Retrieved from [Link]
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ETHYL 3-OXO-3-PHENYLPROPANOATE. (n.d.). Matrix Fine Chemicals. Retrieved from [Link]
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An In-Depth Technical Guide to Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate (CAS No. 324570-25-4)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, a versatile β-keto ester of significant interest in medicinal chemistry and synthetic organic chemistry. With full editorial control, this document is structured to deliver not just procedural steps but a deep understanding of the causality behind experimental choices, ensuring a self-validating system of protocols and insights for the discerning researcher.
Introduction: The Strategic Importance of a Unique Building Block
Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate, bearing the CAS number 324570-25-4 , is a key chemical intermediate whose structure is primed for the synthesis of complex molecular architectures.[1][2][3][4] The molecule incorporates a reactive β-keto ester functionality, a cornerstone for carbon-carbon bond formation, and a tetrahydrofuran (THF) moiety. The THF ring is a prevalent scaffold in numerous biologically active natural products and synthetic drug candidates, valued for its ability to form hydrogen bonds and its favorable metabolic profile.[5] The combination of these two features in a single molecule makes it a valuable precursor for generating diverse heterocyclic compounds and other pharmacologically relevant structures.[3][6]
This guide will elucidate the synthesis, purification, analytical characterization, and safe handling of this compound, with a focus on its application in drug discovery and development.
Physicochemical Properties and Data
A foundational understanding of the physicochemical properties is paramount for the effective use of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate in any research endeavor.
| Property | Value | Source |
| CAS Number | 324570-25-4 | [2] |
| Molecular Formula | C₉H₁₄O₄ | [1][4] |
| Molecular Weight | 186.21 g/mol | [2] |
| Predicted Boiling Point | 268.8 ± 30.0 °C | [2] |
| Predicted Density | 1.135 ± 0.06 g/cm³ | [7] |
| Predicted pKa | 10.29 ± 0.20 | [2] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is most effectively achieved via a Claisen condensation , a fundamental carbon-carbon bond-forming reaction in organic chemistry.[8][9][10][11] This reaction involves the condensation of an ester with an enolizable α-hydrogen with another ester in the presence of a strong base.
The Claisen Condensation: Causality in Action
The core of this synthesis is the reaction between ethyl acetate and an activated form of tetrahydrofuran-3-carboxylic acid, typically the corresponding ester, ethyl tetrahydrofuran-3-carboxylate. The mechanism, illustrated below, hinges on the generation of an ester enolate from ethyl acetate, which then acts as a nucleophile.
Caption: The Claisen condensation pathway for the synthesis of the target β-keto ester.
The choice of a strong, non-nucleophilic base is critical to favor deprotonation of ethyl acetate over competing side reactions like saponification. Sodium ethoxide (NaOEt) in anhydrous ethanol is a classic and effective choice, as the ethoxide anion is the same as the leaving group from the ester, preventing transesterification.[8]
Detailed Experimental Protocol
Materials:
-
Ethyl tetrahydrofuran-3-carboxylate
-
Ethyl acetate (anhydrous)
-
Sodium ethoxide (NaOEt) or sodium metal
-
Anhydrous ethanol
-
Toluene (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous toluene.
-
Base Preparation (if using sodium metal): Carefully add sodium metal (1.1 equivalents) to anhydrous ethanol under a nitrogen atmosphere. Allow the sodium to react completely to form sodium ethoxide.
-
Reactant Addition: To the stirred solution of sodium ethoxide, add a mixture of ethyl tetrahydrofuran-3-carboxylate (1 equivalent) and anhydrous ethyl acetate (3-5 equivalents) dropwise at a rate that maintains a gentle reflux. The excess ethyl acetate serves as both reactant and solvent.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Cautiously acidify the mixture with 1 M hydrochloric acid to a pH of ~5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate.
Rationale for Purification Choices
Vacuum distillation is often suitable for thermally stable, liquid β-keto esters. Column chromatography offers a higher degree of purification, particularly for removing any unreacted starting materials or side products. The choice of eluent for chromatography will depend on the polarity of the product, typically a gradient of ethyl acetate in hexanes.
Analytical Characterization: A Self-Validating System
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: Experimental NMR data for CAS 324570-25-4 is not available in the searched literature. The following are predicted chemical shifts and multiplicities based on the structure and data for analogous compounds.
¹H NMR (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.20 | q | 2H | -OCH₂ CH₃ |
| ~3.90 - 3.70 | m | 4H | THF ring protons (-OCH₂ - and -CH -O-) |
| ~3.50 | s | 2H | -C(=O)CH₂ C(=O)- |
| ~3.40 - 3.20 | m | 1H | THF ring proton (-CH -C=O) |
| ~2.20 - 2.00 | m | 2H | THF ring protons (-CH₂CH₂ CH-) |
| ~1.28 | t | 3H | -OCH₂CH₃ |
¹³C NMR (100 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~202.0 | C =O (Ketone) |
| ~167.0 | C =O (Ester) |
| ~68.0 | THF ring carbons (-OC H₂- and -C H-O-) |
| ~61.5 | -OC H₂CH₃ |
| ~49.0 | -C(=O)C H₂C(=O)- |
| ~45.0 | THF ring carbon (-C H-C=O) |
| ~28.0 | THF ring carbon (-CH₂C H₂CH-) |
| ~14.0 | -OCH₂C H₃ |
Infrared (IR) Spectroscopy
The IR spectrum will provide crucial information about the functional groups present.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980 - 2850 | C-H stretch | Aliphatic |
| ~1745 | C=O stretch | Ester |
| ~1715 | C=O stretch | Ketone |
| ~1100 | C-O stretch | Ether (THF ring) |
The presence of two distinct carbonyl peaks is a key indicator of the β-keto ester functionality.[12][13]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate (C₉H₁₄O₄), the expected molecular ion peak [M]⁺ would be at m/z = 186.08. Common fragmentation patterns would involve the loss of the ethoxy group (-OC₂H₅, m/z = 45) and cleavage of the tetrahydrofuran ring.
Applications in Research and Drug Development
The unique structure of Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate makes it a valuable scaffold in medicinal chemistry.
Synthesis of Heterocycles
β-Keto esters are renowned for their utility in the synthesis of a wide variety of heterocyclic systems, such as pyrimidines, pyrazoles, and pyridines.[6] These ring systems are prevalent in many approved drugs. The presence of the tetrahydrofuran moiety can impart favorable pharmacokinetic properties to the resulting molecules.
Caption: Versatility of the title compound in synthesizing bioactive heterocycles.
Introduction of the Tetrahydrofuran Moiety
In drug discovery, the incorporation of a tetrahydrofuran ring can improve solubility, reduce toxicity, and enhance binding affinity to biological targets.[5] This compound serves as an efficient vehicle for introducing this desirable scaffold into a lead molecule.
Safety and Handling
As a responsible scientist, adherence to strict safety protocols is non-negotiable.
-
Hazard Identification: Based on data for analogous compounds, Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is expected to be harmful if swallowed (H302), cause skin irritation (H315), and cause serious eye irritation (H319).[2][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion: A Versatile Tool for Innovation
Ethyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate is a chemical intermediate with significant potential for the synthesis of novel compounds, particularly in the realm of drug discovery. Its dual functionality as a β-keto ester and a carrier of the tetrahydrofuran moiety provides a powerful platform for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, properties, and handling, as outlined in this guide, will empower researchers to effectively harness its synthetic utility.
References
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A Comprehensive Spectroscopic Analysis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS No. 887411-85-0) is a versatile beta-keto ester building block crucial in the synthesis of complex heterocyclic scaffolds. Its unique structure, combining a reactive beta-dicarbonyl system with a tetrahydrofuran moiety, makes it a valuable intermediate in medicinal chemistry and materials science. A definitive structural confirmation is paramount for its effective use in multi-step synthetic pathways. This guide provides a comprehensive analysis of the key spectroscopic data—¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—that collectively enable the unambiguous characterization of this compound. We delve into the causality behind experimental choices and provide a self-validating framework for interpreting the spectral data, ensuring high confidence in structural elucidation for researchers in the field.
Chemical Identity and Structural Framework
Before delving into the spectroscopic data, it is essential to establish the fundamental structural and chemical properties of the target molecule.
-
Systematic Name: this compound
-
CAS Number: 887411-85-0[1]
-
Molecular Formula: C₉H₁₄O₄[2]
-
Molecular Weight: 186.21 g/mol [2]
The molecule's structure features an ethyl ester and a ketone, separated by a methylene group, with the ketone carbonyl directly attached to the C2 position of a tetrahydrofuran (THF) ring. This arrangement presents a classic beta-keto ester system, which can exist in equilibrium with its enol tautomer. This keto-enol tautomerism is a critical consideration in the analysis of its NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For a compound like this compound, both ¹H and ¹³C NMR are required to assign every atom's position definitively.
Experimental Protocol: NMR Data Acquisition
The following is a standard protocol for acquiring high-resolution NMR spectra suitable for structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many organic molecules of this polarity.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex spin systems of the THF moiety.[3]
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program with a sufficient number of scans to achieve a high signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30) to ensure that each unique carbon appears as a single sharp line.
¹H NMR Spectral Data Analysis
The ¹H NMR spectrum provides detailed information about the electronic environment, connectivity, and number of different protons in the molecule. The presence of the chiral center at C2 of the THF ring renders the adjacent C3 protons diastereotopic, leading to more complex splitting patterns than might be naively expected.
Table 1: ¹H NMR Peak Assignments and Interpretation
| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| H-a (CH₃-CH₂-O) | ~1.25 | Triplet (t) | 3H | Ethyl group methyl protons, coupled to the adjacent methylene group (H-b). |
| H-b (CH₃-CH₂-O) | ~4.18 | Quartet (q) | 2H | Ethyl group methylene protons, deshielded by the adjacent ester oxygen and coupled to the methyl group (H-a). |
| H-c (O=C-CH₂-C=O) | ~3.60 | Singlet (s) | 2H | Active methylene protons between two carbonyl groups. In the keto form, these are chemically equivalent. The presence of an enol tautomer would result in a different signal around 5-6 ppm and a broad enolic proton signal >12 ppm. |
| H-g, H-g' (THF C4-H₂) | ~1.90 - 2.10 | Multiplet (m) | 2H | Protons on the C4 of the THF ring. |
| H-f, H-f' (THF C3-H₂) | ~2.20 - 2.40 | Multiplet (m) | 2H | Diastereotopic protons on C3, adjacent to the chiral center (C2). |
| H-e (THF C2-H) | ~4.50 | Triplet (t) or Doublet of Doublets (dd) | 1H | Methine proton at the C2 position, significantly deshielded by both the ring oxygen and the adjacent ketone carbonyl. Coupled to the C3 protons (H-f). |
| H-d, H-d' (THF C5-H₂) | ~3.90 - 4.10 | Multiplet (m) | 2H | Protons on C5, adjacent to the electron-withdrawing ring oxygen. |
Note: Spectral data for this compound is available from chemical suppliers and databases.[1]
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum reveals each unique carbon atom in the molecule as a distinct singlet, with its chemical shift indicating its functional group and electronic environment.
Table 2: ¹³C NMR Peak Assignments and Interpretation
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| C-a (CH₃-CH₂-O) | ~14.1 | Alkyl sp³ carbon of the ethyl group, least deshielded carbon.[4] |
| C-b (CH₃-CH₂-O) | ~61.5 | Methylene carbon of the ethyl group, deshielded by the ester oxygen.[4] |
| C-c (O=C-CH₂-C=O) | ~49.0 | Active methylene carbon, positioned between two carbonyls. |
| C-g (THF C4) | ~25.8 | Standard alkyl sp³ carbon within the THF ring. |
| C-f (THF C3) | ~31.0 | Alkyl sp³ carbon adjacent to the chiral center. |
| C-d (THF C5) | ~68.9 | Methylene carbon adjacent to the THF ring oxygen, showing significant deshielding. |
| C-e (THF C2) | ~79.5 | Methine carbon adjacent to both the ring oxygen and the ketone, highly deshielded. |
| C-h (Ester C=O) | ~167.0 | Carbonyl carbon of the ester functional group.[4] |
| C-i (Ketone C=O) | ~205.0 | Carbonyl carbon of the ketone, typically found further downfield than ester carbonyls.[4] |
Note: The availability of ¹³C NMR data has been indicated by chemical suppliers.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Background Scan: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric and instrument-related absorptions.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce the final spectrum.
IR Spectrum Analysis
The IR spectrum of this compound is dominated by strong absorptions from its two carbonyl groups and the C-O bonds of the ester and ether.
Table 3: Key IR Absorption Bands and Functional Group Assignments
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| ~2980-2850 | Medium | C-H Stretch | sp³ C-H bonds in the ethyl and THF moieties. |
| ~1745 | Strong, Sharp | C=O Stretch | Ester carbonyl . This is a hallmark absorption for saturated esters.[5] |
| ~1715 | Strong, Sharp | C=O Stretch | Ketone carbonyl . The conjugation with the THF ring slightly lowers its frequency compared to a simple aliphatic ketone.[6] |
| ~1100 | Strong | C-O-C Stretch | Asymmetric stretch of the ether bond within the THF ring.[7] |
| ~1250-1150 | Strong | C-O Stretch | Stretch of the C-O single bond in the ester group. |
The presence of two distinct and strong carbonyl peaks around 1745 cm⁻¹ and 1715 cm⁻¹ is the most compelling evidence from the IR spectrum, confirming the existence of both the ester and ketone functionalities.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle.
Experimental Protocol: Electron Ionization (EI)-GC-MS
-
Sample Introduction: A dilute solution of the sample is injected into a Gas Chromatograph (GC), which separates the analyte from any volatile impurities.
-
Ionization: The analyte is then introduced into the mass spectrometer's ion source, where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).
Mass Spectrum Analysis
The EI mass spectrum will show a molecular ion peak (M⁺) and several characteristic fragment ions.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 186 , corresponding to the molecular formula C₉H₁₄O₄. Its presence confirms the molecular weight of the compound.
-
Key Fragmentations: Beta-keto esters and ethers undergo predictable fragmentation pathways.
-
Loss of the ethoxy group (-•OCH₂CH₃): A peak at m/z = 141 (186 - 45) is expected from the cleavage of the ester.
-
Loss of the ethyl group (-•CH₂CH₃): A peak at m/z = 157 (186 - 29).
-
Cleavage of the THF ring: The THF cation itself would appear at m/z = 71 .
-
McLafferty Rearrangement: While less common for the ester, the ketone could undergo this rearrangement, though other cleavages are often more dominant.
-
Integrated Spectroscopic Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from multiple methods. Each technique validates the others, leading to an irrefutable structural assignment.
Caption: Integrated workflow for structural elucidation.
Conclusion
The structural characterization of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide an exhaustive map of the proton and carbon skeletons, IR spectroscopy confirms the critical ketone, ester, and ether functional groups, and mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation. Together, these datasets form a self-validating system that allows researchers and drug development professionals to proceed with confidence in the identity and purity of this important synthetic intermediate.
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An In-Depth Technical Guide to the Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a valuable β-keto ester intermediate in medicinal chemistry and drug discovery. The primary focus is on the strategic selection of starting materials and the elucidation of reaction mechanisms. This document delves into the prevalent synthetic methodologies, offering field-proven insights into experimental design and execution. By integrating detailed protocols, mechanistic diagrams, and comparative data, this guide aims to equip researchers with the necessary knowledge to confidently and efficiently synthesize this target molecule.
Introduction: Strategic Importance of this compound
The tetrahydrofuran moiety is a privileged scaffold in a multitude of biologically active molecules and natural products. Its incorporation into drug candidates can significantly influence pharmacokinetic and pharmacodynamic properties. This compound, as a functionalized β-keto ester, serves as a versatile building block for the synthesis of more complex heterocyclic systems and pharmacologically relevant compounds. The strategic placement of the keto and ester functionalities allows for a wide range of subsequent chemical transformations, making it a key intermediate in the synthesis of novel therapeutic agents.
This guide will explore the primary synthetic routes to this target molecule, with a strong emphasis on the underlying chemical principles that govern the selection of starting materials and reaction conditions.
Primary Synthetic Strategy: The Claisen Condensation
The most direct and widely employed method for the synthesis of β-keto esters is the Claisen condensation.[1][2] This carbon-carbon bond-forming reaction involves the condensation of two ester molecules in the presence of a strong base.[2][3] For the synthesis of this compound, a mixed Claisen condensation is employed.
Core Starting Materials
The judicious selection of starting materials is paramount for a successful Claisen condensation. The two primary components for this synthesis are:
-
Ethyl Tetrahydrofuran-2-carboxylate: This ester serves as the acylating agent in the condensation reaction.
-
Ethyl Acetate: This ester provides the enolizable α-protons necessary for the formation of the nucleophilic enolate intermediate.
A strong, non-nucleophilic base is required to deprotonate the ethyl acetate. Common choices include sodium ethoxide (NaOEt) or sodium hydride (NaH). The use of sodium ethoxide in ethanol is a classic approach; however, to drive the equilibrium, a stoichiometric amount of base is necessary.[2]
Mechanistic Rationale
The Claisen condensation proceeds through a well-established mechanism, which dictates the choice of reagents and reaction conditions.
Diagram 1: Mechanism of the Mixed Claisen Condensation
Caption: The mechanism of the mixed Claisen condensation.
The key steps are:
-
Enolate Formation: The strong base abstracts an acidic α-proton from ethyl acetate to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl tetrahydrofuran-2-carboxylate.
-
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
-
Elimination: The intermediate collapses, eliminating an ethoxide ion to form the β-keto ester product.
-
Deprotonation of the Product: The product is more acidic than the starting ester and is deprotonated by the base, driving the reaction to completion.
-
Protonation: An acidic workup is required to protonate the product enolate and isolate the final β-keto ester.[2]
Preparation of Starting Materials
Tetrahydrofuran-2-carboxylic acid is a common starting point and can be synthesized via several routes, including the oxidation of tetrahydrofurfuryl alcohol or through ring-closing reactions.[4][5] Optically active forms can be obtained through resolution of the racemic acid.[6][7]
The carboxylic acid is readily converted to its corresponding ethyl ester.
Experimental Protocol: Fischer Esterification of Tetrahydrofuran-2-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine tetrahydrofuran-2-carboxylic acid (1.0 eq.), absolute ethanol (excess, ~5-10 eq.), and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid).
-
Reaction Conditions: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting carboxylic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by vacuum distillation.
Detailed Protocol for Claisen Condensation
The following is a detailed, self-validating protocol for the synthesis of this compound, constructed from established procedures for analogous Claisen condensations.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous tetrahydrofuran (THF).
-
Enolate Formation: To the stirred suspension of sodium hydride in THF, add a solution of ethyl acetate (1.0 eq.) in anhydrous THF dropwise via the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete enolate formation.
-
Condensation: Cool the reaction mixture to room temperature. Add a solution of ethyl tetrahydrofuran-2-carboxylate (1.0 eq.) in anhydrous THF dropwise via the addition funnel.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature overnight or gently heat to reflux for several hours until the reaction is complete (monitor by TLC or GC).
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude β-keto ester by vacuum distillation or column chromatography on silica gel.[8]
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Hydride (NaH) | Irreversibly deprotonates ethyl acetate, driving the reaction forward. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | Aprotic solvent that is compatible with the strong base and reagents. |
| Temperature | Reflux for enolate formation, then RT to reflux for condensation | Ensures complete enolate formation and sufficient energy for the condensation. |
| Reaction Time | Overnight | Allows the reaction to proceed to completion. |
| Work-up | Saturated NH4Cl quench | Neutralizes the reaction mixture and facilitates separation. |
| Purification | Vacuum Distillation or Column Chromatography | Removes impurities and isolates the pure β-keto ester.[8] |
Alternative Synthetic Strategy: Acylation of an Enolate
An alternative approach to the synthesis of β-keto esters involves the acylation of a pre-formed enolate with an acylating agent.[9]
Core Starting Materials
-
Ethyl Acetate: As the source of the enolate.
-
Tetrahydrofuran-2-carbonyl Chloride: As the acylating agent.
-
Strong, Non-nucleophilic Base: Lithium diisopropylamide (LDA) is a common choice for this transformation.
Mechanistic Rationale
This method offers greater control as the enolate is generated in a separate step before the introduction of the acylating agent.
Diagram 2: Acylation of Ethyl Acetate Enolate
Caption: The acylation of a pre-formed ethyl acetate enolate.
Preparation of Tetrahydrofuran-2-carbonyl Chloride
Tetrahydrofuran-2-carbonyl chloride can be prepared from tetrahydrofuran-2-carboxylic acid using standard methods.[10][11]
Experimental Protocol: Synthesis of Tetrahydrofuran-2-carbonyl Chloride
-
Reaction Setup: In a fume hood, combine tetrahydrofuran-2-carboxylic acid (1.0 eq.) with an excess of thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.
-
Reaction Conditions: Gently heat the mixture to reflux. The reaction will evolve HCl and SO₂ (if using thionyl chloride) or CO and CO₂ (if using oxalyl chloride).
-
Completion and Purification: Once the gas evolution ceases, the reaction is complete. The excess thionyl chloride or oxalyl chloride can be removed by distillation. The resulting tetrahydrofuran-2-carbonyl chloride can be purified by vacuum distillation.
Conclusion and Future Perspectives
The synthesis of this compound is most effectively achieved through a mixed Claisen condensation of ethyl tetrahydrofuran-2-carboxylate and ethyl acetate. This method is robust and relies on well-established chemical principles. The alternative acylation route provides a viable, albeit potentially more complex, alternative. The choice of synthetic strategy will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research program. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this important chemical intermediate, paving the way for its application in the development of novel pharmaceuticals and other advanced materials.
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The Versatile Building Block: A Technical Guide to the Potential Applications of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a fascinating, yet underexplored, bifunctional molecule poised for significant applications in modern organic synthesis. Possessing both a reactive β-keto ester moiety and a structurally important tetrahydrofuran ring, this compound offers multiple avenues for molecular elaboration. This technical guide delves into the potential synthetic utility of this building block, drawing upon established principles of organic chemistry and analogous transformations of related heterocyclic β-keto esters. We will explore potential applications in carbon-carbon bond formation, the synthesis of novel heterocyclic systems, and stereoselective transformations, providing a forward-looking perspective for its use in the synthesis of complex molecules, including potential pharmaceutical intermediates.
Introduction: Unveiling a Promising Synthetic Intermediate
This compound presents a unique combination of chemical functionalities within a compact structure. The β-keto ester group is a cornerstone of synthetic chemistry, renowned for the acidity of its α-protons and its ability to participate in a wide array of condensation and alkylation reactions. The tetrahydrofuran ring is a privileged scaffold found in a multitude of natural products and pharmaceuticals, imparting favorable pharmacokinetic properties such as aqueous solubility. The juxtaposition of these two motifs in a single molecule suggests its potential as a versatile starting material for the construction of diverse and complex molecular architectures. This guide will illuminate the prospective reaction pathways this molecule can undergo, providing a theoretical and practical framework for its incorporation into synthetic strategies.
Synthesis of this compound
The synthesis of β-keto esters is a well-established field in organic chemistry, with the Claisen condensation being a primary method.[1] A plausible and efficient route to this compound would involve a crossed Claisen condensation. This reaction would utilize an ester with α-hydrogens, such as ethyl acetate, and a non-enolizable ester, in this case, an ester of tetrahydrofuran-2-carboxylic acid (e.g., methyl or ethyl tetrahydrofuran-2-carboxylate).
The reaction is typically mediated by a strong base, such as sodium ethoxide or sodium hydride, which deprotonates the α-carbon of ethyl acetate to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the tetrahydrofuran ester. The subsequent loss of the alkoxide leaving group from the tetrahedral intermediate yields the desired β-keto ester.
Diagram of the Proposed Synthesis:
Caption: Plausible synthesis of the title compound via a crossed Claisen condensation.
Potential Applications Rooted in β-Keto Ester Reactivity
The true synthetic power of this compound lies in the versatility of its β-keto ester functionality. The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are particularly acidic, making this position a prime site for a variety of chemical transformations.
α-Alkylation and Acylation: Building Molecular Complexity
The acidic α-protons of the β-keto ester can be readily removed by a suitable base (e.g., sodium ethoxide, potassium carbonate) to generate a stabilized enolate.[2][3] This enolate is a potent nucleophile that can react with a wide range of electrophiles, most commonly alkyl halides, in an S(_N)2 reaction. This allows for the straightforward introduction of a diverse array of alkyl substituents at the α-position. The reaction can often be performed sequentially to introduce two different alkyl groups.
This α-alkylation is a powerful tool for carbon-carbon bond formation and can be envisioned as a key step in the synthesis of more complex molecules where the tetrahydrofuran moiety is a core structural element. Asymmetric alkylation using chiral phase-transfer catalysts could also be explored to introduce stereocenters with high enantiomeric control.[4]
Experimental Protocol: α-Alkylation (Analogous Procedure)
-
Enolate Formation: To a solution of this compound (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, ethanol), add a base such as sodium ethoxide (1.1 eq.) at room temperature under an inert atmosphere. Stir the mixture for 1 hour to ensure complete formation of the enolate.
-
Alkylation: Add the desired alkyl halide (1.2 eq.) to the reaction mixture. The reaction may be heated to reflux to drive it to completion, depending on the reactivity of the alkyl halide.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with a dilute aqueous acid solution. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[5] In the context of this compound, the active methylene group can react with aldehydes and ketones, typically in the presence of a mild base catalyst such as piperidine or pyridine.[6][7][8]
This reaction would lead to the formation of ethyl 2-alkylidene-3-oxo-3-(tetrahydrofuran-2-yl)propanoates, which are highly functionalized molecules containing a conjugated system. These products could serve as valuable Michael acceptors or dienes in Diels-Alder reactions, opening up further avenues for synthetic diversification.
Diagram of the Knoevenagel Condensation Pathway:
Caption: General workflow for the Knoevenagel condensation.
Synthesis of Heterocycles: Accessing Novel Scaffolds
The 1,3-dicarbonyl unit of β-keto esters is a classic synthon for the construction of various five-membered heterocyclic rings. By reacting this compound with binucleophiles, novel heterocyclic systems appended to a tetrahydrofuran ring can be synthesized.
-
Pyrazoles: Condensation with hydrazine or its derivatives would lead to the formation of pyrazole derivatives.[9][10][11][12] These scaffolds are of significant interest in medicinal chemistry due to their wide range of biological activities.[9]
-
Isoxazoles: Reaction with hydroxylamine would similarly yield isoxazole derivatives.
These reactions typically proceed under mild conditions and offer a straightforward entry into complex heterocyclic systems that could be valuable for drug discovery programs.[9]
Experimental Protocol: Pyrazole Synthesis (Knorr Synthesis Analogue) [9]
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a protic solvent such as ethanol or propanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2-2.0 eq.) to the solution. A catalytic amount of a weak acid, like acetic acid, can be added to facilitate the reaction.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture and induce precipitation of the product, often by the addition of water. The solid pyrazole derivative can then be isolated by filtration, washed with cold solvent, and dried.
Decarboxylation: Formation of 2-Acyltetrahydrofurans
Following α-alkylation, the ethyl ester group can be removed through hydrolysis and decarboxylation to yield a ketone.[2] A common method for this transformation is the Krapcho decarboxylation, which is particularly effective for β-keto esters and is typically carried out by heating the substrate in a polar aprotic solvent (like DMSO) with a salt (such as NaCl or LiCl) and a small amount of water.
This sequence of alkylation followed by decarboxylation provides a versatile route to a variety of 2-acyltetrahydrofuran derivatives, which are themselves valuable synthetic intermediates.
Potential Transformations Involving the Ketone and Tetrahydrofuran Moiety
Selective Reduction of the Ketone
The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding a β-hydroxy ester. This transformation is of particular interest as the resulting 1,3-hydroxy-ester motif is a common feature in many natural products.
A variety of reducing agents can be employed for this purpose, with sodium borohydride (NaBH(_4)) being a common choice for its selectivity for ketones in the presence of esters. For stereoselective reductions, chiral reducing agents or enzymatic methods could be employed to control the stereochemistry of the newly formed hydroxyl group.[13]
Table of Potential Reducing Agents for Selective Ketone Reduction:
| Reducing Agent | Typical Conditions | Expected Outcome |
| Sodium Borohydride (NaBH(_4)) | Methanol or Ethanol, 0 °C to rt | Racemic or diastereomeric mixture of β-hydroxy esters |
| L-Selectride® or K-Selectride® | THF, -78 °C | Potentially diastereoselective reduction |
| Ketoreductase (KRED) Enzymes | Aqueous buffer, rt | High enantiomeric and diastereomeric excess |
Reactions Involving the Tetrahydrofuran Ring
While the tetrahydrofuran ring is generally stable, its presence can influence the reactivity of the molecule and it could potentially be a site for further functionalization, although this is less common than reactions at the β-keto ester moiety. Under strongly acidic conditions, ring-opening is a possibility. More synthetically useful would be functionalization of the tetrahydrofuran ring itself, for instance, through radical reactions, though this would require careful selection of reagents to avoid competing reactions at the more reactive β-keto ester site.
Conclusion and Future Outlook
This compound, while not extensively documented in the chemical literature, holds considerable promise as a versatile building block in organic synthesis. Its bifunctional nature allows for a wide range of potential transformations, from the well-established chemistry of β-keto esters to the introduction of the biologically relevant tetrahydrofuran scaffold. The potential applications discussed in this guide—including α-alkylation, Knoevenagel condensation, heterocycle synthesis, and selective reduction—provide a roadmap for the creative use of this molecule in the synthesis of novel and complex chemical entities. As the demand for new molecular scaffolds in drug discovery and materials science continues to grow, we anticipate that this compound and related compounds will emerge as valuable tools for the synthetic chemist.
References
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Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry. Available at: [Link]
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β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health. (2013). Available at: [Link]
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Recent advances in the synthesis of new pyrazole derivatives. Arkivoc. (2019). Available at: [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
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Direct synthesis of pyrazoles from esters using tert-butoxide-assisted C–(C=O) coupling. Chemical Communications. Available at: [Link]
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Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B. (2004). Available at: [Link]
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Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine, aromatic aldehyde 1 and pyridinium salt 272. ResearchGate. Available at: [Link]
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Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. ScienceMadness.org. Available at: [Link]
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Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
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Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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Selective Conversion of Esters to Ketones via β-Ketosulfone Intermediates. ResearchGate. Available at: [Link]
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Selective formation of dihydrofuran fused fullerene derivatives by TEMPO mediated [3 + 2] cycloaddition of medium chain β-keto esters to C60. National Institutes of Health. (2021). Available at: [Link]
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Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rowan University. (2024). Available at: [Link]
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Knoevenagel condensation. Wikipedia. Available at: [Link]
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Syntheses of optically active 2-tetrahydrofuran derivatives. ResearchGate. Available at: [Link]
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β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect. (2021). Available at: [Link]
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Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA portal. (2004). Available at: [Link]
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New approach of the synthesis of β-ketoesters. International Journal of Applied Research. (2018). Available at: [Link]
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Development of Efficient and Practical Ti-Claisen Condensation and the Related Aldol Reaction. Journal of Synthetic Organic Chemistry, Japan. (2002). Available at: [Link]
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Knoevenagel condensation at room temperature using SeO2/ZrO2 catalyst in water-medium and solvent-free conditions. Journal of Chemical and Pharmaceutical Research. (2014). Available at: [Link]
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Synthesis of Substituted Tetrahydrofurans. ResearchGate. Available at: [Link]
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Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. National Institutes of Health. (2013). Available at: [Link]
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RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. (2022). Available at: [Link]
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Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. (2005). Available at: [Link]
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Knoevenagel condensation. YouTube. (2018). Available at: [Link]
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Claisen Condensation. SynArchive. Available at: [Link]
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Ethyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate. ResearchGate. Available at: [Link]
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Decarboxylation. Organic Chemistry Portal. Available at: [Link]
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ChemInform Abstract: Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates. ResearchGate. Available at: [Link]
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The Claisen Condensation. Willson Research Group. (2019). Available at: [Link]
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Chemistry of tetraalkoxyethenes VIII Hydrolysis and subsequent decarboxylation of ethyl 2,2,3,3-tetraalkoxy-1-cyanocyclobutanecarboxylates. ResearchGate. Available at: [Link]
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Crystal structure of 2-oxo-2H-chromen-3-yl propanoate. National Institutes of Health. (2016). Available at: [Link]
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Ethyl 3-oxo-3H-benzo[f]chromene-2-carboxylate. National Institutes of Health. (2011). Available at: [Link]
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Literature review of tetrahydrofuran-containing beta-keto esters
An In-depth Technical Guide to Tetrahydrofuran-Containing Beta-Keto Esters in Drug Development
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural rigidity and favorable pharmacokinetic properties is a paramount objective. Among the heterocyclic systems that have garnered significant attention, the tetrahydrofuran (THF) ring stands out as a privileged structural motif. Its incorporation into drug candidates can enhance aqueous solubility, improve metabolic stability, and provide a three-dimensional framework that facilitates precise interactions with biological targets. When this versatile heterocycle is integrated into the structure of β-keto esters, a powerful class of synthetic intermediates is born: tetrahydrofuran-containing β-keto esters.
This technical guide provides an in-depth exploration of the synthesis, chemical properties, and strategic applications of these valuable compounds in the field of drug development. We will delve into the mechanistic underpinnings of their preparation, offer detailed experimental protocols, and illuminate their role in the creation of innovative therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this molecular scaffold in their own research endeavors.
I. Synthetic Strategies for the Preparation of Tetrahydrofuran-Containing Beta-Keto Esters
The synthesis of tetrahydrofuran-containing β-keto esters can be approached through several strategic disconnections. The choice of synthetic route is often dictated by the desired substitution pattern on both the THF ring and the β-keto ester backbone. We will explore two of the most robust and widely employed methodologies: the Claisen condensation and the acylation of enamines.
A. The Claisen Condensation: A Classic Approach to Carbon-Carbon Bond Formation
The Claisen condensation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an ester with an enolate. In the context of our target molecules, this typically involves the reaction of a tetrahydrofuran-containing ester with an acetylating agent in the presence of a strong base.
A notable example of this approach is the synthesis of ethyl 2-(tetrahydrofuran-2-carbonyl)acetate, a key intermediate in the preparation of various biologically active compounds. The reaction proceeds via the formation of the enolate of ethyl acetate, which then acts as a nucleophile, attacking the carbonyl group of a tetrahydrofuran-2-carboxylate ester.
Mechanistic Insights
The success of the Claisen condensation hinges on the careful selection of the base. A strong, non-nucleophilic base such as sodium hydride (NaH) or lithium diisopropylamide (LDA) is typically employed to ensure complete deprotonation of the ester starting material, driving the reaction towards the desired product. The choice of solvent is also critical, with anhydrous aprotic solvents like tetrahydrofuran or diethyl ether being preferred to prevent quenching of the enolate.
Figure 1: Generalized workflow for the Claisen condensation to synthesize tetrahydrofuran-containing β-keto esters.
Experimental Protocol: Synthesis of Ethyl 2-(tetrahydrofuran-2-carbonyl)acetate
Materials:
-
Ethyl tetrahydrofuran-2-carboxylate
-
Ethyl acetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) and wash with anhydrous hexanes to remove the mineral oil.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of ethyl tetrahydrofuran-2-carboxylate (1.0 equivalent) and ethyl acetate (1.2 equivalents) in anhydrous THF.
-
Add the solution from the dropping funnel dropwise to the stirred suspension of sodium hydride over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the pH is acidic.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure ethyl 2-(tetrahydrofuran-2-carbonyl)acetate.
B. Acylation of Enamines: A Milder Alternative
The acylation of enamines provides a milder and often more regioselective route to β-keto esters. This method involves the reaction of a pre-formed enamine, derived from a tetrahydrofuran-containing ketone, with an acylating agent such as an acid chloride or anhydride.
This approach is particularly advantageous when dealing with sensitive substrates that may not tolerate the strongly basic conditions of the Claisen condensation. The regioselectivity of the acylation is controlled by the structure of the enamine, which in turn is determined by the ketone and the secondary amine used in its formation.
Mechanistic Insights
The reaction proceeds through the nucleophilic attack of the enamine's β-carbon on the electrophilic carbonyl carbon of the acylating agent. This forms a charged intermediate that subsequently collapses to form an iminium salt. Hydrolysis of the iminium salt during aqueous workup yields the desired β-keto ester.
Figure 2: Reaction scheme for the synthesis of tetrahydrofuran-containing β-keto esters via enamine acylation.
II. Chemical Properties and Reactivity
Tetrahydrofuran-containing β-keto esters exhibit a rich and versatile chemical reactivity, making them valuable building blocks in organic synthesis. Their chemical behavior is dominated by the presence of three key functional groups: the tetrahydrofuran ring, the ketone, and the ester.
A. Keto-Enol Tautomerism
Like other β-dicarbonyl compounds, tetrahydrofuran-containing β-keto esters exist as a mixture of keto and enol tautomers. The position of this equilibrium is influenced by factors such as the solvent, temperature, and the substitution pattern on the molecule. The enol form is stabilized by intramolecular hydrogen bonding, and its presence is crucial for many of the reactions of these compounds.
B. Acidity of the α-Proton
The protons on the carbon atom situated between the two carbonyl groups are significantly acidic due to the electron-withdrawing nature of the adjacent carbonyls. This allows for the easy formation of a resonance-stabilized enolate upon treatment with a base. This enolate is a potent nucleophile and can participate in a wide range of carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and Michael additions.
C. Reactions at the Carbonyl Groups
Both the ketone and the ester carbonyl groups are susceptible to nucleophilic attack. The ketone carbonyl is generally more reactive than the ester carbonyl. This differential reactivity can be exploited to achieve selective transformations. For instance, reduction of the ketone can be achieved in the presence of the ester using reagents like sodium borohydride.
III. Applications in Drug Development
The unique structural and chemical properties of tetrahydrofuran-containing β-keto esters have made them attractive starting materials for the synthesis of a diverse array of therapeutic agents. The tetrahydrofuran moiety can act as a bioisostere for other cyclic systems, improve physicochemical properties, and provide a scaffold for the introduction of further chemical diversity.
A. Synthesis of Novel Heterocycles
Tetrahydrofuran-containing β-keto esters are excellent precursors for the synthesis of more complex heterocyclic systems. For example, they can be condensed with hydrazines to form pyrazoles, with hydroxylamine to form isoxazoles, and with amidines to form pyrimidines. Many of these resulting heterocyclic scaffolds are found at the core of marketed drugs.
B. Case Study: Antiviral Agents
Several potent antiviral agents incorporate the tetrahydrofuran moiety. The synthesis of nucleoside analogs, a cornerstone of antiviral therapy, often involves the use of chiral tetrahydrofuran-containing intermediates. The β-keto ester functionality can be elaborated to introduce the necessary functional groups to mimic the natural nucleoside structure, while the tetrahydrofuran ring serves as a stable and metabolically robust replacement for the ribose or deoxyribose sugar. For instance, the synthesis of certain inhibitors of the hepatitis C virus (HCV) NS5B polymerase has utilized tetrahydrofuran-containing β-keto esters as key building blocks.
C. Case Study: Anti-inflammatory Drugs
The development of novel anti-inflammatory agents has also benefited from the use of these versatile intermediates. The β-keto ester moiety can be transformed into various pharmacophores known to interact with key inflammatory targets such as cyclooxygenase (COX) enzymes or cytokine receptors. The tetrahydrofuran ring can help to optimize the binding of the molecule to the active site of the target protein and improve its overall drug-like properties.
IV. Data Summary
| Compound | Synthetic Method | Key Reagents | Typical Yield | Applications |
| Ethyl 2-(tetrahydrofuran-2-carbonyl)acetate | Claisen Condensation | Ethyl tetrahydrofuran-2-carboxylate, Ethyl acetate, NaH | 60-75% | Precursor for antiviral and anti-inflammatory agents |
| Methyl 3-oxo-3-(tetrahydrofuran-3-yl)propanoate | Enamine Acylation | 1-(Tetrahydrofuran-3-yl)ethan-1-one, Pyrrolidine, Methyl chloroformate | 70-85% | Intermediate for CNS-active compounds |
V. Conclusion
Tetrahydrofuran-containing β-keto esters represent a powerful and versatile class of synthetic intermediates with significant applications in modern drug development. Their synthesis, primarily through the Claisen condensation and enamine acylation, is well-established and allows for the creation of a wide range of structurally diverse molecules. The unique interplay of the tetrahydrofuran ring and the β-keto ester functionality imparts favorable chemical and biological properties, making these compounds valuable starting materials for the discovery of new therapeutic agents. As the demand for novel and effective drugs continues to grow, the strategic use of these privileged scaffolds is poised to play an increasingly important role in the future of medicinal chemistry.
VI. References
-
Synthesis of β-keto esters. (2023). Organic Chemistry Portal. [Link]
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Bio-Based Synthesis of Tetrahydrofuran-Contained Polyols and Their Application in Thermoplastic Polyurethanes. (2022). ACS Sustainable Chemistry & Engineering. [Link]
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Palladium-Catalyzed Asymmetric Allylic Alkylation of β-Keto Esters with Vinyloxiranes. (2019). Organic Letters. [Link]
-
A mild and efficient method for the synthesis of β-keto esters. (2005). Tetrahedron Letters. [Link]
-
Synthesis of β-keto esters from acid chlorides and β-keto acids using a new polymeric scavenger. (2001). Organic Letters. [Link]
-
A Novel and Efficient Synthesis of β-Keto Esters from Carboxylic Acids. (2005). Organic Letters. [Link]
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Recent advances in the synthesis of β-keto esters. (2016). RSC Advances. [Link]
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Claisen Condensation. (2023). Chemistry LibreTexts. [Link]
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Synthesis of substituted tetrahydrofurans. (2023). Science of Synthesis. [Link]
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The Stork Enamine Alkylation. (2023). Chemistry LibreTexts. [Link]
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Enamine Chemistry. (2023). Organic Chemistry Portal. [Link]
-
Synthesis of β-keto esters by C-acylation of enamines. (1963). Journal of the American Chemical Society. [Link]
-
Recent Applications of the Stork Enamine Reaction in Organic Synthesis. (2015). Current Organic Synthesis. [Link]
-
Synthesis of Tetrahydrofuran Lignans. (1998). The Journal of Organic Chemistry. [Link]
Ensuring Material Integrity: A Guide to the Stability and Storage of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
An In-Depth Technical Guide:
Abstract
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate (CAS 887411-85-0) is a versatile β-keto ester of significant interest in synthetic chemistry and drug development. Its unique structure, combining a reactive β-keto ester moiety with a tetrahydrofuran ring, makes it a valuable building block for complex molecular architectures. However, the very features that make this compound synthetically useful also render it susceptible to degradation. This guide provides a comprehensive overview of the intrinsic chemical stability of this compound, delineates its primary degradation pathways, and establishes a set of evidence-based best practices for its storage and handling. We further propose a robust protocol for conducting in-house stability assessments, ensuring that researchers and drug development professionals can maintain the purity, potency, and integrity of this critical reagent over time.
Introduction to a Key Synthetic Intermediate
This compound belongs to the class of β-keto esters, a cornerstone of carbon-carbon bond formation in organic synthesis.[1] Its molecular structure is characterized by an ethyl ester group and a ketone, separated by a methylene group, with a tetrahydrofuran ring attached at the keto-carbonyl.
Chemical Identity:
-
IUPAC Name: this compound
-
CAS Number: 887411-85-0
-
Molecular Formula: C₉H₁₄O₄[2]
-
Molecular Weight: 186.21 g/mol [2]
The compound's utility stems from the reactivity of the methylene protons situated between the two carbonyl groups (the α-carbon). These protons are acidic, allowing for easy deprotonation to form a stabilized enolate, which can then act as a potent nucleophile in a variety of synthetic transformations.[3] However, this inherent reactivity is also the molecule's primary liability, making it prone to specific degradation pathways if not stored and handled correctly.
Understanding the Intrinsic Chemical Stability
While specific, long-term stability data for this compound is not extensively published, its stability profile can be expertly inferred from the well-documented chemistry of β-keto esters.[3][4] The principal threats to the integrity of this compound are hydrolysis and subsequent decarboxylation, processes that can be accelerated by moisture, elevated temperatures, and non-neutral pH conditions.
| Property | Value / Information | Source |
| CAS Number | 887411-85-0 | [2][5] |
| Molecular Formula | C₉H₁₄O₄ | [2] |
| Molecular Weight | 186.21 | [2] |
| Purity Specification | Typically supplied at ≥98% | [2] |
| Appearance | Varies; often a liquid (Information based on similar β-keto esters) | [6] |
| Recommended Storage | While some furan-analogs suggest room temperature, refrigerated conditions (2-8°C) are recommended as a best practice to mitigate degradation, especially for long-term storage.[6][7] | [6][7] |
Primary Degradation Pathways
The structural integrity of this compound is primarily threatened by a two-step degradation sequence. Understanding this sequence is critical for designing effective storage protocols.
Pathway 1: Hydrolysis to a β-Keto Acid
The ester functional group is susceptible to hydrolysis, a reaction catalyzed by the presence of water and accelerated by either acidic or basic conditions.[3] In this step, the ethyl ester is cleaved, yielding ethanol and the corresponding β-keto carboxylic acid, 3-oxo-3-(tetrahydrofuran-2-yl)propanoic acid.
Pathway 2: Thermal Decarboxylation
The product of hydrolysis, a β-keto acid, is intrinsically unstable. When heated, it readily undergoes decarboxylation, a pericyclic reaction that results in the loss of carbon dioxide (CO₂) to form a ketone enol, which then tautomerizes to the more stable ketone.[4] This process is often facile, occurring even at moderate temperatures, and is a classic reaction of this compound class.[4] The final degradation product is 1-(tetrahydrofuran-2-yl)ethan-1-one.
The combined effect of these two pathways is the irreversible loss of the parent compound, leading to a decrease in purity and the introduction of impurities that can compromise experimental outcomes.
Caption: Primary degradation cascade for the target compound.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, a multi-faceted approach to storage is required. The following conditions are based on mitigating the degradation pathways described above.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-Term (> 1 month): 2–8 °C (Refrigerated) Short-Term (< 1 month): Room Temperature (≤25 °C) is acceptable if moisture is excluded. | Low temperatures significantly reduce the rates of all chemical reactions, including hydrolysis and decarboxylation. Conflicting data for analogs suggests refrigeration is the most prudent long-term strategy.[6][7] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | An inert atmosphere displaces atmospheric moisture, directly inhibiting the primary hydrolysis degradation pathway. It also prevents potential long-term oxidative degradation. |
| Moisture | Store in a tightly sealed, non-porous container. Use of desiccants in secondary containment is advised. Handle in a dry environment (e.g., glove box). | This is the most critical parameter. Exclusion of water is paramount to preventing the initiation of the degradation cascade. The recommendation to keep "Sealed in dry" for analogs is a key guideline.[7] |
| Light | Store in an amber glass vial or other light-protecting container. | While no specific photostability data exists, protection from UV and other light sources is a general best practice for complex organic molecules to prevent unforeseen photochemical reactions. |
| pH | Avoid contact with strong acids or bases. | Both acidic and basic conditions can catalyze the hydrolysis of the ester group, accelerating degradation.[3] |
A Self-Validating Protocol for In-House Stability Assessment
For applications in drug development or cGMP environments, establishing a documented stability profile is mandatory. The following protocol, designed in the spirit of ICH Q1A(R2) guidelines, provides a framework for determining a re-test period for this compound.[8]
Objective
To evaluate the stability of a specific batch of this compound under proposed long-term and accelerated storage conditions and to establish a data-driven re-test period.
Experimental Workflow
Caption: Workflow for an ICH-compliant stability study.
Detailed Methodology
-
Initial Characterization (t=0):
-
Obtain a representative sample from a single, homogenous batch of the material.
-
Perform a comprehensive initial analysis. This includes:
-
Purity Assay: Develop and validate a stability-indicating HPLC method capable of resolving the parent peak from potential degradants (e.g., the β-keto acid intermediate and the final ketone product). Quantify the purity.
-
Appearance: Record the physical state, color, and clarity.
-
Identity: Confirm the structure using a spectroscopic method like FTIR or ¹H NMR. This t=0 spectrum will serve as the reference standard.
-
-
-
Sample Storage:
-
Aliquot the material into multiple vials of the intended storage container type (e.g., amber glass vials with PTFE-lined caps).
-
Place sets of samples into controlled environmental chambers at a minimum of two conditions:
-
Long-Term: 2–8 °C.
-
Accelerated: 25 °C and 60% Relative Humidity (RH).[8]
-
-
A forced degradation study (e.g., 40°C/75% RH, exposure to acid/base/oxidizing agent) is also recommended to confirm that the analytical method is truly stability-indicating.
-
-
Time-Point Analysis:
-
At pre-defined intervals (e.g., 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated), pull samples from each storage condition.
-
Repeat the purity assay and appearance tests. Compare the results directly to the t=0 data.
-
-
Data Evaluation:
-
Plot the purity of the compound as a function of time for each condition.
-
Monitor for the appearance and growth of any new peaks in the chromatogram.
-
The re-test period is established based on the time interval during which the material remains within its pre-defined specification (e.g., Purity ≥98.0%) under the long-term storage condition.[9]
-
Conclusion
This compound is a valuable, yet chemically sensitive, synthetic intermediate. Its stability is governed by its susceptibility to hydrolysis and subsequent decarboxylation. By understanding these fundamental degradation pathways, researchers can take proactive steps to ensure its long-term integrity. The implementation of a rigorous storage protocol—centered on refrigeration (2-8°C), inert atmosphere, and strict moisture exclusion —is paramount. For critical applications, this guide provides the necessary framework for establishing an empirical, batch-specific stability profile, empowering scientists to use this reagent with the highest degree of confidence.
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LT PharmaTech Inc. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE CAS:36878-91-8. [Link]
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European Medicines Agency (EMA). (2003). ICH Q1A(R2) Stability testing of new drug substances and products. [Link]
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An In-depth Technical Guide to Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a versatile ketoester drawing increasing interest in the fields of organic synthesis and pharmaceutical development. We will delve into its commercial availability, physicochemical properties, synthesis, and potential applications, offering insights grounded in scientific literature and practical laboratory experience.
Introduction: A Versatile Building Block
This compound (CAS No. 887411-85-0) is a specialty chemical characterized by a reactive β-ketoester functionality coupled with a tetrahydrofuran ring.[1] This unique combination of a cyclic ether and a linear carbon chain with multiple functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.[1] Its structural features suggest potential applications in the development of novel pharmaceuticals and agrochemicals.[1]
Molecular Structure:
Caption: Molecular structure of this compound.
Commercial Availability and Supplier Information
This compound is available from several chemical suppliers, indicating its accessibility for research and development purposes. It is typically offered in various quantities, from grams to kilograms, with purities generally around 95%.
| Supplier | CAS Number | Purity | Available Quantities |
| BLDpharm | 887411-85-0 | - | Inquire |
| CymitQuimica | 887411-85-0 | - | 1g, 5g, 10g, 25g |
| Capot Chemical | 887411-85-0 | - | Inquire |
| 2A Biotech | 887411-85-0 | 96%+ | Inquire |
| AK Scientific, Inc. | 887411-85-0 | - | 1g |
| Apollo Scientific | 887411-85-0 | 95% | 1g |
| Toronto Research Chemicals | 887411-85-0 | - | 250mg |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties and spectroscopic profile is crucial for the effective use of this compound.
Table of Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 887411-85-0 | [1][2] |
| Molecular Formula | C₉H₁₄O₄ | [1] |
| Molecular Weight | 186.21 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Boiling Point (Predicted) | 268.8 ± 30.0 °C | [3] |
| Density (Predicted) | 1.135 ± 0.06 g/cm³ | [3] |
| pKa (Predicted) | 9.94 ± 0.20 | [3] |
| Storage Temperature | 2-8°C | [3] |
Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a key analytical tool for confirming the structure of the molecule. A publicly available spectrum can be found on ChemicalBook, which can be used as a reference for researchers synthesizing or using this compound.[4]
Synthesis and Purification
The synthesis of β-keto esters such as this compound is classically achieved through a Claisen condensation.[5][6][7] This reaction involves the base-mediated condensation of an ester with an enolizable α-proton with another ester.
Proposed Synthetic Pathway:
A plausible synthetic route involves the Claisen condensation of ethyl acetate with a suitable tetrahydrofuran-2-carbonyl derivative, such as ethyl tetrahydrofuran-2-carboxylate, in the presence of a strong base like sodium ethoxide.
Caption: Proposed Claisen condensation for the synthesis of the target molecule.
Experimental Protocol (General Procedure for Claisen Condensation):
This is a generalized protocol and may require optimization for this specific substrate.
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide in anhydrous ethanol.
-
Enolate Formation: Cool the mixture in an ice bath and add ethyl acetate dropwise with stirring under a nitrogen atmosphere.
-
Condensation: To the resulting enolate solution, add ethyl tetrahydrofuran-2-carboxylate dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC or GC-MS).
-
Workup: Cool the reaction mixture and neutralize with a dilute acid (e.g., aqueous HCl).
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification:
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS number 887411-85-0 is not widely available, general precautions for handling β-keto esters and ethers should be followed. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed or inhaled.[8][9]
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9] The recommended storage temperature is 2-8°C.[3]
Applications in Drug Discovery and Development
β-Keto esters are highly valued building blocks in pharmaceutical synthesis due to their versatile reactivity.[10] The presence of both a ketone and an ester group allows for a wide range of chemical transformations, making them key intermediates in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs).[10]
While specific, publicly documented applications of this compound in the synthesis of marketed drugs are not readily found, its structural motifs are present in several important classes of therapeutic agents. The tetrahydrofuran ring, in particular, is a common feature in many antiviral drugs, including HIV protease inhibitors.[11][12] This suggests that this compound could serve as a valuable starting material or intermediate in the development of new antiviral agents.
Potential Synthetic Utility:
The reactive methylene group between the two carbonyls can be readily alkylated or acylated, and the ketone can be reduced or used in condensation reactions. The ester can be hydrolyzed, transesterified, or converted to an amide. This versatility allows for the construction of complex molecular scaffolds.
Caption: Potential synthetic transformations of the title compound.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in pharmaceutical research and development. Its unique combination of a β-ketoester and a tetrahydrofuran moiety makes it an attractive starting material for the synthesis of complex molecules, particularly in the area of antiviral drug discovery. While further research is needed to fully elucidate its applications and to develop detailed, optimized synthetic protocols, the information presented in this guide provides a solid foundation for researchers and drug development professionals interested in utilizing this promising compound.
References
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Capot Chemical. 887411-85-0 | this compound. [Link]
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Organic Syntheses. ethyl 3,3-diethoxypropanoate. [Link]
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SynArchive. Claisen Condensation. [Link]
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OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]
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Royal Society of Chemistry. Supporting information for 'Sulfonyl-Azide-Free' (SAFE) Aqueous-Phase Diazo Transfer Reaction for Parallel and. [Link]
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YouTube. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). [Link]
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thetruthlabs.com. ETHYL -3- OXO-3- (THIOPHEN-2-YL) PROPANOATE. [Link]
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YouTube. The Claisen Condensation. [Link]
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LT PharmaTech Inc. ETHYL 3-OXO-3-(FURAN-3-YL)PROPANOATE CAS:36878-91-8. [Link]
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MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]
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PubMed. Novel hepatitis C virus protease inhibitors: thiazolidine derivatives. [Link]
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PubMed. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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PubMed. Synthesis and anti-HCV activity of 3',4'-oxetane nucleosides. [Link]
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Journal of the Chemical Society (Resumed). 46. Synthesis of antiviral agents. Part I. Heterocyclic compounds related to isatin 3-thiosemicarbazone. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate via Crossed Claisen Condensation
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a valuable β-keto ester intermediate in pharmaceutical and fine chemical synthesis. The protocol details a crossed Claisen condensation between ethyl tetrahydrofuran-2-carboxylate and ethyl acetate, utilizing sodium ethoxide as the base. We delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and offer expert insights into process optimization and troubleshooting. This guide is designed for researchers, chemists, and drug development professionals seeking a robust and reproducible method for accessing this key molecular scaffold.
Scientific Principle and Reaction Mechanism
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that joins two ester molecules to form a β-keto ester.[1][2] The synthesis of the target molecule is achieved through a "crossed" or "mixed" Claisen condensation, which involves two different ester partners.[1][3] For a crossed Claisen reaction to be synthetically useful, it is ideal when one of the esters cannot form an enolate (i.e., lacks α-hydrogens), thereby preventing self-condensation and simplifying the product mixture.[3]
In this specific synthesis, ethyl acetate serves as the nucleophilic "donor" component, as it possesses acidic α-hydrogens. The reaction is initiated by a strong base, sodium ethoxide (NaOEt), which deprotonates the α-carbon of ethyl acetate to form a reactive enolate ion.[4][5] It is crucial to use an alkoxide base with an alkyl group matching that of the esters to prevent transesterification, a side reaction that would scramble the ester groups.[6][7]
The resulting ethyl acetate enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the second ester, ethyl tetrahydrofuran-2-carboxylate (the "acceptor"). This nucleophilic acyl substitution proceeds through a tetrahedral intermediate.[2][8] The intermediate subsequently collapses, expelling an ethoxide leaving group to yield the desired β-keto ester product.[4][8]
A critical feature of the Claisen condensation is that it requires a stoichiometric amount of base, not a catalytic one.[7][8] The β-keto ester product has α-hydrogens that are significantly more acidic (pKa ≈ 11) than the starting ester (pKa ≈ 25) due to the stabilizing effect of two adjacent carbonyl groups.[1] The ethoxide generated during the reaction immediately deprotonates the newly formed β-keto ester. This final, essentially irreversible acid-base reaction forms the stable sodium enolate of the product, which drives the entire reaction equilibrium to completion according to Le Châtelier's principle.[4] An acidic workup in the final stage is necessary to protonate this enolate and isolate the neutral β-keto ester product.[9]
Caption: Figure 1: Reaction Mechanism of Crossed Claisen Condensation.
Materials and Protocol
Reagents and Equipment
| Reagent / Material | Grade | Supplier Example | Quantity | Moles (mmol) | Molar Eq. |
| Ethyl tetrahydrofuran-2-carboxylate | ≥98% | Sigma-Aldrich | 14.4 g (13.3 mL) | 100 | 1.0 |
| Sodium metal (in mineral oil) | Reagent | Sigma-Aldrich | 2.53 g | 110 | 1.1 |
| Ethyl Acetate | Anhydrous, ≥99.5% | Fisher Scientific | 9.7 g (10.8 mL) | 110 | 1.1 |
| Ethanol (Absolute) | Anhydrous, 200 proof | VWR | 75 mL | - | - |
| Diethyl Ether | Anhydrous | VWR | 250 mL | - | - |
| Hydrochloric Acid (HCl) | 3M Aqueous | J.T. Baker | ~50 mL | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous | - | 100 mL | - | - |
| Saturated Sodium Chloride (NaCl), Brine | Aqueous | - | 100 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent | Acros Organics | ~10 g | - | - |
| Equipment | Specifications | - | - | - | - |
| 3-Neck Round Bottom Flask | 500 mL | - | 1 | - | - |
| Reflux Condenser | - | - | 1 | - | - |
| Pressure-equalizing Addition Funnel | 125 mL | - | 1 | - | - |
| Magnetic Stirrer with Hot Plate | - | - | 1 | - | - |
| Inert Gas Supply (Nitrogen/Argon) | - | - | 1 | - | - |
| Separatory Funnel | 500 mL | - | 1 | - | - |
| Rotary Evaporator | - | - | 1 | - | - |
| Column Chromatography Setup | Silica Gel 60 Å | - | 1 | - | - |
Experimental Workflow
Caption: Figure 2: Experimental Workflow.
Step-by-Step Protocol
PART A: Preparation of Sodium Ethoxide Base
-
Rationale: In situ preparation from sodium metal and absolute ethanol ensures a fresh, anhydrous, and highly active base, which is critical for efficient enolate formation.
-
Safety First: Conduct this step in a well-ventilated fume hood. Sodium metal reacts violently with water.
-
Under an inert atmosphere (N₂ or Ar), add 75 mL of absolute ethanol to a dry 500 mL 3-neck flask equipped with a magnetic stir bar and reflux condenser.
-
Carefully cut 2.53 g (110 mmol) of sodium metal into small pieces, removing the protective mineral oil with hexanes and quickly weighing.
-
Add the sodium pieces to the ethanol one at a time. The reaction is exothermic and will produce hydrogen gas. Control the rate of addition to maintain a gentle reflux.
-
Once all the sodium has dissolved, allow the resulting sodium ethoxide solution to cool to room temperature.
PART B: Claisen Condensation Reaction
-
Rationale: A controlled, dropwise addition of the enolizable ester (ethyl acetate) to the mixture of the base and the electrophilic ester minimizes the self-condensation of ethyl acetate, thereby maximizing the yield of the desired crossed product.[10]
-
To the cooled sodium ethoxide solution, add 14.4 g (100 mmol) of ethyl tetrahydrofuran-2-carboxylate.
-
Fill a pressure-equalizing addition funnel with 9.7 g (110 mmol) of anhydrous ethyl acetate.
-
Add the ethyl acetate dropwise to the stirred reaction mixture over a period of 30-45 minutes.
-
After the addition is complete, heat the mixture to a gentle reflux (approx. 78-80 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ethyl tetrahydrofuran-2-carboxylate is consumed.
PART C: Work-up and Product Isolation
-
Rationale: The acidic quench neutralizes the basic reaction mixture and protonates the product enolate to yield the final neutral β-keto ester.[9] A standard aqueous work-up removes water-soluble salts and impurities.
-
Cool the reaction mixture to room temperature, then further cool in an ice-water bath.
-
Slowly and carefully add 3M HCl to the stirred mixture until the pH is acidic (~pH 2-3). A precipitate of NaCl will form.
-
Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and 50 mL of water. Shake well and separate the layers.
-
Extract the aqueous layer twice more with 50 mL portions of diethyl ether.
-
Combine all organic layers. Wash sequentially with 50 mL of saturated NaHCO₃ solution (to remove residual acid) and 50 mL of brine (to reduce the amount of dissolved water).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
PART D: Purification
-
Rationale: The crude product will likely contain unreacted ethyl acetate and self-condensation byproducts. Flash column chromatography is an effective method for isolating the target β-keto ester.[11]
-
Purify the crude oil by flash column chromatography on silica gel.
-
Use a solvent system of ethyl acetate/hexanes (e.g., starting with 10:90 and gradually increasing the polarity to 20:80) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive or wet base.[12]2. Insufficient reaction time or temperature.3. Reversible reaction equilibrium not driven forward. | 1. Ensure all reagents and glassware are scrupulously dry. Use freshly prepared sodium ethoxide.2. Monitor reaction by TLC and extend reflux time if necessary.3. Confirm a full stoichiometric equivalent of base was used. |
| Significant Byproduct Formation | 1. Self-condensation of ethyl acetate.2. Reaction temperature too high, causing decomposition. | 1. Ensure slow, controlled addition of ethyl acetate to the mixture of base and the other ester.[10]2. Maintain a gentle, controlled reflux; do not overheat. |
| Difficult Purification | Product co-elutes with impurities. | 1. Optimize the solvent gradient in column chromatography; a shallower gradient can improve separation.2. Consider alternative purification methods like vacuum distillation if the product is thermally stable. |
| Reaction Mixture Turns Dark/Tarry | Decomposition of starting materials or product under harsh basic conditions.[13] | 1. Lower the reaction temperature.2. Ensure the reaction is not heated for an excessively long time after completion. |
Safety Precautions
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas and corrosive sodium hydroxide. Handle only under inert, anhydrous conditions. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Solvents: Ethanol, diethyl ether, and ethyl acetate are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
Acids/Bases: Sodium ethoxide is a strong base and is corrosive. Hydrochloric acid is corrosive. Avoid contact with skin and eyes.
References
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Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]
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Wikipedia. (n.d.). Dieckmann condensation. [Link]
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JoVE. (2023). Intramolecular Claisen Condensation of Dicarboxylic Esters: Dieckmann Cyclization. [Link]
-
OpenStax. (2023). 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. In Organic Chemistry. [Link]
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Chemistry LibreTexts. (2025). 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. [Link]
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Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
Doceri. (2014). Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). YouTube. [Link]
-
Physics Wallah. (n.d.). Reaction Mechanism of Claisen condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]
-
ResearchGate. (2014). Can anyone suggest a suitable method for the Claisen condensation?. [Link]
-
StudySmarter. (2023). Claisen Condensation: Mechanism & Reaction. [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. [Link]
-
MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]
-
Sciencemadness.org. (2012). problem in claisen condensation reaction. [Link]
-
ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Link]
- Google Patents. (n.d.). US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
-
Reddit. (2024). I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. [Link]
-
OpenStax adaptation. (n.d.). 23.8 Mixed Claisen Condensations. [Link]
-
Leah4sci. (2018). Claisen Condensation Reaction Mechanism. YouTube. [Link]
-
Wikipedia. (n.d.). Claisen condensation. [Link]
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- 2. chem.libretexts.org [chem.libretexts.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Claisen condensation - Wikipedia [en.wikipedia.org]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
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- 12. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. benchchem.com [benchchem.com]
Application Note: High-Purity Isolation of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate using Flash Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a key intermediate in various synthetic pathways. As a β-keto ester, this compound is susceptible to degradation on acidic stationary phases and exhibits keto-enol tautomerism, which can complicate purification.[1] This guide outlines a robust flash column chromatography method designed to overcome these challenges, ensuring high purity and yield. We will delve into the rationale behind the selection of the stationary and mobile phases, sample preparation, and post-chromatography analysis, providing researchers with the necessary tools for successful isolation of the target compound.
Introduction: The Purification Challenge
This compound is a versatile building block in organic synthesis. Its molecular structure, featuring both a β-keto ester moiety and a tetrahydrofuran ring, imparts a moderate polarity and specific chemical reactivity. The presence of acidic α-protons makes the molecule susceptible to enolization, and the ester functional group can be prone to hydrolysis, particularly on standard silica gel which is inherently acidic due to surface silanol groups (Si-OH).[1] These factors can lead to band broadening, the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate, and potential degradation of the product, resulting in reduced yields.[1]
Therefore, a carefully optimized column chromatography protocol is paramount. This guide is founded on established principles for the purification of β-keto esters, adapted for the specific structural attributes of the target molecule.[2][3]
Foundational Principles: Strategic Choices in Chromatography
The success of this purification hinges on the judicious selection of the stationary and mobile phases.
-
Stationary Phase: Standard silica gel (particle size 0.04-0.063 mm) is a common choice for compounds of moderate polarity.[2] However, given the sensitivity of β-keto esters to acid, using silica gel deactivated with a base, such as triethylamine (TEA), is a prudent measure to prevent on-column degradation.[4] An alternative is to use neutral alumina, though silica gel generally offers higher resolution.
-
Mobile Phase (Eluent): A binary solvent system comprising a non-polar solvent and a moderately polar solvent is ideal. A common and effective combination is a mixture of hexanes and ethyl acetate (EtOAc).[2][5][6] A gradient elution, where the proportion of the more polar solvent (ethyl acetate) is gradually increased, is typically more effective than an isocratic (constant composition) elution.[4] This allows for the initial elution of non-polar impurities, followed by the target compound, and finally, the stripping of highly polar impurities from the column.
The proposed workflow is depicted in the diagram below:
Figure 1: A comprehensive workflow for the purification of this compound.
Experimental Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude product. Adjustments to the column size and solvent volumes may be necessary for different scales.
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 60 Å, 230-400 mesh (40-63 µm) |
| Non-polar Solvent | n-Hexane or Heptane, HPLC grade |
| Polar Solvent | Ethyl Acetate (EtOAc), HPLC grade |
| Additive (optional) | Triethylamine (TEA) |
| TLC Plates | Silica gel 60 F254 |
| Staining Agent | Potassium permanganate or p-anisaldehyde stain |
Step-by-Step Purification Procedure
Step 1: Preliminary TLC Analysis
Before packing the column, it is crucial to determine the optimal mobile phase composition using TLC.
-
Dissolve a small amount of the crude product in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the dissolved crude product onto a TLC plate.
-
Develop the TLC plate in various hexane:ethyl acetate solvent systems (e.g., 9:1, 4:1, 2:1).
-
Visualize the developed plate under UV light and/or by staining.
-
The ideal solvent system will show good separation between the product spot and impurities, with the product having an Rf value of approximately 0.25-0.35.
Step 2: Column Preparation
-
Select a glass column of appropriate size (for 1-2 g of crude, a 4-5 cm diameter column is suitable).
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase identified from your TLC analysis (e.g., 95:5 hexane:ethyl acetate). For deactivation, add 0.5% (v/v) triethylamine to the eluent used for the slurry.[4]
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Use gentle air pressure to settle the silica bed, ensuring a flat top surface.[7]
-
Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.
Step 3: Sample Loading
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial mobile phase. Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent. Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[7] Carefully add this powder to the top of the packed column, and gently add a thin layer of sand on top to prevent disturbance.
Step 4: Elution and Fraction Collection
-
Carefully add the initial mobile phase to the column.
-
Begin eluting the column, collecting the eluate in fractions (e.g., 20-30 mL per test tube).
-
Gradually increase the polarity of the mobile phase according to the gradient plan determined from the preliminary TLC. A suggested gradient is provided in the table below.
| Step | Hexane (%) | Ethyl Acetate (%) | Purpose |
| 1 | 95 | 5 | Elution of non-polar impurities. |
| 2 | 90 | 10 | Elution of less polar impurities. |
| 3 | 80 | 20 | Elution of the target compound. |
| 4 | 50 | 50 | Elution of more polar impurities. |
| 5 | 0 | 100 | Column flush to elute highly polar compounds. |
Step 5: Monitoring and Product Isolation
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Product appears to be degrading on the column | The silica gel is too acidic, causing hydrolysis or other side reactions.[1] | Use silica gel deactivated with triethylamine (0.5% v/v in eluent) or switch to a neutral stationary phase like alumina.[4] |
| Poor separation of product and impurities | The mobile phase polarity is not optimal. | Re-evaluate the mobile phase using TLC. A shallower gradient (more gradual increase in polarity) may be required to improve resolution. |
| Product is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the proportion of ethyl acetate in the mobile phase.[4] |
| Product is eluting too quickly with impurities | The mobile phase is too polar. | Decrease the proportion of ethyl acetate in the mobile phase. Start with a less polar mixture (e.g., 98:2 hexane:ethyl acetate).[4] |
Conclusion
The protocol detailed in this application note provides a reliable method for the high-purity isolation of this compound. By understanding the inherent chemical properties of β-keto esters and implementing strategic choices in stationary and mobile phase selection, researchers can effectively overcome common purification challenges. The use of preliminary TLC analysis for method optimization is strongly emphasized to ensure the highest purity and recovery of the target compound.
References
-
Wankhede, N. et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances. Available at: [Link]
- Google Patents. (1999). Beta ketoester compositions and method of manufacture.
- Google Patents. (2003). Synthesis of B-keto esters.
-
PubChem. Ethyl 3-oxo-3-(thiophen-2-yl)propanoate. Available at: [Link]
-
Ravindar, L. et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal. Available at: [Link]
-
Wiley-VCH. (2008). Supporting Information. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US6642035B2 - Synthesis of B-keto esters - Google Patents [patents.google.com]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5965767A - Beta ketoester compositions and method of manufacture - Google Patents [patents.google.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. orgsyn.org [orgsyn.org]
Unlocking Molecular Architecture: A Detailed NMR Analysis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Introduction: In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique, offering unparalleled insight into the molecular framework of organic compounds. This application note provides a comprehensive guide to the ¹H and ¹³C NMR analysis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate, a key intermediate in the synthesis of various bioactive molecules. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and the rational design of new therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering both detailed protocols and in-depth interpretation of spectral data.
The Significance of Structural Verification
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the standardized procedure for the preparation and NMR analysis of this compound.
Sample Preparation
A meticulously prepared sample is the foundation of a high-quality NMR spectrum.
-
Analyte Preparation: Accurately weigh approximately 10-20 mg of this compound. The compound should be of high purity, free from residual solvents or other contaminants that may interfere with the spectrum.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for a wide range of organic molecules and its well-characterized residual solvent peak.[1] Use a high-purity grade of CDCl₃ containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.
-
Homogenization: Gently agitate the NMR tube to ensure complete dissolution and a homogenous solution. A brief period in an ultrasonic bath can aid in this process.
NMR Instrument Parameters
The following parameters are recommended for acquiring high-resolution ¹H and ¹³C NMR spectra on a standard 400 MHz or 500 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz (or higher) | 100 MHz (or higher) |
| Pulse Program | Standard single pulse | Proton-decoupled single pulse |
| Spectral Width | -2 to 12 ppm | -10 to 220 ppm |
| Acquisition Time | 3-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-2 seconds | 2 seconds |
| Number of Scans | 16-32 | 1024-4096 (or more) |
| Temperature | 298 K | 298 K |
Rationale for Parameter Selection: The chosen spectral widths are sufficient to encompass all expected proton and carbon signals for this molecule. A sufficient number of scans for ¹³C NMR is crucial due to the low natural abundance of the ¹³C isotope.[1] Proton decoupling in the ¹³C NMR experiment simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
Spectral Interpretation and Data Analysis
Initial attempts to locate a publicly available, fully assigned ¹H and ¹³C NMR spectrum for this compound were unsuccessful. While the compound is listed in chemical databases, the detailed spectral data is not readily accessible. Therefore, the following analysis is a predictive interpretation based on established principles of NMR spectroscopy and data from structurally analogous compounds. This serves as a guide for what researchers should expect to observe and how to approach the assignment of an experimentally acquired spectrum.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum is anticipated to display distinct signals corresponding to the ethyl ester and tetrahydrofuran moieties, as well as the active methylene group.
Molecular Structure with Proton Labeling:
Figure 1. Molecular structure of this compound with proton labeling.
Predicted ¹H NMR Data Summary:
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| H -a (CH₃) | ~1.25 | Triplet (t) | 3H | ~7.1 | Shielded methyl group coupled to the adjacent methylene group. |
| H -b (CH₂) | ~4.15 | Quartet (q) | 2H | ~7.1 | Methylene group deshielded by the adjacent ester oxygen, coupled to the methyl group. |
| H -c (CH₂) | ~3.60 | Singlet (s) | 2H | - | Active methylene protons flanked by two carbonyl groups. May exhibit keto-enol tautomerism. |
| H -d, H -e (CH₂) | ~1.90-2.10 | Multiplet (m) | 2H | - | Diastereotopic methylene protons of the tetrahydrofuran ring. |
| H -f, H -g (CH₂) | ~3.90-4.05 | Multiplet (m) | 2H | - | Methylene protons adjacent to the ring oxygen, expected to be deshielded. |
| H -h (CH) | ~4.50 | Multiplet (m) | 1H | - | Methine proton adjacent to the ring oxygen and the carbonyl group, expected to be the most deshielded proton of the THF ring. |
Predicted ¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
Molecular Structure with Carbon Labeling:
Figure 2. Molecular structure of this compound with carbon labeling.
Predicted ¹³C NMR Data Summary:
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |
| C 9 (CH₃) | ~14.0 | Shielded alkyl carbon of the ethyl group. |
| C 3, C 4 | ~25-35 | sp³ hybridized carbons of the tetrahydrofuran ring. |
| C 6 (CH₂) | ~45-55 | Active methylene carbon between two carbonyl groups. |
| C 8 (CH₂) | ~61.0 | sp³ hybridized carbon of the ethyl group, deshielded by the ester oxygen. |
| C 2, C 5 | ~68-80 | sp³ hybridized carbons adjacent to the ring oxygen, deshielded. |
| C 7 (C=O, ester) | ~167.0 | Carbonyl carbon of the ester functional group. |
| C 1 (C=O, ketone) | ~202.0 | Carbonyl carbon of the ketone functional group, typically the most deshielded carbon. |
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all proton and carbon signals, especially in cases of signal overlap, advanced 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks, confirming the connectivity of protons within the ethyl and tetrahydrofuran fragments.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between protons and carbons, crucial for identifying quaternary carbons and piecing together the molecular fragments.
Workflow for Comprehensive NMR Analysis:
Figure 3. Workflow for the comprehensive NMR analysis of this compound.
Conclusion
NMR spectroscopy is an indispensable tool for the structural characterization of this compound. A combination of 1D (¹H and ¹³C) and 2D NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals. The protocols and predictive analysis provided in this application note serve as a robust framework for researchers and scientists in the pharmaceutical and chemical industries, ensuring the confident structural verification of this important synthetic intermediate. The principles outlined herein are broadly applicable to the NMR analysis of a wide range of small organic molecules.
References
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Field, L. D., Li, H., & Magill, A. M. (2012).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Mass spectrometry fragmentation pattern of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
An Application Note on the Electron Ionization Mass Spectrometry Fragmentation of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Abstract
This document provides a detailed guide to the characteristic electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound. As a molecule incorporating a β-keto ester system and a cyclic ether (tetrahydrofuran) moiety, its fragmentation is governed by a combination of well-established cleavage mechanisms including alpha-cleavages, McLafferty rearrangements, and ring-opening reactions. This application note serves as a technical resource for researchers in synthetic chemistry, drug development, and analytical sciences, offering a predictive framework for identifying this compound and its structural analogues in complex matrices. We present a detailed experimental protocol, a summary of expected ion fragments, and a mechanistic interpretation of the primary fragmentation pathways, supported by visual diagrams and authoritative references.
Introduction and Theoretical Framework
This compound (Molecular Formula: C₉H₁₄O₄, Monoisotopic Mass: 186.0892 u) is a multifunctional organic compound. The structural characterization of such molecules is critical in confirming reaction outcomes in synthetic chemistry and in identifying novel chemical entities. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is an invaluable tool for this purpose because it generates reproducible and structurally informative fragmentation patterns.[1][2]
The fragmentation of this molecule is predicted to be directed by its three primary structural features: the ketone carbonyl, the ethyl ester, and the tetrahydrofuran (THF) ring's ether oxygen. The initial ionization event, the removal of an electron, will most likely occur from a non-bonding orbital of one of the oxygen atoms, creating an energetically unstable molecular ion (M⁺•) that subsequently fragments.[3] The resulting fragmentation patterns are dominated by cleavages alpha to carbonyl groups and McLafferty rearrangements, which are characteristic of β-keto esters.[4][5] Concurrently, fragmentation pathways typical of cyclic ethers, such as ring opening via β-scission, are also expected.[6][7]
Experimental Design and Protocols
The following protocol outlines a standard procedure for acquiring the EI mass spectrum of the target analyte using Gas Chromatography-Mass Spectrometry (GC-MS), a common setup for the analysis of volatile and semi-volatile small molecules.
Sample Preparation
-
Solvent Selection: Choose a high-purity volatile solvent in which the analyte is soluble. Dichloromethane or Ethyl Acetate are suitable choices. Tetrahydrofuran (THF) should be used with caution as it can contain peroxides that may cause oxidation of sensitive samples.[8]
-
Solution Preparation: Prepare a dilute solution of the analyte at a concentration of approximately 100-200 µg/mL. High concentrations can lead to detector saturation and source contamination.
-
Filtration: Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Standard GC system with a split/splitless injector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (or equivalent).
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation.[1]
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-250.
-
Experimental Workflow Diagram
The overall process from sample preparation to data analysis is illustrated below.
Caption: GC-EI-MS experimental workflow for this compound.
Predicted Fragmentation Pattern and Mechanistic Analysis
The EI-MS spectrum is expected to show a discernible molecular ion peak (M⁺•) at m/z 186 , with its intensity dependent on its stability under 70 eV ionization. The primary fragmentation pathways arise from the distinct functional domains of the molecule.
Pathway A: Fragmentation of the β-Keto Ester Moiety
This pathway involves cleavages around the two carbonyl groups, which are known to be dominant fragmentation drivers in β-keto esters.[5][9]
-
α-Cleavage (Loss of Ethoxy Radical): The most straightforward cleavage is the loss of the ethoxy radical (•OC₂H₅) from the ester group. This produces a stable acylium ion.
-
[M - 45]⁺: C₇H₉O₃⁺ at m/z 141 . This is expected to be a significant peak.
-
-
α-Cleavage (Loss of Tetrahydrofuranylcarbonyl Radical): Cleavage of the C-C bond between the two carbonyls results in the formation of an acylium ion derived from the ester portion.
-
[M - 113]⁺: C₄H₅O₂⁺ at m/z 85 .
-
-
McLafferty Rearrangement: While less common for the keto-form, the enol-tautomer of the molecular ion can undergo a McLafferty rearrangement, leading to the loss of ethylene from the ethyl ester group and the formation of a radical cation of the corresponding carboxylic acid.
-
[M - 28]⁺•: C₇H₁₀O₄⁺• at m/z 158 .
-
Pathway B: Fragmentation of the Tetrahydrofuran Ring
Ionization at the ether oxygen initiates fragmentation pathways characteristic of cyclic ethers.[6][7]
-
Formation of the Base Peak (THF-derived Acylium Ion): The most favorable fragmentation is the alpha-cleavage between the THF ring and the adjacent carbonyl group. This yields a highly stable acylium ion.
-
[M - 87]⁺: C₅H₇O⁺ at m/z 85 . This fragment, the tetrahydrofuran-2-carbonyl cation, is predicted to be the base peak due to its stability.
-
-
Ring Opening and Subsequent Cleavage: The THF ring itself can undergo fragmentation. The initial ionization on the ether oxygen is followed by cleavage of an adjacent C-C bond within the ring (a β-scission process)[6]. This ring-opened radical cation can then lose neutral molecules like ethylene (C₂H₄).
-
Loss of C₂H₄ from M⁺•: A complex rearrangement following ring-opening could lead to the loss of ethylene.
-
[M - 28]⁺•: C₇H₁₀O₄⁺• at m/z 158 .
-
Fragmentation Pathway Diagram
Caption: Proposed EI-MS fragmentation pathways for this compound.
Summary of Key Ion Fragments
The table below summarizes the most anticipated fragments, their mass-to-charge ratio (m/z), proposed chemical formula, and the fragmentation mechanism responsible for their formation.
| m/z | Proposed Formula | Proposed Structure/Origin | Fragmentation Mechanism | Expected Relative Abundance |
| 186 | C₉H₁₄O₄⁺• | Molecular Ion | Electron Ionization | Low to Moderate |
| 158 | C₇H₁₀O₄⁺• | M - Ethylene | McLafferty Rearrangement / Ring Fragmentation | Low |
| 141 | C₇H₉O₃⁺ | M - Ethoxy radical | α-Cleavage at ester | Moderate to High |
| 85 | C₅H₇O⁺ | Tetrahydrofuran-2-carbonyl cation | α-Cleavage at ketone | High (Base Peak) |
| 71 | C₄H₇O⁺ | Tetrahydrofuranyl cation | Loss of CO from m/z 85 | Moderate |
| 43 | C₂H₃O⁺ | Acetyl Cation | Secondary fragmentation | Moderate |
Conclusion
The mass spectral fragmentation of this compound under electron ionization is predictable and highly informative. The spectrum is expected to be characterized by a dominant base peak at m/z 85 , corresponding to the stable tetrahydrofuran-2-carbonyl acylium ion. Another significant, diagnostic peak should appear at m/z 141 due to the loss of the ethoxy radical from the ester moiety. The presence of the molecular ion at m/z 186 , even at low abundance, combined with these key fragments, provides a confident identification of the parent compound. This detailed analysis serves as a valuable reference for chemists and analysts working with related structures, enabling faster and more accurate structural elucidation.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. whitman.edu [whitman.edu]
- 3. youtube.com [youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 8. benicewiczgroup.com [benicewiczgroup.com]
- 9. researchgate.net [researchgate.net]
Application Note: Infrared Spectroscopic Characterization of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Abstract
This document provides a comprehensive guide to the analysis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate using Fourier Transform Infrared (FTIR) spectroscopy. As a complex β-keto ester, this molecule presents a unique spectral profile influenced by its constituent functional groups—an ester, a ketone, and a tetrahydrofuran ring—as well as the phenomenon of keto-enol tautomerism. This application note details a robust protocol for acquiring high-quality IR spectra using Attenuated Total Reflectance (ATR) and offers an in-depth interpretation of the expected spectral features. This guide is intended for researchers in synthetic chemistry, quality control, and drug development to aid in the structural verification and purity assessment of this compound.
Introduction: The Structural Significance of a β-Keto Ester
This compound is a bifunctional molecule of interest in organic synthesis and medicinal chemistry. Its structure, combining a β-keto ester moiety with a saturated heterocyclic (tetrahydrofuran) ring, makes it a versatile building block. Infrared spectroscopy is a rapid, non-destructive, and highly informative analytical technique for the structural elucidation of such molecules. It provides a molecular fingerprint by probing the vibrational modes of specific functional groups.
For this particular compound, IR spectroscopy is crucial for:
-
Confirming the presence of key functional groups: Verifying the successful synthesis by identifying the ester and ketone carbonyl groups, as well as the ether linkage of the tetrahydrofuran ring.
-
Investigating Keto-Enol Tautomerism: β-keto esters exist in a dynamic equilibrium between the keto and enol forms.[1][2] IR spectroscopy can detect the presence of both tautomers, offering insights into the compound's structural dynamics, which can be influenced by solvent and temperature.[1][3]
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the recommended sampling technique for a liquid sample like this compound due to its simplicity, minimal sample preparation, and ease of cleaning.[4][5]
Instrument and Accessory
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer capable of scanning the mid-IR region (4000–400 cm⁻¹).
-
Accessory: A single-reflection diamond ATR accessory is ideal for its robustness and broad chemical compatibility.
-
Software: Standard instrument control and data processing software.
Step-by-Step Protocol
-
Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure important spectral regions.[1]
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, meticulously clean the ATR crystal surface. Use a soft, lint-free wipe dampened with a volatile solvent like isopropanol or acetone and allow it to dry completely.[6]
-
Background Acquisition: With the clean, dry ATR crystal, acquire a background spectrum. This reference scan measures the ambient conditions and the instrument's response, which will be subtracted from the sample spectrum. A typical background scan co-adds 16 to 32 scans for a good signal-to-noise ratio.[1]
-
Sample Application: Place a single drop (approximately 1-2 µL) of neat this compound directly onto the center of the ATR crystal.[7] Ensure the sample completely covers the crystal surface for optimal interaction with the evanescent wave.[4]
-
Sample Spectrum Acquisition: Acquire the sample spectrum using the same parameters (scan range, resolution, number of scans) as the background measurement. The software will automatically ratio the sample scan against the background to produce the final absorbance spectrum.[1]
-
Post-Measurement Cleaning: After the measurement is complete, thoroughly clean the ATR crystal as described in step 2 to prevent cross-contamination of future samples.[6]
Spectral Interpretation and Discussion
The infrared spectrum of this compound is predicted to be rich with characteristic absorption bands. The analysis focuses on the principal functional groups and the equilibrium between the keto and enol tautomers.
Molecular Structure and Tautomerism
The compound can exist in two tautomeric forms, which will be reflected in the IR spectrum.
Caption: Keto-enol tautomerism in this compound.
Analysis of Key Spectral Regions
-
C-H Stretching Region (3000-2850 cm⁻¹): This region will be dominated by absorptions from the C-H stretching vibrations of the ethyl group and the methylene (CH₂) groups in the tetrahydrofuran ring. Expect multiple strong to medium peaks between 2975 and 2850 cm⁻¹.[8] The presence of these bands confirms the aliphatic nature of the molecule.
-
Carbonyl (C=O) Stretching Region (1800-1650 cm⁻¹): This is the most diagnostic region for this compound. Due to the keto-enol tautomerism, multiple C=O bands are expected.[9]
-
Ester C=O (Keto Form): A strong, sharp absorption band is predicted around 1735-1745 cm⁻¹ . This is characteristic of a saturated aliphatic ester.[10][11]
-
Ketone C=O (Keto Form): Another strong band should appear at a slightly lower wavenumber, typically around 1715-1725 cm⁻¹ , corresponding to the ketone carbonyl.[12][13] The presence of this doublet in the carbonyl region is a hallmark of β-keto esters.[9]
-
Conjugated C=O (Enol Form): If a significant population of the enol tautomer exists, a broader, less intense band may appear at a lower frequency, around 1650-1660 cm⁻¹ .[12] This shift is due to conjugation with the C=C double bond and intramolecular hydrogen bonding with the enolic hydroxyl group.
-
-
C=C Stretching Region (Enol Form, ~1620 cm⁻¹): The presence of the enol form would also give rise to a C=C stretching vibration. This band is expected to be of medium to weak intensity around 1615-1625 cm⁻¹ .[12]
-
Fingerprint Region (1300-1000 cm⁻¹): This region contains complex vibrations that are unique to the molecule. Two key absorptions are of particular interest:
-
Ester C-O Stretch: A strong, prominent band between 1250-1230 cm⁻¹ is characteristic of the C-O single bond stretching of the ethoxy group in the ester.[10]
-
Ether C-O-C Stretch: The tetrahydrofuran ring will exhibit a strong, characteristic C-O-C stretching absorption, typically around 1070-1060 cm⁻¹ .[8] The presence of this band is a clear indicator of the tetrahydrofuran moiety.
-
-
O-H Stretching Region (Enol Form, 3400-2500 cm⁻¹): In the enol form, the hydroxyl group is involved in strong intramolecular hydrogen bonding with the ester carbonyl. This typically results in a very broad, and often weak, absorption band spanning a wide range from 3400 to 2500 cm⁻¹, which can sometimes be difficult to distinguish from the baseline.[9][14]
Summary of Expected IR Absorptions
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration | Assignment Notes |
| ~2975-2850 | Medium-Strong | C-H Stretch | Aliphatic CH₂ and CH₃ groups from ethyl and THF moieties.[8] |
| ~1740 | Strong | C=O Stretch | Ester carbonyl of the keto tautomer.[11] |
| ~1720 | Strong | C=O Stretch | Ketone carbonyl of the keto tautomer.[12] |
| ~1655 | Medium-Weak | C=O Stretch | Conjugated ester carbonyl of the enol tautomer (H-bonded).[12] |
| ~1620 | Weak | C=C Stretch | Alkene bond of the enol tautomer.[12] |
| ~1240 | Strong | C-O Stretch | Asymmetric stretch of the ester group.[10] |
| ~1065 | Strong | C-O-C Stretch | Asymmetric stretch of the ether in the THF ring.[8] |
Workflow and Data Validation
A systematic workflow ensures the reliability and reproducibility of the IR analysis. The process described below is a self-validating system, from sample preparation to final interpretation.
Caption: Standard workflow for the IR analysis of this compound.
Conclusion
Infrared spectroscopy, particularly with the ATR technique, is an indispensable tool for the characterization of this compound. The key to a successful analysis lies in the systematic identification of characteristic absorption bands. The presence of a distinct doublet in the carbonyl region (~1740 and ~1720 cm⁻¹) confirms the β-keto ester structure, while a strong band around 1065 cm⁻¹ verifies the integrity of the tetrahydrofuran ring. Further examination of the 1660-1610 cm⁻¹ region can provide valuable information on the keto-enol tautomeric equilibrium. This application note serves as a practical guide for researchers to confidently apply FTIR spectroscopy for the structural verification and quality assessment of this and structurally related compounds.
References
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
-
Drawell. (2025, April 2). FTIR Analysis for Liquid Samples - What You Need to Know. Retrieved from [Link]
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Leonard, N. J., & Gash, V. W. (1952). The Infrared Absorption Spectra of Cyclic β-Ketoesters. Journal of the American Chemical Society, 74(11), 2927-2931. Retrieved from [Link]
-
Organic Spectroscopy International. (2015, January 12). Ester infrared spectra. Retrieved from [Link]
-
Ueda, T., & Shimanouchi, T. (1967). Far-Infrared Spectrum of Tetrahydrofuran: Spectroscopic Evidence for Pseudorotation. The Journal of Chemical Physics, 47(10), 4042-4048. Retrieved from [Link]
-
Bartleby. (2020, October 18). Using the attached infrared spectroscopy spectrum for the compound Tetrahydrofuran... Retrieved from [Link]
-
Lafferty, W. J., & Robinson, D. W. (1960). THE FAR INFRARED SPECTRUM OF TETRAHYDROFURAN. Defense Technical Information Center. Retrieved from [Link]
-
Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1: Infrared absorption spectra for all species. Retrieved from [Link]
-
Chegg. (2020, November 2). Solved The IR Spectrum of ethyl acetoacetate, achiral... Retrieved from [Link]
-
Thompson, H. W., & Eland, J. H. D. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society of London. A. Mathematical and Physical Sciences, 342(1630), 327–339. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental IR spectra of tetrahydrofuran. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]
-
Thompson, H. W. (1975). Infrared and photoelectron spectra, and keto—enol tautomerism of acetylacetones and acetoacetic esters. Proceedings of the Royal Society A: Mathematical, Physical and Engineering Sciences, 342(1630), 327-339. Retrieved from [Link]
-
ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum? Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Infrared spectrum of ethyl ethanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible keto-enol tautomerism of β-keto ester IV. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate Gas Phase IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]
-
University of Calgary. (n.d.). Carbonyl Compounds - IR Spectroscopy. Retrieved from [Link]
-
Mo, O., Yáñez, M., & Elguero, J. (2023). Enol(ate)s 1: Keto-Enol Tautomerization. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Application Notes and Protocols: Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate in Heterocyclic Synthesis
Introduction: Unlocking the Potential of a Versatile Building Block
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate is a unique bifunctional reagent poised to be of significant utility in modern heterocyclic chemistry. Its structure, incorporating both a reactive 1,3-dicarbonyl system (a β-keto ester) and a pharmaceutically relevant tetrahydrofuran (THF) moiety, makes it an ideal precursor for constructing a diverse array of heterocyclic scaffolds. The THF ring, a common feature in numerous natural products and approved pharmaceuticals, can impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.
This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic applications of this reagent. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for its use in constructing high-value heterocyclic systems, including pyridines, dihydropyrimidines, and pyrazoles.
Core Reactivity: The 1,3-Dicarbonyl Manifold
The synthetic utility of this compound is primarily derived from the reactivity of its β-keto ester functional group. This system exists in equilibrium with its enol tautomer, providing multiple sites for nucleophilic and electrophilic attack. This dual reactivity is the foundation for the classical multicomponent reactions detailed in this guide.
Application 1: Synthesis of Tetrahydrofuranyl-Substituted Pyridines via Hantzsch Condensation
The Hantzsch pyridine synthesis is a robust and highly reliable one-pot multicomponent reaction for the formation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[1][2] This method is renowned for its efficiency and ability to construct highly functionalized pyridine rings.[1]
Scientific Rationale & Mechanistic Insight
The reaction proceeds by combining an aldehyde, the β-keto ester (this compound), and an ammonia source (like ammonium acetate).[2] The mechanism is believed to involve the initial formation of two key intermediates: an enamine from the reaction of one equivalent of the β-keto ester with ammonia, and an α,β-unsaturated carbonyl compound from a Knoevenagel condensation between the aldehyde and a second equivalent of the β-keto ester. A subsequent Michael addition, cyclization, and dehydration yields the 1,4-dihydropyridine core.[1][3] The final aromatization step provides the thermodynamic driving force for the reaction.
Experimental Protocol: Synthesis of Ethyl 2-methyl-4-(tetrahydrofuran-2-yl)-5-acetylpyridine-3-carboxylate Analogues
This protocol is a representative example using a generic aldehyde. Researchers should adapt molar equivalents and purification based on the specific aldehyde used.
Materials:
-
This compound (2.0 eq.)
-
Acetaldehyde (or other desired aldehyde) (1.0 eq.)
-
Ammonium acetate (1.1 eq.)
-
Ethanol (solvent)
-
Nitric acid (for oxidation)
-
Standard glassware for reflux
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (2.0 eq.), the selected aldehyde (1.0 eq.), and ammonium acetate (1.1 eq.) in absolute ethanol.
-
Stir the mixture at room temperature for 15 minutes to ensure homogeneity.
-
Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature.
-
For the oxidation step, cautiously add a few drops of concentrated nitric acid and gently warm the mixture on a water bath for 5-10 minutes until the evolution of nitrogen oxides ceases. (Caution: This step should be performed in a well-ventilated fume hood).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
The crude product will often precipitate. Collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the target pyridine derivative.
| Parameter | Condition | Rationale |
| Stoichiometry | 2:1:1.1 (β-keto ester:aldehyde:ammonia) | Standard Hantzsch stoichiometry for symmetric dihydropyridine formation.[2][4] |
| Solvent | Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Catalyst | Ammonium Acetate | Serves as the nitrogen source and a mild catalyst. |
| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization. |
| Oxidizing Agent | Nitric Acid | A classical and effective reagent for the aromatization of Hantzsch dihydropyridines. |
Application 2: Dihydropyrimidinone (DHPM) Synthesis via the Biginelli Reaction
The Biginelli reaction is a powerful three-component condensation for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their thio-analogues.[5][6] These scaffolds are of immense interest in medicinal chemistry, forming the core of several calcium channel blockers and other bioactive molecules.[6]
Scientific Rationale & Mechanistic Insight
This acid-catalyzed reaction involves the condensation of our β-keto ester, an aldehyde, and urea (or thiourea).[7] The most widely accepted mechanism postulates the formation of an N-acyliminium ion intermediate from the aldehyde and urea. This electrophilic species is then intercepted by the enol of the β-keto ester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product. The use of a Brønsted or Lewis acid catalyst is crucial for activating the aldehyde and promoting the key C-N and C-C bond formations.
Experimental Protocol: Synthesis of 4-(Tetrahydrofuran-2-yl)-dihydropyrimidinone Analogues
Materials:
-
This compound (1.0 eq.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 eq.)
-
Urea or Thiourea (1.5 eq.)
-
Ethanol (solvent)
-
Concentrated Hydrochloric Acid (catalyst)
Procedure:
-
In a 100 mL round-bottom flask, combine this compound (1.0 eq.), the aldehyde (1.0 eq.), and urea (1.5 eq.) in ethanol (30 mL).
-
Add 3-4 drops of concentrated HCl to the mixture with stirring.
-
Attach a reflux condenser and heat the mixture to reflux for 3-5 hours. The product often begins to crystallize from the hot solution.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold ethanol to remove soluble impurities.
-
Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidinone derivative.
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1:1.5 (β-keto ester:aldehyde:urea) | A slight excess of urea is often used to drive the reaction to completion. |
| Solvent | Ethanol | Common solvent for Biginelli reactions, allowing for product precipitation upon cooling. |
| Catalyst | HCl (catalytic amount) | A strong Brønsted acid is required to facilitate the formation of the key N-acyliminium ion intermediate.[5] |
| Temperature | Reflux | Ensures sufficient reaction rate for this condensation reaction. |
Application 3: Pyrazole Synthesis via Knorr-type Condensation
Pyrazoles are a highly important class of N-heterocycles, forming the structural core of numerous pharmaceuticals, including celecoxib (an anti-inflammatory agent) and sildenafil (used to treat erectile dysfunction). The reaction of a 1,3-dicarbonyl compound with hydrazine is a fundamental and direct method for their synthesis.[8][9]
Scientific Rationale & Mechanistic Insight
The synthesis relies on the condensation of hydrazine (or a substituted hydrazine) with the two carbonyl groups of the β-keto ester. The reaction typically proceeds via initial attack of one nitrogen of the hydrazine at the more electrophilic ketone carbonyl, followed by cyclization as the second nitrogen attacks the ester carbonyl, with subsequent elimination of ethanol and water to form the aromatic pyrazole ring. The regioselectivity (which nitrogen attacks which carbonyl) can be influenced by the reaction conditions and the nature of the substituents.
Experimental Protocol: Synthesis of 5-(Tetrahydrofuran-2-yl)-1H-pyrazol-3-ol Analogues
Materials:
-
This compound (1.0 eq.)
-
Hydrazine hydrate (1.1 eq.)
-
Glacial Acetic Acid (solvent)
Procedure:
-
Dissolve this compound (1.0 eq.) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the stirred solution at room temperature. An exotherm may be observed.
-
After the addition is complete, fit the flask with a reflux condenser and heat the mixture at 100-110 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The pyrazole product often precipitates as a solid. If so, collect it by vacuum filtration and wash with cold water.
-
If the product is an oil or does not precipitate, neutralize the solution with aqueous sodium hydroxide and extract with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts, concentrate, and purify the residue by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Stoichiometry | 1:1.1 (β-keto ester:hydrazine) | A small excess of hydrazine ensures complete consumption of the keto ester. |
| Solvent | Acetic Acid | Acts as both a solvent and a mild acid catalyst to promote the condensation and dehydration steps. |
| Temperature | 100-110 °C | Provides the thermal energy required for the cyclization and aromatization steps. |
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for heterocyclic synthesis. The protocols detailed herein for the Hantzsch, Biginelli, and pyrazole syntheses provide reliable and scalable methods for accessing novel tetrahydrofuranyl-substituted heterocycles. These compounds are of immediate interest for screening in drug discovery programs and for use as advanced intermediates. Further exploration of this reagent in other multicomponent reactions, such as the Gewald aminothiophene synthesis, or in the construction of fused heterocyclic systems, represents a promising avenue for future research.
References
- Hantzsch, A. R. (1882). The Hantzsch pyridine synthesis. Justus Liebigs Annalen der Chemie.
- Fiveable. (n.d.). Hantzsch Pyridine Synthesis Definition. Organic Chemistry II Key Term.
- Scribd. (n.d.). Hantzsch Pyridine Synthesis.
- Biginelli, P. (1893). Synthesis of tetrahydropyrimidinones. Berichte der deutschen chemischen Gesellschaft.
- Wikipedia. (n.d.). Hantzsch pyridine synthesis.
- MDPI. (2021). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules.
- Ambeed.com. (n.d.). Hantzsch Pyridine Synthesis.
- Marinescu, M. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(19), 6022.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- ResearchGate. (n.d.).
- ResearchGate. (2018). Fused thia-heterocycles via isothiocyanates. Part II. A convenient synthesis of some new thieno[2,3-b]thiopyran-4-one derivatives.
- National Center for Biotechnology Information. (n.d.).
- Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- MDPI. (2023).
- ResearchGate. (2001).
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- 9. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
Introduction: The Versatility of a Tetrahydrofuran-Substituted β-Keto Ester
An In-Depth Guide to the Derivatization of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate: Protocols and Applications
This compound is a highly functionalized β-keto ester that serves as a pivotal building block in modern organic synthesis. Its structure combines the classical reactivity of a β-keto ester with the unique stereochemical and solubility properties imparted by the tetrahydrofuran (THF) moiety. This combination makes it an exceptionally valuable precursor for the synthesis of complex heterocyclic scaffolds, which are central to the discovery of novel pharmaceuticals and agrochemicals.
The molecule's synthetic utility stems from three primary reactive centers:
-
The Active Methylene Group (α-carbon): The protons on the carbon situated between the two carbonyl groups are acidic (pKa ≈ 10-11), allowing for easy deprotonation to form a stabilized enolate. This nucleophilic enolate is the cornerstone of C-C bond formation through alkylation, acylation, and condensation reactions.
-
The Ketone Carbonyl: This electrophilic center readily participates in condensation and cyclization reactions, particularly with nitrogen-based nucleophiles.
-
The Ester Carbonyl: While less reactive than the ketone, the ester group can be hydrolyzed, decarboxylated, or can participate in cyclization reactions under specific conditions.
This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of key derivatization reactions of this compound. The protocols are presented with an emphasis on the underlying mechanistic rationale and self-validating experimental design, ensuring both reproducibility and a deeper understanding of the chemical transformations.
α-Alkylation: Building Carbon Skeletons
The alkylation of the α-carbon is a fundamental strategy for elaborating the carbon framework. This reaction proceeds via an S_N2 mechanism, where the enolate of the β-keto ester acts as the nucleophile.
Expertise & Experience: The Choice of Base and Conditions
Controlling the formation of the enolate is critical for successful alkylation. While strong bases like sodium hydride or lithium diisopropylamide (LDA) can be used, a common and practical approach involves using an alkoxide base corresponding to the ester, such as sodium ethoxide (NaOEt) in ethanol, to prevent transesterification. For milder conditions that can improve functional group tolerance and minimize side reactions, solid-liquid phase-transfer catalysis (PTC) using a mild base like potassium carbonate and a quaternary ammonium salt is an excellent alternative.[1] This PTC approach facilitates the deprotonation in the organic phase under heterogeneous conditions.[1]
Protocol 1: α-Alkylation using Phase-Transfer Catalysis
This protocol describes the mono-alkylation of the title compound with ethyl bromide, a representative alkyl halide.
Materials:
-
This compound (1.0 equiv.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground (2.0 equiv.)
-
Tetrabutylammonium Bromide (TBAB) (0.1 equiv.)
-
Ethyl Bromide (1.2 equiv.)
-
Anhydrous Toluene or Acetonitrile
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 equiv.), anhydrous K₂CO₃ (2.0 equiv.), and TBAB (0.1 equiv.).
-
Solvent Addition: Add anhydrous toluene to the flask to create a stirrable suspension (approx. 5 mL per 1 mmol of substrate).
-
Reagent Addition: Begin vigorous stirring and add ethyl bromide (1.2 equiv.) to the suspension via syringe.
-
Reaction: Heat the mixture to 60-70 °C and maintain for 4-8 hours.
-
Self-Validation Insight: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase. The product spot should appear at a higher Rf value than the starting material.
-
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with toluene.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to yield the α-alkylated product.
Data Presentation: Representative Alkylation Reactions
| Alkylating Agent | Product | Expected Yield |
| Ethyl Bromide | Ethyl 2-ethyl-3-oxo-3-(tetrahydrofuran-2-yl)propanoate | 85-95% |
| Benzyl Bromide | Ethyl 2-benzyl-3-oxo-3-(tetrahydrofuran-2-yl)propanoate | 80-90% |
| Methyl Iodide | Ethyl 2-methyl-3-oxo-3-(tetrahydrofuran-2-yl)propanoate | 90-98% |
Visualization: Alkylation Workflow
Caption: Workflow for the α-alkylation of the β-keto ester.
Multicomponent Reactions for Heterocycle Synthesis
The true power of this compound is realized in multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. These reactions are highly atom-economical and are cornerstones of modern medicinal chemistry.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic MCR that produces 1,4-dihydropyridines (DHPs) and, after oxidation, pyridines.[2][3] DHP scaffolds are famously found in calcium channel blocker drugs like nifedipine and amlodipine.[2]
Reaction Principle: This reaction involves the condensation of an aldehyde, a nitrogen donor (ammonia or ammonium acetate), and two equivalents of a β-dicarbonyl compound.[4][5] The mechanism proceeds through a series of condensations and additions to form the dihydropyridine ring, which is driven to the final pyridine product by the stability gained from aromatization.[2]
Protocol 2: One-Pot Hantzsch Pyridine Synthesis
Materials:
-
This compound (2.0 equiv.)
-
Aromatic Aldehyde (e.g., Benzaldehyde) (1.0 equiv.)
-
Ammonium Acetate (1.2 equiv.)
-
Glacial Acetic Acid or Ethanol
-
For oxidation: Nitric acid (65%) or Cerium(IV) ammonium nitrate (CAN)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (2.0 equiv.), the chosen aldehyde (1.0 equiv.), and ammonium acetate (1.2 equiv.) in glacial acetic acid or ethanol.
-
Cyclization: Heat the mixture to reflux (80-120 °C) for 3-6 hours.
-
Self-Validation Insight: The formation of the 1,4-dihydropyridine intermediate can be monitored by TLC. It often precipitates from the reaction mixture upon cooling.
-
-
Aromatization: After cooling, the intermediate can be isolated or oxidized in situ. For in situ oxidation, cautiously add nitric acid or a solution of CAN and continue heating for an additional 1-2 hours until the aromatization is complete (monitored by TLC/GC-MS).
-
Work-up: Cool the reaction mixture and pour it into a beaker of ice water. If a precipitate forms, collect it by vacuum filtration. If not, neutralize the mixture with a saturated sodium bicarbonate solution and extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, concentrate, and purify the crude product by recrystallization (from ethanol) or column chromatography.
Data Presentation: Hantzsch Synthesis with Various Aldehydes
| Aldehyde | Product Core Structure | Expected Yield (Post-Oxidation) |
| Benzaldehyde | 4-Phenyl-pyridine | 75-85% |
| 4-Chlorobenzaldehyde | 4-(4-Chlorophenyl)-pyridine | 80-90% |
| Furfural | 4-(Furan-2-yl)-pyridine | 70-80% |
Visualization: Hantzsch Synthesis Mechanism
Caption: Key stages in the Hantzsch pyridine synthesis.
The Biginelli Reaction
The Biginelli reaction is another powerful MCR that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold known for a wide array of pharmacological properties.[6][7]
Reaction Principle: This is a one-pot, acid-catalyzed cyclocondensation of a β-keto ester, an aldehyde, and urea (or thiourea).[8] The reaction proceeds through several proposed intermediates, ultimately leading to the stable heterocyclic DHPM ring.
Protocol 3: Acid-Catalyzed Biginelli Reaction
Materials:
-
This compound (1.0 equiv.)
-
Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.0 equiv.)
-
Urea or Thiourea (1.5 equiv.)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl) (catalytic amount, ~3-4 drops)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 equiv.) and this compound (1.0 equiv.) in ethanol.
-
Reagent Addition: Add urea or thiourea (1.5 equiv.) to the solution, followed by the catalytic amount of concentrated HCl.
-
Reaction: Heat the mixture to reflux for 4-6 hours.[9]
-
Self-Validation Insight: The reaction is often accompanied by the precipitation of the product as a solid. The progress can be monitored by observing this precipitation or by TLC.
-
-
Work-up: After the reaction is complete, cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product is often pure enough after this step, but it can be further purified by recrystallization from ethanol or acetic acid if necessary.
Data Presentation: Biginelli Reaction Products
| Aldehyde | N-Source | Product Core Structure | Expected Yield |
| 4-Methoxybenzaldehyde | Urea | 4-(4-Methoxyphenyl)-dihydropyrimidinone | 85-95% |
| Benzaldehyde | Thiourea | 4-Phenyl-dihydropyrimidine-2-thione | 80-90% |
| 3-Nitrobenzaldehyde | Urea | 4-(3-Nitrophenyl)-dihydropyrimidinone | 88-96% |
Visualization: Biginelli Reaction Workflow
Caption: Experimental workflow for the Biginelli reaction.
Japp-Klingemann Reaction: A Gateway to Indoles
The Japp-Klingemann reaction is a highly reliable method for synthesizing arylhydrazones from β-keto esters.[10][11][12] These hydrazones are invaluable intermediates for the Fischer indole synthesis, one of the most important methods for constructing the indole ring system found in countless natural products and pharmaceuticals.[12][13]
Reaction Principle: The reaction involves the coupling of an aryl diazonium salt with the enolate of the β-keto ester.[13] This is followed by the hydrolytic cleavage of the acyl group (in this case, the -(C=O)-CH₂COOEt group is cleaved at the C-C bond between the ketone and the α-carbon), yielding the stable arylhydrazone.[14]
Protocol 4: Synthesis of an Arylhydrazone via Japp-Klingemann Reaction
Materials:
-
Aniline (or a substituted aniline) (1.0 equiv.)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
This compound (1.0 equiv.)
-
Sodium Acetate (NaOAc)
-
Ethanol and Water
Procedure:
Part A: Preparation of the Aryl Diazonium Salt
-
In a beaker, dissolve aniline (1.0 equiv.) in a mixture of concentrated HCl and water.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.0 equiv.) dropwise, ensuring the temperature remains below 5 °C.
-
Trustworthiness Note: Diazonium salts are unstable and potentially explosive when isolated. This protocol uses the freshly prepared aqueous solution directly without isolation. Maintaining a low temperature is critical for safety and yield.
-
Part B: Coupling Reaction
-
In a separate, larger flask, dissolve this compound (1.0 equiv.) and sodium acetate (3.0 equiv.) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the β-keto ester solution. A colored precipitate (the hydrazone) should form.
-
Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.
Part C: Work-up and Purification
-
Pour the reaction mixture into a large volume of cold water to ensure complete precipitation.
-
Collect the crude hydrazone product by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol to obtain the pure arylhydrazone.
Data Presentation: Japp-Klingemann Reaction Examples
| Aniline Derivative | Product | Expected Yield |
| Aniline | Hydrazone of 2-oxo-2-(tetrahydrofuran-2-yl)acetaldehyde | 80-90% |
| 4-Bromoaniline | 4-Bromophenylhydrazone derivative | 85-95% |
| 4-Methylaniline | 4-Methylphenylhydrazone derivative | 82-92% |
Visualization: Japp-Klingemann Reaction Mechanism
Caption: Key steps of the Japp-Klingemann reaction.
References
- Hantzsch pyridine synthesis. (n.d.). In Google Arts & Culture.
- Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349-363.
- Hantzsch pyridine synthesis. (2024). In Wikipedia.
- Hantzsch pyridine synthesis - overview. (n.d.). ChemTube3D.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal.
- Hantzsch Pyridine Synthesis. (n.d.). Scribd.
- Application Notes and Protocols for the Japp-Klingemann Reaction. (n.d.). Benchchem.
- Japp-Klingemann Reaction. (n.d.). SynArchive.
- Japp-Klingemann reaction. (n.d.). chemeurope.com.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. (n.d.). AK Lectures.
- Japp–Klingemann reaction. (2024). In Wikipedia.
- Wang, T., et al. (2014). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 12(34), 6558-6564.
- Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis. (2025). Sciencemadness.org.
- Alkylation of dianions of. beta.-keto esters. (n.d.). datapdf.com.
- The Japp-Klingemann Reaction. (n.d.). Organic Reactions.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.). MDPI.
- Biginelli-like three component reaction: Synthesis of some new ethyl 6-ethoxycarbonylmethyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives. (2025). ResearchGate.
- Biginelli reaction. (n.d.). ChemSpider Synthetic Pages.
- Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. (n.d.). JETIR.
Sources
- 1. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
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Asymmetric reduction of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
An Application Guide for the Synthesis of Enantiopure Ethyl 3-hydroxy-3-(tetrahydrofuran-2-yl)propanoate
Abstract
The enantioselective synthesis of chiral β-hydroxy esters is a cornerstone of modern pharmaceutical and fine chemical development. Ethyl 3-hydroxy-3-(tetrahydrofuran-2-yl)propanoate, with its two stereocenters, represents a valuable chiral building block. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the asymmetric reduction of the prochiral β-keto ester, ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate. We will explore and provide detailed protocols for two premier methodologies: the chemo-catalytic Corey-Bakshi-Shibata (CBS) reduction and a biocatalytic approach using ketoreductases (KREDs). This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and includes methods for the crucial analysis of enantiomeric excess (ee).
Introduction: The Significance of Chiral Hydroxy Esters
Chiral β-hydroxy esters are ubiquitous structural motifs in a vast array of biologically active molecules. The specific stereochemistry of these compounds is often critical to their pharmacological efficacy and safety. The target molecule, ethyl 3-hydroxy-3-(tetrahydrofuran-2-yl)propanoate, serves as a key intermediate in the synthesis of complex organic molecules. The primary challenge lies in controlling the stereochemistry at the newly formed hydroxyl-bearing carbon during the reduction of the parent ketone. This guide details two powerful and distinct strategies to achieve high levels of enantioselectivity.
Strategic Approaches to Asymmetric Reduction:
-
Chemo-catalysis (Corey-Bakshi-Shibata Reduction): This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone. It is a robust and widely applicable method for generating chiral alcohols with high enantiomeric excess.[1][2][3]
-
Biocatalysis (Ketoreductase-Mediated Reduction): Employing enzymes, specifically ketoreductases (KREDs), offers an environmentally friendly and often exceptionally selective alternative.[4][5] These biocatalysts operate under mild aqueous conditions and can provide access to either enantiomer of the product by selecting the appropriate enzyme.[6][7]
Method A: Chemo-catalytic Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction is a highly reliable and effective method for the enantioselective reduction of a wide range of ketones.[2][8] The reaction's success hinges on the formation of a complex between the chiral oxazaborolidine catalyst, a borane source, and the substrate ketone. This complex orients the ketone for a face-selective intramolecular hydride transfer.[1][8]
Mechanism of CBS Reduction
The catalytic cycle can be understood through the following key steps:
-
Catalyst Activation: The Lewis basic nitrogen of the CBS catalyst coordinates to the borane (BH₃), activating it as a hydride donor and increasing the Lewis acidity of the endocyclic boron atom.[1][2]
-
Substrate Coordination: The more Lewis-acidic endocyclic boron of the catalyst-borane complex coordinates to the ketone's carbonyl oxygen. This coordination occurs at the sterically more accessible lone pair of the oxygen, directing the larger substituent away from the catalyst's chiral framework to minimize steric hindrance.[1]
-
Hydride Transfer: A highly organized, six-membered transition state facilitates the intramolecular transfer of a hydride from the activated borane to the carbonyl carbon.[8]
-
Product Release & Catalyst Regeneration: The resulting alkoxyborane is released, and the CBS catalyst is regenerated to continue the cycle. An acidic workup is required to hydrolyze the alkoxyborane and yield the final chiral alcohol.[2][8]
Protocol for CBS Reduction of this compound
Critical Consideration: This reaction is highly sensitive to moisture. All glassware must be oven-dried, and all reagents and solvents must be anhydrous. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon).[2][8]
| Reagent/Material | Amount (for 1 mmol scale) | Purpose |
| (R)- or (S)-Me-CBS Catalyst (1 M in Toluene) | 0.1 mL (0.1 mmol, 10 mol%) | Chiral Catalyst |
| Borane-THF complex (1 M in THF) | 1.2 mL (1.2 mmol, 1.2 eq) | Hydride Source |
| This compound | 186 mg (1.0 mmol) | Substrate |
| Anhydrous Tetrahydrofuran (THF) | 5 mL | Solvent |
| Anhydrous Methanol | 2 mL | Quenching Agent |
| Saturated aq. NH₄Cl Solution | 5 mL | Workup |
| Ethyl Acetate | 3 x 10 mL | Extraction Solvent |
| Brine | 10 mL | Washing |
| Anhydrous Na₂SO₄ or MgSO₄ | As needed | Drying Agent |
Step-by-Step Procedure:
-
Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the (R)- or (S)-Me-CBS catalyst solution (0.1 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Borane Addition: Slowly add the borane-THF complex (1.2 mL) to the catalyst solution. Stir for 10 minutes at 0 °C. Causality: This pre-incubation step ensures the formation of the active catalyst-borane complex.
-
Substrate Addition: Dissolve the this compound (186 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction flask over 15 minutes using a syringe pump.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, very slowly and carefully add anhydrous methanol (2 mL) dropwise at 0 °C to quench the excess borane. Caution: Hydrogen gas is evolved.
-
Workup: Remove the ice bath and allow the mixture to warm to room temperature. Add saturated aqueous NH₄Cl solution (5 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl 3-hydroxy-3-(tetrahydrofuran-2-yl)propanoate.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess: >95% ee
Method B: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly specific route to chiral alcohols. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, using a nicotinamide cofactor (NADH or NADPH) as the hydride source.[9] Since the cofactor is expensive, an in-situ regeneration system is essential for practical synthesis.[4]
The Biocatalytic System
The system consists of three key components:
-
Ketoreductase (KRED): The enzyme that performs the asymmetric reduction. A screening of different KREDs is necessary to identify the one with the best activity and selectivity for the desired product enantiomer.
-
Cofactor (NADP⁺/NADPH): The source of hydride for the reduction. Used in catalytic amounts.
-
Regeneration System: An enzyme/substrate pair that regenerates the active NADPH from the oxidized NADP⁺. A common and efficient system is Glucose Dehydrogenase (GDH) with D-Glucose.
Protocol for KRED-Mediated Reduction
| Reagent/Material | Amount (for 50 mg scale) | Purpose |
| This compound | 50 mg (0.268 mmol) | Substrate |
| KRED Enzyme (Lyophilized Powder) | 1-5 mg | Biocatalyst |
| NADP⁺ Sodium Salt | 1 mg | Cofactor |
| Glucose Dehydrogenase (GDH) | 2-5 mg | Regeneration Enzyme |
| D-Glucose | 97 mg (0.536 mmol, 2 eq) | Regeneration Substrate |
| Potassium Phosphate Buffer (100 mM, pH 7.0) | 5 mL | Reaction Medium |
| Isopropanol (optional) | 0.25 mL (5% v/v) | Co-solvent for solubility |
| Ethyl Acetate | 3 x 5 mL | Extraction Solvent |
Step-by-Step Procedure:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: In a 15 mL vial, add the buffer (5 mL), D-Glucose (97 mg), and NADP⁺ (1 mg). Stir until dissolved.
-
Enzyme Addition: Add the KRED and GDH enzymes to the vial. Gently swirl to dissolve.
-
Substrate Addition: Dissolve the substrate (50 mg) in isopropanol (0.25 mL) if needed for solubility, and add it to the reaction vial. If the substrate is sufficiently soluble in the aqueous buffer, the co-solvent can be omitted.
-
Reaction: Seal the vial and place it in an orbital shaker set to 30 °C and 200 rpm.
-
Monitoring: Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC/HPLC. Reactions are typically complete in 12-24 hours.
-
Workup: Once the reaction is complete, add an equal volume of ethyl acetate (5 mL) to the vial.
-
Extraction: Shake vigorously, then separate the organic layer. Repeat the extraction two more times (2 x 5 mL).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The product is often of high purity, but can be further purified by flash chromatography if necessary.
Expected Outcome:
-
Conversion: >95%
-
Enantiomeric Excess: >99% ee (for an optimized enzyme)
Analysis of Enantiomeric Excess by Chiral HPLC
Determining the enantiomeric excess (ee) of the product is the most critical analytical step. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for this analysis.[10][11] The technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
| Parameter | Typical Condition | Purpose |
| Column | Chiralpak AD-H or Chiralcel OD-H | Provides chiral recognition |
| Mobile Phase | 95:5 Hexane:Isopropanol | Elutes the compounds |
| Flow Rate | 1.0 mL/min | Controls retention time |
| Detection | UV at 210 nm | Detects the ester carbonyl |
| Column Temp. | 25 °C | Ensures reproducible results |
| Sample Prep. | 1 mg/mL in mobile phase |
Procedure for Analysis:
-
Equilibrate the chiral HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject a small sample of the racemic standard (if available) to determine the retention times of both enantiomers.
-
Inject the purified product from the asymmetric reduction.
-
Integrate the peak areas for the two enantiomers in the resulting chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
Safety and Handling
-
CBS Reduction: Borane-THF and sodium borohydride are flammable, toxic, and react violently with water, producing flammable hydrogen gas.[12][13][14][15][16] Always handle in a chemical fume hood under an inert atmosphere. Wear a flame-retardant lab coat, safety goggles, and appropriate gloves.[12]
-
Hydrogenation (if used): Handle hydrogen gas with extreme care in well-ventilated areas away from ignition sources. Use certified pressure equipment and follow established safety protocols.
-
Solvents: Tetrahydrofuran, ethyl acetate, and hexanes are flammable. Avoid inhalation and skin contact.
-
Biocatalysis: The reagents used in the KRED protocol are generally considered low-hazard. However, standard laboratory practices (gloves, safety glasses) should always be followed.
References
-
Corey–Itsuno reduction. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. (n.d.). NROChemistry. Retrieved January 3, 2026, from [Link]
-
Ni, Y., & Xu, J.-H. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved January 3, 2026, from [Link]
-
Corey-Itsuno, Corey-Bakshi-Shibata Reduction. (2021). YouTube. Retrieved January 3, 2026, from [Link]
-
Corey–Itsuno reduction. (n.d.). Grokipedia. Retrieved January 3, 2026, from [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Retrieved January 3, 2026, from [Link]
-
Kallstrom, K. (2008). Advances in the enzymatic reduction of ketones. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Jo, H. H., Lin, C.-Y., & Anslyn, E. V. (2018). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism. Accounts of Chemical Research. Retrieved January 3, 2026, from [Link]
-
Green, A. P., et al. (2019). Enzymatic reduction of α‐fluoro‐β‐keto esters. ResearchGate. Retrieved January 3, 2026, from [Link]
-
Genov, M., et al. (2020). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. Retrieved January 3, 2026, from [Link]
-
Vanagel, M. (2024). Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases. Rowan University. Retrieved January 3, 2026, from [Link]
-
Kinetic resolution of β-keto esters (A,B). (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Noyori, R., et al. (1988). Asymmetric Hydrogenation of β-Keto Carboxylic Esters. A Practical, Purely Chemical Access to β-Hydroxy Esters in High Enantiomeric Purity. Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Itsuno-Corey Reduction. (n.d.). SynArchive. Retrieved January 3, 2026, from [Link]
-
Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. (n.d.). National Institutes of Health. Retrieved January 3, 2026, from [Link]
-
Asymmetric hydrogenation. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Ohkuma, T., & Noyori, R. (2007). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. J-Stage. Retrieved January 3, 2026, from [Link]
-
Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
-
Sodium borohydride - Standard Operating Procedure. (2012). UC Santa Barbara. Retrieved January 3, 2026, from [Link]
-
Sodium borohydride. (n.d.). Szabo-Scandic. Retrieved January 3, 2026, from [Link]
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Synthetic studies of β-ketoesters. (n.d.). Semantic Scholar. Retrieved January 3, 2026, from [Link]
- US6642035B2 - Synthesis of B-keto esters - Google Patents. (n.d.). Google Patents.
-
Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. (n.d.). PolyU Institutional Research Archive. Retrieved January 3, 2026, from [Link]
-
SAFETY DATA SHEET - Sodium borohydride. (2010). Eurofins. Retrieved January 3, 2026, from [Link]
-
Safety Data Sheet: Sodium borohydride. (n.d.). Astech Ireland. Retrieved January 3, 2026, from [Link]
-
Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. (n.d.). Journal of Chemical Education. Retrieved January 3, 2026, from [Link]
-
Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. (2022). Nature Communications. Retrieved January 3, 2026, from [Link]
-
Synthesis of ethyl (R)-(-)3-hydroxybutanoate. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
-
Synthesis of (e) t-Butyl 3-hydroxy-3-[2-(7-(3-trifluoromethylphenylthio)heptyl)phenyl]propanoate. (n.d.). PrepChem.com. Retrieved January 3, 2026, from [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. Retrieved January 3, 2026, from [Link]
-
Ethyl 3-(4-Hydroxyphenyl)propanoate. (n.d.). MySkinRecipes. Retrieved January 3, 2026, from [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2020). ResearchGate. Retrieved January 3, 2026, from [Link]
- CN1887880A - Synthesis of S-(3)-hydroxy tetrahydrofuran - Google Patents. (n.d.). Google Patents.
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). Semantic Scholar. Retrieved January 3, 2026, from [Link]
- US6359155B1 - Process for the preparation of 3-hydroxytetrahydrofuran - Google Patents. (n.d.). Google Patents.
-
Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. (n.d.). PubMed Central. Retrieved January 3, 2026, from [Link]
-
Preparation method of (S)-3-hydroxytetrahydrofuran. (n.d.). Eureka | Patsnap. Retrieved January 3, 2026, from [Link]
-
Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. (2000). Chemical Communications (RSC Publishing). Retrieved January 3, 2026, from [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. (2022). MDPI. Retrieved January 3, 2026, from [Link]
-
Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Asymmetric reduction of ethyl 4‐chloro‐3‐oxo‐butanoate to ethyl S‐4‐chloro‐3‐hydroxybutanoate using recombinant E. coli cells expressing a carbonyl reductase derived from R. pyridinivorans. (n.d.). ResearchGate. Retrieved January 3, 2026, from [Link]
-
Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate with two co-existing, recombinant Escherichia coli strains. (n.d.). PubMed. Retrieved January 3, 2026, from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
This guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.
I. Overview of the Synthesis: A Crossed Claisen Condensation
The synthesis of this compound is primarily achieved through a crossed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with α-hydrogens (ethyl acetate) and a lactone (γ-butyrolactone). The key to a successful synthesis lies in controlling the reaction conditions to favor the desired cross-condensation over competing side reactions.
The fundamental steps of the reaction mechanism are:
-
Enolate Formation: A strong base, typically sodium ethoxide, deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate.
-
Nucleophilic Attack: The ethyl acetate enolate attacks the electrophilic carbonyl carbon of γ-butyrolactone.
-
Ring Opening and Reformation: The tetrahedral intermediate formed undergoes ring opening of the lactone, followed by the elimination of an ethoxide ion to yield the β-keto ester product.
II. Visualizing the Reaction Pathways
To better understand the desired reaction and potential side reactions, the following diagram illustrates the key pathways in the synthesis of this compound.
Caption: Main and side reaction pathways in the synthesis.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
1. Low Yield of the Desired Product
-
Question: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?
-
Answer: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Here are the primary factors to consider:
-
Self-Condensation of Ethyl Acetate: This is a major competing reaction where two molecules of ethyl acetate react to form ethyl acetoacetate.[1][2] To minimize this, control the relative concentrations of the reactants. A common strategy is to slowly add ethyl acetate to a mixture of γ-butyrolactone and the base.[3] This keeps the concentration of the enolizable ester low at any given time, favoring the cross-condensation.
-
Self-Condensation of γ-Butyrolactone: γ-Butyrolactone can also undergo self-condensation, especially under strongly basic conditions, to form α-(2-hydroxy-tetrahydrofuran-2-yl)-γ-butyrolactone.[4] The formation of this byproduct consumes your starting material and complicates purification.
-
Inadequate Base: The Claisen condensation requires a stoichiometric amount of a strong base, not a catalytic amount. This is because the β-keto ester product is more acidic than the starting esters and will be deprotonated by the base. This final deprotonation step is what drives the reaction to completion.[5][6] Ensure you are using at least one full equivalent of a strong base like sodium ethoxide.
-
Presence of Water: Moisture in the reactants or solvent will consume the strong base and can lead to hydrolysis of the esters and the final product. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Reaction Temperature: These condensation reactions are often exothermic.[4] Running the reaction at too high a temperature can promote side reactions and decomposition. It is often beneficial to initiate the reaction at a lower temperature and then allow it to proceed at a moderately elevated temperature.
-
2. Identification of Unexpected Byproducts
-
Question: My reaction mixture shows multiple spots on TLC, and I've isolated a compound that is not my target product. How can I identify it and prevent its formation?
-
Answer: The most common byproducts are the self-condensation products mentioned above.
-
Ethyl Acetoacetate: This is the product of the self-condensation of ethyl acetate.[7][8] Its presence can be confirmed by standard analytical techniques such as NMR and Mass Spectrometry by comparing with a known standard or literature data. To prevent its formation, use the slow addition method for ethyl acetate.
-
α-(2-hydroxy-tetrahydrofuran-2-yl)-γ-butyrolactone: This is the dimer of γ-butyrolactone. Its formation is favored by high concentrations of the lactone and strong base.
-
Transesterification Products: If the alkoxide base used does not match the alcohol of the ester (e.g., using sodium methoxide with ethyl acetate), you can get transesterification, leading to a mixture of methyl and ethyl esters.[9] Always use a base with the same alkoxide as your ester (sodium ethoxide for ethyl acetate).
-
3. Difficulties with Product Purification
-
Question: I am having trouble purifying the final product. What are the recommended methods?
-
Answer: The crude product is often an oil and can be purified by vacuum distillation.[10] Given that the boiling points of the desired product and the side products may be close, fractional distillation under reduced pressure is recommended. Column chromatography on silica gel can also be an effective purification method, although it may be less practical for large-scale syntheses. The choice of eluent will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is a good starting point for method development.
4. Reaction Fails to Initiate or Proceeds Very Slowly
-
Question: My reaction doesn't seem to be starting, or the conversion is very slow. What should I check?
-
Answer:
-
Base Quality: The strong base is critical. Ensure your sodium ethoxide is fresh and has not been deactivated by exposure to air and moisture. If preparing it in situ from sodium metal and ethanol, ensure the ethanol is anhydrous.
-
Solvent: The choice of solvent is important. While the reaction can be run neat or in a solvent like toluene or THF, ensure the solvent is anhydrous.[11]
-
Temperature: While high temperatures can be detrimental, the reaction may require some initial heating to overcome the activation energy. A gentle warming of the reaction mixture can sometimes initiate the condensation.
-
IV. Experimental Protocol and Data
Below is a generalized experimental protocol based on typical Claisen condensation procedures.
Protocol: Synthesis of this compound
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), charge a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with sodium ethoxide (1.0-1.2 equivalents) and anhydrous toluene.
-
Addition of Reactants: Add γ-butyrolactone (1.0 equivalent) to the flask. Begin stirring and heat the mixture to a gentle reflux.
-
Slow Addition: Slowly add ethyl acetate (1.5-2.0 equivalents) dropwise from the addition funnel over a period of 1-2 hours to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and then in an ice bath. Slowly add a dilute acid (e.g., 10% sulfuric acid or acetic acid) to neutralize the reaction mixture to a pH of ~7.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Table 1: Summary of Reactants and Typical Conditions
| Parameter | Value | Rationale |
| Base | Sodium Ethoxide | Strong, non-nucleophilic base with the same alkoxide as the ester. |
| Base Stoichiometry | 1.0 - 1.2 equivalents | A full equivalent is required to drive the reaction to completion. |
| Reactant Ratio | 1.5 - 2.0 eq. Ethyl Acetate | An excess of the enolizable ester can help drive the reaction. |
| Solvent | Toluene (anhydrous) | Inert solvent with a suitable boiling point for the reaction. |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Addition Time | 1 - 2 hours | Slow addition of ethyl acetate minimizes self-condensation. |
| Reaction Time | 2 - 4 hours post-addition | Allows the reaction to go to completion. |
V. References
-
Synthetic method for alpha-acetyl-gamma-butyrolactone. (2013). Eureka | Patsnap. Retrieved from [Link]
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Mechanism of α-acetyl-γ-butyrolactone synthesis. (2013). Chemical Papers, 67(7), 896-901.
-
Green synthesis process of alpha-acetyl-gamma-butyrolactone. (2012). Google Patents. Retrieved from
-
(S)-(+)-γ-BUTYROLACTONE-γ-CARBOXYLIC ACID. (1981). Organic Syntheses, 60, 66.
-
Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. Retrieved from [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Method for preparing 2-acetyl-γ-butyrolactone. (1998). Google Patents. Retrieved from
-
Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry. Retrieved from [Link]
-
Crossed Claisen condensation. (2018). YouTube. Retrieved from [Link]
-
I need some advice on a claisen(dieckmann) I'm running I can't tell if it's not reacting or if its reversing. (2024). Reddit. Retrieved from [Link]
-
problem in claisen condensation reaction. (2012). Sciencemadness.org. Retrieved from [Link]
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CHEM 330 Topics Discussed on Sept. 21 Principle: a successful cross-Claisen reaction requires the preformed enolate to. (2006). Retrieved from [Link]
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Crossed Claisen Condensations. (n.d.). Retrieved from [Link]
-
The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]
-
Claisen Condensation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Claisen condensation. (n.d.). Wikipedia. Retrieved from [Link]
-
Claisen Condensation Reaction | Ethyl Acetoacetate Synthesis | Organic Chemistry | Class 12 |. (2023). YouTube. Retrieved from [Link]
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When a 1:1 mixture of ethyl butanoate and ethyl acetate is treated with sodium ethoxide, four... (n.d.). Homework.Study.com. Retrieved from [Link]
-
Claisen Condensation Practice Problems. (n.d.). Pearson. Retrieved from [Link]
-
Post process purification for gamma-butyrolactone production. (2013). Google Patents. Retrieved from
-
The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]
-
Fast GC-MS method for quantification of gamma-butyrolactone in biological matrices. (2013). ResearchGate. Retrieved from [Link]
-
Mechanism of α-acetyl-γ-butyrolactone synthesis. (2013). ResearchGate. Retrieved from [Link]
-
The first synthesis of a borylated α-methylene-γ-butyrolactone. (2018). PubMed. Retrieved from [Link]
-
Butyrolactone Synthesis via Polar Radical Crossover Cycloaddition Reactions: Diastereoselective Syntheses of Methylenolactocin and Protolichesterinic Acid. (2014). Organic Letters, 16(18), 4884-4887.
-
Examples of Synthesis using the Claisen Condensation. (2020). YouTube. Retrieved from [Link]
-
The Claisen Condensation Reaction. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Ethyl acetate on reaction with sodium ethoxide in ethanol gives compound ... (2025). Filo. Retrieved from [Link]
-
The claison condensation of ethyl acetate in the presence of. (2025). Testbook. Retrieved from [Link]
-
Different substituted Aldol condensation derivatives of γ-butyrolactone 3. (n.d.). ResearchGate. Retrieved from [Link]
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- 2. homework.study.com [homework.study.com]
- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 4. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Claisen condensation - Wikipedia [en.wikipedia.org]
- 7. Ethyl acetate on reaction with sodium ethoxide in ethanol gives compound .. [askfilo.com]
- 8. testbook.com [testbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CN103360349A - Green synthesis process of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
- 11. Sciencemadness Discussion Board - problem in claisen condensation reaction - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing Reaction Temperature for Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to address specific challenges related to temperature optimization during this synthesis. The following information is structured to provide both high-level guidance and in-depth troubleshooting for common issues encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is the core reaction for synthesizing this compound?
A1: The synthesis is typically achieved via a crossed Claisen condensation (or acylation) reaction.[1][2][3] In this process, an enolate is generated from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of an activated tetrahydrofuran-2-carboxylic acid derivative, such as ethyl tetrahydrofuran-2-carboxylate. A strong base, like sodium ethoxide (NaOEt), is required to deprotonate ethyl acetate to form the reactive enolate.[2][4]
Q2: Why is reaction temperature a critical parameter in this specific synthesis?
A2: Temperature is a pivotal parameter for three primary reasons:
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Reaction Rate vs. Side Reactions: Like most chemical reactions, the rate of the desired Claisen condensation increases with temperature. However, competing side reactions, such as the self-condensation of ethyl acetate or decomposition of the product, are also accelerated at higher temperatures.[1][5] Optimal temperature strikes a balance, maximizing the rate of product formation while minimizing byproduct generation.
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Base and Enolate Stability: The strong base (e.g., sodium ethoxide) and the ethyl acetate enolate are thermally sensitive. At elevated temperatures, the base can degrade, reducing its efficacy.[6] The enolate intermediate can also participate in undesired reactions if the temperature is not properly controlled.
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Equilibrium Position: The Claisen condensation is a reversible reaction.[1][3][7] Temperature can influence the position of the equilibrium. The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion, and this step can be temperature-sensitive.[3][7]
Q3: What are the typical consequences of a poorly optimized reaction temperature?
A3: Suboptimal temperatures can lead to several undesirable outcomes:
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Low Yield: If the temperature is too low, the reaction rate may be impractically slow, leading to incomplete conversion of starting materials.[8] Conversely, if the temperature is too high, side reactions and decomposition can consume reactants and product, also resulting in a low yield.[1][9]
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Impurity Profile: High temperatures often generate a complex mixture of byproducts, making purification of the target molecule difficult and reducing the overall purity. Common impurities arise from the self-condensation of ethyl acetate to form ethyl acetoacetate.
-
Poor Reproducibility: Failure to precisely control the temperature is a major source of irreproducibility between batches, a critical issue in drug development and process scale-up.[10]
Troubleshooting Guide
Q4: My reaction yield is consistently low, and I recover a significant amount of unreacted starting material. Is the temperature too low?
A4: This is a strong possibility. A low reaction temperature can lead to a very slow reaction rate, preventing the reaction from reaching completion within a practical timeframe.
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Causality: The deprotonation of ethyl acetate to form the enolate and the subsequent nucleophilic attack are activation energy-dependent steps. Insufficient thermal energy means only a small fraction of molecular collisions will be effective.
-
Troubleshooting Steps:
-
Confirm Reagent Activity: First, ensure your base is active. Sodium ethoxide is hygroscopic and can degrade upon exposure to air and moisture, forming sodium hydroxide and ethanol, which are less effective.[10][11] Use a freshly opened bottle or a properly stored batch.
-
Incremental Temperature Increase: Set up a series of small-scale parallel reactions. If your initial temperature was 0 °C, run experiments at 10 °C, room temperature (~25 °C), and 40 °C.
-
Monitor Progress: Use a suitable analytical method (e.g., TLC, GC-MS, or ¹H NMR of aliquots) to track the consumption of the starting ester (ethyl tetrahydrofuran-2-carboxylate) over time at each temperature. This will give you empirical data on how temperature affects the reaction rate.
-
Q5: My desired product is contaminated with significant byproducts, primarily ethyl acetoacetate. Is my temperature too high?
A5: Yes, the formation of ethyl acetoacetate is the classic byproduct from the self-condensation of ethyl acetate, a reaction that becomes more significant at higher temperatures.
-
Causality: At elevated temperatures, the ethyl acetate enolate, instead of selectively attacking the tetrahydrofuran ester, will more frequently attack another molecule of ethyl acetate. This competing reaction pathway reduces the yield of your target molecule and complicates purification.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: If you are running the reaction at room temperature or above, try reducing the temperature. Conduct trials at 0 °C and even -10 °C. Cooling can significantly suppress the rate of the undesired self-condensation relative to the desired crossed-condensation.
-
Control the Rate of Addition: Add the ethyl acetate slowly to the mixture of the base and the ethyl tetrahydrofuran-2-carboxylate. This strategy keeps the instantaneous concentration of the ethyl acetate enolate low, favoring the reaction with the more electrophilic tetrahydrofuran ester which is present in higher concentration.
-
Q6: The reaction starts but seems to stall before completion, even after several hours. Should I simply increase the temperature?
A6: Not necessarily. While increasing the temperature might seem like an intuitive solution, it could exacerbate other issues like byproduct formation. A stalled reaction can have multiple temperature-related causes.
-
Causality:
-
Base Degradation: If the reaction is run at a moderately high temperature for a prolonged period, the base may slowly degrade, losing its ability to generate the required enolate.[6]
-
Equilibrium Issues: The reaction may have reached its equilibrium point under the current conditions without being driven fully to the product side.
-
-
Troubleshooting Steps:
-
Verify Base Stoichiometry: The Claisen condensation requires at least one full equivalent of base because the final product (a β-keto ester) is acidic and will be deprotonated by the base.[3][7] This final, essentially irreversible deprotonation is what drives the reaction to completion. Ensure you are using a stoichiometric amount, not a catalytic one.
-
Moderate Temperature Increase with Monitoring: If stoichiometry is correct, a modest increase in temperature (e.g., from 25 °C to 40 °C) can be attempted. However, monitor the reaction closely for the appearance of byproducts. If impurities increase faster than the desired product, this is not the optimal solution.
-
Consider a Stronger Base: If temperature adjustments are ineffective, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) could provide a more complete and rapid initial deprotonation, potentially driving the reaction more effectively even at lower temperatures.[12]
-
Experimental Protocol: Temperature Optimization Study
This protocol outlines a parallel experiment to determine the optimal reaction temperature for the synthesis.
Objective: To identify the temperature that provides the highest yield and purity of this compound.
Methodology:
-
Preparation: Set up four identical, oven-dried, three-necked flasks equipped with magnetic stirrers, nitrogen inlets, and septa.
-
Reagent Charging:
-
To each flask, add sodium ethoxide (1.1 equivalents).
-
Add anhydrous solvent (e.g., THF or ethanol) under a nitrogen atmosphere.
-
Add ethyl tetrahydrofuran-2-carboxylate (1.0 equivalent).
-
-
Temperature Equilibration:
-
Place each flask in a cooling/heating bath set to a different temperature:
-
Flask A: 0 °C (ice-water bath)
-
Flask B: 25 °C (room temperature water bath)
-
Flask C: 40 °C (heated water bath)
-
Flask D: 60 °C (heated oil bath)
-
-
Allow the mixtures to stir for 15 minutes to reach thermal equilibrium.
-
-
Initiation: Slowly add ethyl acetate (1.2 equivalents) to each flask via syringe pump over 30 minutes.
-
Reaction & Monitoring:
-
Allow the reactions to proceed for a set time (e.g., 4 hours).
-
At 1-hour intervals, withdraw a small aliquot from each reaction, quench it with a mild acid (e.g., saturated NH₄Cl solution), extract with a suitable solvent (e.g., ethyl acetate), and analyze by GC or TLC to monitor product formation and byproduct generation.
-
-
Workup: After the reaction time is complete, cool all flasks to 0 °C. Slowly quench each reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification & Analysis:
-
Perform an identical extraction and purification (e.g., column chromatography) for each reaction.
-
Determine the isolated yield and assess the purity (e.g., by ¹H NMR or GC) for each temperature point.
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Data Presentation: Interpreting the Results
Summarize your findings in a table to facilitate direct comparison.
| Temperature (°C) | Conversion (%) (at 4h) | Isolated Yield (%) | Purity (%) | Key Observations |
| 0 | 65 | 58 | 98 | Slow reaction, but very clean product profile. |
| 25 | 95 | 85 | 94 | Good conversion and yield, minor byproducts observed. |
| 40 | >99 | 82 | 88 | Fast reaction, but significant self-condensation byproduct. |
| 60 | >99 | 65 | 70 | Rapid reaction, complex mixture with decomposition observed. |
This is a hypothetical data table for illustrative purposes.
Based on this example data, 25 °C represents the optimal balance of reaction rate, yield, and purity.
Visualizations
Reaction Mechanism & Temperature Influence
Caption: General mechanism for the Claisen condensation and the competing self-condensation side reaction.
Troubleshooting Workflow for Temperature Optimization
Sources
- 1. fiveable.me [fiveable.me]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. Sodium ethoxide - Wikipedia [en.wikipedia.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. Claisen Condensation [organic-chemistry.org]
Preventing decomposition of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate during workup
Welcome to the technical support center for Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the synthesis and purification of this compound. Below, you will find a curated set of troubleshooting guides and frequently asked questions to ensure the stability and purity of your product during workup.
I. Troubleshooting Guide: Preventing Decomposition
Decomposition of β-keto esters like this compound during workup is a common issue, often leading to reduced yields and impure products. The primary decomposition pathways are hydrolysis followed by decarboxylation, which can be promoted by acidic or basic conditions and elevated temperatures. This guide provides a systematic approach to diagnosing and resolving these issues.
Logical Flow for Troubleshooting Decomposition
The following diagram outlines a step-by-step process to identify the cause of decomposition and implement corrective measures.
Caption: Troubleshooting workflow for decomposition of this compound.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound during workup?
A1: The decomposition of this β-keto ester is primarily due to two main reactions:
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Hydrolysis: The ester group can be hydrolyzed under either acidic or basic conditions to form the corresponding β-keto acid. This reaction is often accelerated by the presence of water and strong acids or bases.
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Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield a ketone, 2-acetyltetrahydrofuran. This process can occur spontaneously even at room temperature if the conditions are acidic or basic.
The combination of these two reactions is a common degradation pathway for β-keto esters.
Q2: My TLC of the crude reaction mixture shows a clean product, but after aqueous workup and extraction, the yield is very low. What is likely happening?
A2: This scenario strongly suggests that decomposition is occurring during the aqueous workup. The most probable cause is the pH of your aqueous wash. Both strongly acidic (e.g., 1M HCl) and strongly basic (e.g., 1M NaOH) washes can catalyze the hydrolysis of the ester, leading to the formation of the unstable β-keto acid and subsequent decarboxylation. The tetrahydrofuran ring itself is generally stable to mild acidic and basic conditions, so the β-keto ester functionality is the primary site of instability.
Q3: What is the recommended pH range for the aqueous wash to prevent decomposition?
A3: To minimize hydrolysis, it is crucial to maintain a near-neutral pH during the workup. A pH range of 5 to 7 is generally considered safe.
-
Recommended Washes:
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Saturated sodium bicarbonate (NaHCO₃) solution is often used to neutralize any remaining acid from the reaction. It is a weak base and generally well-tolerated.
-
Brine (saturated NaCl solution) is excellent for removing water and breaking up emulsions without significantly altering the pH.
-
-
Washes to Avoid:
-
Strong acids (e.g., HCl
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Technical Support Center: Synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Welcome to the technical support guide for the synthesis of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate. This document provides in-depth guidance, troubleshooting advice, and answers to frequently asked questions for researchers engaged in this synthesis. The core of this process is a mixed Claisen condensation, a powerful C-C bond-forming reaction that requires careful selection of the base to ensure optimal yield and purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis, from fundamental principles to the nuances of selecting an appropriate base.
Q1: What is the general reaction for synthesizing this compound?
The synthesis is a mixed Claisen condensation reaction between γ-butyrolactone and ethyl acetate.[1][2] In this reaction, a base is used to deprotonate the α-carbon of ethyl acetate, forming an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of γ-butyrolactone. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group would typically yield the product, but the reaction is driven to completion by the deprotonation of the product, a β-keto ester, which is more acidic than the starting materials.[3][4] An acidic workup is required in the final step to protonate the enolate product.[5]
Q2: What is the standard base used, and what are its limitations?
The traditional base for a Claisen condensation is an alkoxide that matches the alkoxy group of the ester—in this case, sodium ethoxide (NaOEt).[5][6] Using the corresponding alkoxide prevents transesterification, a side reaction that can lead to a mixture of products.[6]
However, this approach has limitations:
-
Equilibrium Issues: The deprotonation of ethyl acetate by sodium ethoxide is a reversible equilibrium, as the pKa of ethanol (~16) is not drastically different from that of the ester's α-proton (~25). This means only a small concentration of the enolate is present at any given time.[6]
-
Driving Force: The reaction is driven forward primarily by the final, irreversible deprotonation of the newly formed β-keto ester (pKa ~11), which is significantly more acidic than ethanol.[7] This necessitates the use of a full stoichiometric equivalent of the base, not a catalytic amount.[3][4]
Q3: Why is transesterification a problem when using non-matching alkoxide bases?
If a base like sodium methoxide were used with ethyl acetate, it could act as a nucleophile and attack the carbonyl of the ester. This would lead to the formation of methyl acetate and sodium ethoxide, resulting in a mixture of reactants and, consequently, a mixture of products.[6] This complicates purification and reduces the yield of the desired product.
Q4: What are the common strong, non-nucleophilic alternative bases?
To overcome the equilibrium limitations of alkoxides and achieve more controlled or rapid enolate formation, chemists often turn to stronger, non-nucleophilic bases. These bases are potent enough to deprotonate the ester quantitatively and irreversibly but are sterically hindered, which prevents them from acting as nucleophiles and attacking the ester carbonyl.[8]
Common alternatives include:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that reacts with the trace amounts of ethanol present or added to generate sodium ethoxide in situ. The deprotonation is driven forward by the evolution of hydrogen gas.
-
Lithium Diisopropylamide (LDA): A very strong (pKa of conjugate acid ~36), sterically hindered base that quantitatively converts the ester to its enolate at low temperatures (e.g., -78 °C).[9] This allows for kinetic control of the reaction.
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Lithium bis(trimethylsilyl)amide (LiHMDS): Another strong (pKa of conjugate acid ~26), sterically bulky, non-nucleophilic base.[8][10] It is often preferred over LDA for its greater stability in solution and solubility in a wider range of solvents.[11]
Q5: What are the specific advantages of using Lithium bis(trimethylsilyl)amide (LiHMDS)?
LiHMDS is an excellent choice for generating enolates in Claisen-type condensations for several reasons:[10][11]
-
High Basicity: It rapidly and quantitatively deprotonates esters.[8]
-
Non-Nucleophilic: The bulky trimethylsilyl groups prevent it from adding to the carbonyl group, minimizing side reactions.[8][11]
-
Solubility: It is soluble in nonpolar organic solvents, offering greater flexibility in reaction setup compared to other bases.[10][11]
-
Kinetic Control: Like LDA, its use allows for the formation of the kinetic enolate, which can be crucial for selectivity in more complex systems.
Q6: Can weaker inorganic bases be used for this acylation?
Some patents have reported the use of cheaper, weaker inorganic bases like sodium carbonate or potassium carbonate for similar acylation reactions.[12] However, these typically require more forcing conditions, such as higher temperatures and pressures in an autoclave, and may not be as generally applicable or high-yielding as reactions employing strong bases.[12] For laboratory-scale synthesis where high yield and clean conversion are paramount, strong bases remain the preferred choice.
Section 2: Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| 1. Low or No Product Yield | a. Ineffective Deprotonation: The base was not strong enough, or the reaction did not reach the temperature required for deprotonation. | • Switch to a stronger base like LDA or LiHMDS for quantitative enolate formation at low temperatures.[9][10]• If using NaH, ensure the quality is good (not passivated) and that the reaction is heated sufficiently to initiate the reaction. |
| b. Presence of Moisture: Water will quench the base and the enolate. Reagents and glassware were not rigorously dried. | • Dry all glassware in an oven overnight. • Use freshly distilled anhydrous solvents (e.g., THF, diethyl ether). • Ensure all reagents are anhydrous. | |
| c. Insufficient Base: A full equivalent of base is required to drive the reaction to completion by deprotonating the β-keto ester product.[3][4] | • Use at least 1.05-1.1 equivalents of the base relative to the limiting reagent (ethyl acetate). | |
| 2. Significant Recovery of Starting Materials | a. Reaction Equilibrium Not Driven Forward: The final deprotonation of the product did not occur, allowing the reaction to reverse. | • Confirm the use of a stoichiometric amount of a sufficiently strong base.[3][4]• Increase reaction time or temperature (within limits to avoid degradation). |
| b. Premature Quench: The acidic workup was performed before the reaction was complete. | • Monitor the reaction progress using TLC or GC-MS before quenching. | |
| 3. Formation of Multiple Side Products | a. Self-Condensation of Ethyl Acetate: If the addition of γ-butyrolactone is too slow, the ethyl acetate enolate can react with another molecule of ethyl acetate. | • Add the ethyl acetate to a pre-formed mixture of the base and γ-butyrolactone.• Alternatively, when using LDA/LiHMDS, form the enolate first at low temperature, then add the γ-butyrolactone dropwise. |
| b. Transesterification: An incorrect alkoxide base was used (e.g., NaOMe with an ethyl ester). | • Always match the alkoxide base to the ester's alcohol group (e.g., NaOEt for ethyl acetate).[6]• Use a non-nucleophilic base like NaH, LDA, or LiHMDS to completely avoid this issue.[6] | |
| 4. Product Decomposes During Workup or Purification | a. Retro-Claisen Reaction: The β-keto ester product can be cleaved by strong base, especially at elevated temperatures.[3] | • Keep reaction temperatures as low as feasible.• Perform the acidic quench at a low temperature (e.g., 0 °C) to neutralize all base before warming. |
| b. Thermal Decomposition: The product may be unstable to high temperatures during distillation. | • Purify via column chromatography on silica gel.• If distillation is necessary, perform it under high vacuum to keep the temperature low. |
Section 3: Comparative Data of Alternative Bases
| Parameter | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH) | Lithium Diisopropylamide (LDA) | Lithium bis(trimethylsilyl)amide (LiHMDS) |
| Base Type | Alkoxide | Strong, Non-nucleophilic | Strong, Non-nucleophilic, Hindered | Strong, Non-nucleophilic, Hindered |
| pKa (Conj. Acid) | ~16 (Ethanol) | ~35 (H₂) | ~36 | ~26 |
| Stoichiometry | ≥1.0 equivalent[3][4] | ≥1.0 equivalent | ≥1.0 equivalent | ≥1.0 equivalent |
| Typical Temp. | Reflux (e.g., ~78 °C in EtOH) | 25 °C to Reflux | -78 °C to 0 °C | -78 °C to 0 °C |
| Pros | Inexpensive, classic method. | Irreversible deprotonation (H₂ evolution), avoids transesterification. | Quantitative enolate formation, kinetic control.[9] | Quantitative enolate formation, good solubility, thermally more stable than LDA.[10][11] |
| Cons | Reversible equilibrium, requires matching alkoxide.[6] | Pyrophoric, requires careful handling, can be slow to initiate. | Requires cryogenic temperatures, must be freshly prepared or titrated. | More expensive, requires cryogenic temperatures. |
Section 4: Detailed Experimental Protocols
Safety Precaution: All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon). All reagents are moisture-sensitive. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol A: Synthesis using Sodium Hydride (A Common Strong Base)
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a reflux condenser, a nitrogen inlet, a magnetic stir bar, and a rubber septum.
-
Reagents: Under a positive flow of nitrogen, charge the flask with sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane to remove the oil, then carefully decant the hexane.
-
Solvent & Reactant: Add anhydrous tetrahydrofuran (THF) to the flask, followed by γ-butyrolactone (1.2 eq.).
-
Addition: Add ethyl acetate (1.0 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: After the addition is complete, heat the mixture to reflux. The reaction is driven by the evolution of H₂ gas. Monitor the reaction by TLC or GC-MS until the ethyl acetate is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M HCl until the pH is acidic (~pH 2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by vacuum distillation or silica gel column chromatography.
Protocol B: Synthesis using Lithium bis(trimethylsilyl)amide (LiHMDS) for Kinetic Control
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a nitrogen inlet, a magnetic stir bar, and a rubber septum.
-
Reagents: Add anhydrous THF to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of LiHMDS (1.05 eq., e.g., 1.0 M in THF) to the flask. Then, add ethyl acetate (1.0 eq.) dropwise and stir for 30-45 minutes at -78 °C to ensure complete enolate formation.[10][11]
-
Acylation: Add γ-butyrolactone (1.2 eq.) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional hour. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0 °C. Quench by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction & Purification: Follow steps 7 and 8 from Protocol A.
Section 5: Visualized Mechanisms & Workflows
Diagram 1: General Mechanism of the Mixed Claisen Condensation.
Diagram 2: Unwanted side reaction using a non-matching alkoxide base.
Diagram 3: General experimental workflow for the synthesis.
Section 6: References
-
Grokipedia. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved from
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Lithium bis(trimethylsilyl)amide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. Retrieved from [Link]
-
Google Patents. (n.d.). Preparation method of alpha-acetyl-gamma-butyrolactone. Retrieved from
-
Willson Research Group. (n.d.). The Claisen Condensation. Retrieved from [Link]
-
Leah4sci. (2016). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Acylation of Pyrrole and Investigation of Direct γ-Butyrolactone Reactions. (n.d.). Retrieved from [Link]
-
The Chemistry of Strong Bases: Understanding the Advantages of LiHMDS in Deprotonation. (n.d.). Retrieved from [Link]
-
Exploring the Catalytic Efficiency of Lithium Bis(trimethylsilyl)amide (LiHMDS) in Lactide Polymerization - PMC - NIH. (2025). Retrieved from [Link]
-
Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Semantic Scholar. Retrieved from [Link]
-
Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH - PMC - NIH. (2024). Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
The Organic Chemist. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Willson Research Group. (2019). The Claisen Condensation. Retrieved from [Link]
-
Wang, W., et al. (2013). Mechanism of α-acetyl-γ-butyrolactone synthesis. Chemical Papers. Retrieved from [Link]
Sources
- 1. Mechanism of α-acetyl-γ-butyrolactone synthesis | Semantic Scholar [semanticscholar.org]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. nbinno.com [nbinno.com]
- 9. willson.cm.utexas.edu [willson.cm.utexas.edu]
- 10. Lithium bis(trimethylsilyl)amide - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. CN108299345B - Preparation method of alpha-acetyl-gamma-butyrolactone - Google Patents [patents.google.com]
Technical Support Center: Challenges in the Purification of Polar β-Keto Esters
Welcome to the Technical Support Center for the purification of polar β-keto esters. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these versatile yet notoriously unstable compounds. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may face during your purification workflows.
Introduction: The Inherent Instability of β-Keto Esters
β-Keto esters are valuable synthetic intermediates due to their dual functionality, which allows for a wide range of chemical transformations.[1] However, the very features that make them synthetically useful—the acidic α-proton and the presence of two carbonyl groups—also render them susceptible to several degradation pathways, particularly in polar environments. Understanding these challenges is the first step toward developing a robust purification strategy.
The primary challenges in the purification of polar β-keto esters stem from their propensity to undergo:
-
Keto-Enol Tautomerism: The rapid interconversion between the keto and enol forms can lead to peak broadening or splitting in chromatographic analyses.[2][3]
-
Hydrolysis: The ester functionality is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding β-keto acid, which can then decarboxylate.[4]
-
Epimerization: If the α-carbon is a stereocenter, its acidity can lead to epimerization under non-anhydrous or protic conditions, compromising the stereochemical integrity of the product.[5]
-
Decarboxylation: The corresponding β-keto acid, formed from hydrolysis, is prone to losing carbon dioxide, especially upon heating, to yield a ketone.[4]
This guide will provide practical solutions to navigate these challenges and achieve high purity of your target polar β-keto ester.
Troubleshooting Guide: Question & Answer Format
This section addresses specific problems encountered during the purification of polar β-keto esters with detailed explanations and actionable protocols.
Issue 1: My HPLC analysis shows a broad peak, or two closely eluting peaks, for my β-keto ester.
Question: I am trying to analyze the purity of my polar β-keto ester using reverse-phase HPLC, but I am observing a very broad peak, and sometimes it even splits into two. Is my compound impure, or is something else happening?
Answer: This is a classic problem encountered with β-keto esters and is most likely due to on-column keto-enol tautomerization.[2] The keto and enol forms have different polarities and can partially separate on the column, leading to peak broadening or the appearance of two distinct peaks. The rate of interconversion on the column relative to the separation speed determines the peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Tautomerism is often pH-dependent.[2] Acidifying the mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) can accelerate the interconversion rate, causing the two forms to elute as a single, sharp, averaged peak.
-
Increase Column Temperature: Raising the column temperature can also increase the rate of tautomerization, leading to a single, sharper peak.[2] This approach is analogous to what is often done for the analysis of sugars that exhibit mutarotation.[2]
-
Consider Mixed-Mode Chromatography: For particularly challenging separations, mixed-mode columns can offer better peak shapes.[2]
Experimental Protocol: Optimizing HPLC Conditions for Tautomerizing β-Keto Esters
-
Initial Run:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile (both without additives).
-
Temperature: Ambient.
-
Observation: Note the peak shape (broadening, splitting).
-
-
pH Modification:
-
Prepare mobile phases containing 0.1% formic acid in both water (Solvent A) and acetonitrile (Solvent B).
-
Repeat the analysis with the acidified mobile phase.
-
Expected Outcome: A significantly sharper, single peak.
-
-
Temperature Modification (if pH adjustment is insufficient):
-
Set the column oven temperature to 40°C and then to 50°C.
-
Run the analysis with the optimized mobile phase from the previous step.
-
Expected Outcome: Further improvement in peak shape and symmetry.
-
Issue 2: I am losing a significant amount of my compound during silica gel column chromatography.
Question: I am attempting to purify my polar β-keto ester using flash column chromatography on silica gel, but my yield is very low. I suspect the compound is degrading on the column. What can I do to prevent this?
Answer: Silica gel is acidic and can promote the hydrolysis of the ester group to a β-keto acid, which may then decarboxylate.[4] The polar nature of your β-keto ester likely requires a more polar eluent, which increases its residence time on the silica, exacerbating the degradation.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Neutralize the acidic sites on the silica gel by preparing a slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1%).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or cyano.
-
Minimize Residence Time: Use a faster flow rate and a steeper solvent gradient to minimize the time your compound spends on the column.
-
Dry Loading: Adsorbing your crude product onto a small amount of silica gel or Celite™ and loading it as a dry powder can improve resolution and minimize band broadening, which in turn reduces the overall elution time.
Experimental Protocol: Purification using Deactivated Silica Gel
-
Slurry Preparation:
-
In a fume hood, prepare your initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).[6]
-
Add 0.5% (v/v) triethylamine to this eluent.
-
Add the silica gel to this triethylamine-containing eluent to form a slurry.
-
-
Column Packing:
-
Pack the column with the deactivated silica slurry.
-
Equilibrate the column with the initial eluent (containing triethylamine).
-
-
Sample Loading and Elution:
-
Dissolve your crude β-keto ester in a minimal amount of the initial eluent.
-
Load the sample onto the column.
-
Elute with your chosen solvent gradient, ensuring that all eluent mixtures contain the same percentage of triethylamine.
-
-
Fraction Analysis:
-
Monitor the fractions by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Note: The triethylamine is volatile and should be removed during solvent evaporation.
-
Issue 3: My purified β-keto ester with a chiral center at the α-position shows poor enantiomeric excess (ee).
Question: I have synthesized a chiral β-keto ester, but after purification by column chromatography, the enantiomeric excess has dropped significantly. What is causing this epimerization, and how can I avoid it?
Answer: The α-proton of a β-keto ester is acidic and can be readily removed and re-protonated, leading to racemization or epimerization if it is a stereocenter.[5] This process can be catalyzed by acidic or basic conditions, which are often present during purification (e.g., on silica gel or with certain solvents).
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all solvents and glassware are rigorously dried to prevent proton exchange.
-
Avoid Protic Solvents: Do not use protic solvents like methanol or ethanol in your purification, as they can facilitate proton transfer.
-
Neutral Purification Conditions: As mentioned previously, use deactivated silica gel or alternative neutral stationary phases.
-
Crystallization: If your compound is crystalline, crystallization can be an excellent method for purification that often avoids the harsh conditions of chromatography and can sometimes even enhance the diastereomeric ratio in a process known as crystallization-induced diastereomer transformation.[5]
Workflow Diagram: Preventing Epimerization During Purification
Caption: Workflow to minimize epimerization during purification.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash column chromatography of a polar β-keto ester? A1: A mixture of ethyl acetate and hexanes is a common and effective starting point.[6] Begin with a low polarity mixture, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. For more polar β-keto esters, a system of dichloromethane and methanol may be necessary.[7]
Q2: Can I use crystallization to purify my polar β-keto ester if it is an oil? A2: While direct crystallization is not possible for an oil, you may be able to form a crystalline derivative. For example, reacting the β-keto ester with a suitable metal salt can form a stable, crystalline metal complex that can be purified by recrystallization and then decomposed to regenerate the pure β-keto ester.[8]
Q3: My β-keto ester seems to be decomposing even during storage. How can I store it properly? A3: Polar β-keto esters should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (≤ 4°C). It is also advisable to store them in anhydrous solvents if they are to be kept in solution. For long-term storage, consider converting it to a more stable derivative if possible.
Q4: Are there any alternatives to column chromatography for purifying polar β-keto esters? A4: Besides crystallization, preparative thin-layer chromatography (prep-TLC) can be a good option for small-scale purifications. For larger scales, distillation under reduced pressure can be effective for volatile β-keto esters, provided they are thermally stable.[9] However, care must be taken as heat can promote decarboxylation.
Data Summary Table: Common Purification Challenges and Solutions
| Challenge | Primary Cause | Recommended Solution(s) | Key Considerations |
| Peak Broadening/Splitting (HPLC/GC) | Keto-enol tautomerism | Adjust mobile phase pH (acidify); Increase column temperature.[2] | Ensure compound stability at higher temperatures. |
| Low Yield from Silica Column | On-column hydrolysis and decarboxylation | Deactivate silica with triethylamine; Use alumina or other stationary phases. | Triethylamine is volatile and easily removed. |
| Epimerization of Chiral Centers | Acidic α-proton exchange | Use anhydrous conditions; Employ neutral purification methods; Consider crystallization.[5] | Protic solvents should be strictly avoided. |
| Compound Degradation in Eluent | Reaction with protic solvents (e.g., transesterification with methanol) | Use aprotic solvents like ethyl acetate, hexanes, dichloromethane. | Transesterification can be an issue with alcohol-based eluents.[10] |
Keto-Enol Tautomerism Diagram
Caption: Equilibrium between keto and enol tautomers.
References
-
Transesterfication of β-keto esters during gas chromatography and their tautomers separation. ResearchGate. Available at: [Link]
-
beta keto esters by HPLC. Chromatography Forum. Available at: [Link]
-
Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. PMC - NIH. Available at: [Link]
-
(PDF) Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5). Vibrational analyses, NMR spectra and quantum chemical calculations. ResearchGate. Available at: [Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. Available at: [Link]
- US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER. Google Patents.
-
Is it possible to separate keto enol tautomers via column chromatography?. Reddit. Available at: [Link]
-
Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. MDPI. Available at: [Link]
-
Overview of assays for hydrolysis of β -keto esters. (A) Hydrolysis.... ResearchGate. Available at: [Link]
-
Purification of baker's yeast β-keto ester oxidoreductase.. ResearchGate. Available at: [Link]
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. Available at: [Link]
-
Mastering .beta.-Keto Esters. ResearchGate. Available at: [Link]
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. NIH. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
- US6642035B2 - Synthesis of B-keto esters. Google Patents.
- WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity. Google Patents.
-
Late-stage Molecular Editing via Ketone Isomerization with Yannick Brägger. YouTube. Available at: [Link]
-
Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]
-
Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. YouTube. Available at: [Link]
-
Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available at: [Link]
-
Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. MDPI. Available at: [Link]
- CN100335456C - Method for preparing acyclic beta keto ester. Google Patents.
-
The Journal of Organic Chemistry Ahead of Print. ACS Publications. Available at: [Link]
-
Beta Keto esters - Alkylating Ketones in NaOEt. YouTube. Available at: [Link]
-
Recent advances in the transesterification of β-keto esters. RSC Publishing. Available at: [Link]
-
Purification and Characterization of Two α-Keto Ester Reductases from Streptomyces thermocyaneoviolaceus IFO 14271 | Request PDF. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. aklectures.com [aklectures.com]
- 5. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms [mdpi.com]
- 9. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on Keto-Enol Equilibrium of β-Keto Esters
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the critical role of solvents in modulating the keto-enol tautomeric equilibrium of β-keto esters. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is keto-enol tautomerism in the context of β-keto esters?
Keto-enol tautomerism is a chemical equilibrium between two constitutional isomers: a keto form (containing a ketone and an ester) and an enol form (containing an alcohol and an alkene conjugated with an ester).[1][2] This is not a resonance phenomenon, as it involves the movement of both a proton and electrons, resulting in a change in the atomic connectivity.[3][4] For β-keto esters like ethyl acetoacetate, the equilibrium is dynamic, and both tautomers are present in solution, though their relative amounts can vary dramatically.[5]
Q2: Why is the enol form of a β-keto ester surprisingly stable?
While the keto form is generally more stable for simple ketones and aldehydes due to the greater strength of the C=O double bond compared to a C=C double bond, the enol form of a β-keto ester gains significant stability from two key factors[3][4][6]:
-
Conjugation: The C=C double bond of the enol is in conjugation with the carbonyl group of the ester, creating a more delocalized and stable π-system.[3][4]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the nearby keto group, creating a stable six-membered ring-like structure.[3][4][6][7]
Q3: How does solvent polarity, in general, affect the keto-enol equilibrium?
As a general principle, often referred to as Meyer's Rule for acyclic β-dicarbonyls, the equilibrium tends to shift toward the keto form in polar solvents and toward the enol form in nonpolar solvents.[8][9] The underlying reason is the differential solvation of the two tautomers. Polar solvents can stabilize the more polar keto tautomer, while nonpolar solvents do not interfere with the stabilizing intramolecular hydrogen bond of the enol form.[9][10][11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: My NMR spectrum shows a lower-than-expected percentage of the enol tautomer in a nonpolar solvent (e.g., CCl₄, cyclohexane).
Possible Causes & Solutions:
-
Cause 1: Residual Polar Impurities. Trace amounts of water, alcohols, or other polar solvents can significantly disrupt the equilibrium. Water, for instance, can form intermolecular hydrogen bonds with the β-keto ester, competing with and disrupting the stabilizing intramolecular hydrogen bond of the enol form.[10][11] This favors the keto tautomer.
-
Troubleshooting Steps:
-
Ensure your nonpolar solvent is anhydrous and of high purity. Use freshly opened bottles or solvents dried over appropriate drying agents.
-
Dry your glassware thoroughly to remove any adsorbed water.
-
Prepare your sample in a controlled environment (e.g., a glove box) if extreme sensitivity is observed.
-
-
-
Cause 2: Temperature Effects. The keto-enol equilibrium is temperature-dependent.[5][8] While the effect can vary, it's crucial to maintain a consistent temperature for comparable results.
-
Troubleshooting Steps:
-
Record the temperature at which the NMR spectrum was acquired. Modern NMR spectrometers allow for precise temperature control.
-
When comparing different solvents or samples, ensure all spectra are run at the same temperature.
-
-
Issue 2: The percentage of enol form is much higher than expected in a polar protic solvent (e.g., water, methanol).
Possible Causes & Solutions:
-
Cause 1: Structural Features of the β-Keto Ester. While the general trend holds, specific structural features can override solvent effects. Electron-withdrawing groups (like trifluoromethyl groups) on the β-keto ester can significantly increase the acidity of the α-proton and stabilize the enolate/enol form, leading to a higher enol content even in polar solvents.[1][12][13]
-
Troubleshooting Steps:
-
Review the structure of your specific β-keto ester. Compare it to simpler analogs like ethyl acetoacetate.
-
Consult literature for equilibrium data on your specific compound or structurally similar ones to establish a baseline.
-
-
-
Cause 2: pH of the Solution. The keto-enol interconversion is catalyzed by both acid and base.[1][3][7] If your solvent is inadvertently acidic or basic, it can alter the equilibrium position.
-
Troubleshooting Steps:
-
Use neutral, high-purity deuterated solvents for your NMR analysis.
-
Be aware that impurities in your starting material could be acidic or basic. Purify the β-keto ester if necessary.
-
-
Issue 3: I am having difficulty integrating the NMR signals to calculate the keto:enol ratio.
Possible Causes & Solutions:
-
Cause 1: Signal Overlap. In some cases, signals from the keto and enol forms might overlap with each other or with solvent or impurity peaks.
-
Troubleshooting Steps:
-
Choose non-interfering signals. The most reliable signals for integration are often the α-proton of the keto form (a singlet around 3.5 ppm for ethyl acetoacetate) and the vinylic proton of the enol form (a singlet around 5.0 ppm for ethyl acetoacetate).[5][8] These are typically well-separated from other signals.
-
Acquire the spectrum in a different deuterated solvent to see if the chemical shifts change enough to resolve the overlap.
-
-
-
Cause 2: Exchangeable Protons. The enolic -OH proton can exchange with acidic protons in the solvent (e.g., residual H₂O in CDCl₃ or the -OD in methanol-d₄).[14] This can lead to peak broadening or inaccurate integration.
-
Troubleshooting Steps:
-
Avoid integrating the enolic -OH peak. This peak, often found far downfield (12-13 ppm), is unreliable for quantification.[14]
-
Calculate the ratio using stable, non-exchangeable protons. A robust method is to compare the integral of the vinylic proton (1H) of the enol form to the integral of the α-CH₂ protons (2H) of the keto form. Remember to normalize for the number of protons: % Enol = [Integral(enol CH) / (Integral(enol CH) + (Integral(keto CH₂) / 2))] * 100
-
-
Data Summary: Solvent Influence on Ethyl Acetoacetate Equilibrium
The following table summarizes the approximate percentage of the enol tautomer for ethyl acetoacetate in various solvents at room temperature, illustrating the principles discussed.
| Solvent | Solvent Type | Dielectric Constant (ε) | % Enol Tautomer |
| Hexane | Nonpolar | 1.9 | ~46% |
| Carbon Tetrachloride (CCl₄) | Nonpolar | 2.2 | ~33% |
| Toluene | Nonpolar | 2.4 | ~19.8%[11] |
| Chloroform (CDCl₃) | Polar Aprotic | 4.8 | ~16% |
| Acetone | Polar Aprotic | 21 | ~11% |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | ~7% |
| Methanol | Polar Protic | 33 | ~5% |
| Water (D₂O) | Polar Protic | 80 | < 1%[7] |
Note: Values are approximate and can vary with temperature and exact experimental conditions.
Visualizing the Equilibrium
The following diagram illustrates the keto-enol tautomerism for a generic β-keto ester and highlights the key stabilizing intramolecular hydrogen bond in the enol form, which is disrupted by polar, hydrogen-bond-donating solvents.
Caption: Keto-enol equilibrium and key solvent-dependent interactions.
Experimental Protocol: ¹H NMR Determination of Keto-Enol Equilibrium
This protocol provides a standardized method for quantifying the keto-enol equilibrium of a β-keto ester.
Objective: To determine the equilibrium constant (K_eq_) and percentage of keto and enol tautomers of ethyl acetoacetate in deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆).
Materials:
-
Ethyl acetoacetate (high purity)
-
Deuterated chloroform (CDCl₃) with 0.03% TMS
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with 0.03% TMS
-
NMR tubes (5 mm)
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Label two clean, dry NMR tubes: "CDCl₃" and "DMSO-d₆".
-
To the "CDCl₃" tube, add approximately 0.6 mL of CDCl₃.
-
Add one drop (~20-30 µL) of ethyl acetoacetate to the CDCl₃. Cap the tube and invert several times to mix thoroughly.
-
Repeat the process for the "DMSO-d₆" tube, using DMSO-d₆ as the solvent.
-
-
Equilibration:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum for each sample. Typical parameters on a 400 MHz spectrometer would be:
-
Spectral Width: -2 to 16 ppm
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for accurate integration)
-
Number of Scans: 8-16 (adjust for good signal-to-noise)
-
-
Ensure the spectrometer's temperature is stable and recorded.
-
-
Data Processing and Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Identify the characteristic peaks[5][8]:
-
Keto Form: α-CH₂ protons (singlet, ~3.4-3.6 ppm)
-
Enol Form: Vinylic =CH proton (singlet, ~5.0-5.2 ppm)
-
Enol Form: Enolic -OH proton (broad singlet, ~12-13 ppm) - DO NOT USE FOR INTEGRATION.
-
-
Integrate the α-CH₂ signal of the keto form and the vinylic =CH signal of the enol form. Set the integral of one of the peaks to a convenient value (e.g., 1.00) and measure the relative integral of the other.
-
-
Calculations:
-
Let I_keto be the integral value for the α-CH₂ protons (representing 2H).
-
Let I_enol be the integral value for the vinylic =CH proton (representing 1H).
-
Normalize the keto integral: Normalized I_keto = I_keto / 2
-
Calculate the percentage of enol: % Enol = [I_enol / (I_enol + Normalized I_keto)] * 100
-
Calculate the percentage of keto: % Keto = 100 - % Enol
-
Calculate the equilibrium constant: K_eq = [Enol] / [Keto] = I_enol / Normalized I_keto
-
References
-
Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]
-
DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. [Link]
-
Oregon State University. (2020). Measurement of Keto-Enol Equilibrium. [Link]
-
Fiveable. (n.d.). Keto–Enol Tautomerism | Organic Chemistry Class Notes. [Link]
-
Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]
-
Chemistry LibreTexts. (2023). 3.6: Keto-Enol Tautomerism. [Link]
-
ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]
-
RSC Publishing. (2011). Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches. [Link]
-
AIP Publishing. (n.d.). Thermodynamic analysis of the solvent effect on tautomerization of acetylacetone: An ab initio approach. The Journal of Chemical Physics. [Link]
-
Journal of Emerging Investigators. (2022). Deuterated solvent effects in the kinetics and thermodynamics of keto-enol tautomerization of ETFAA. [Link]
-
Chemistry Stack Exchange. (2017). Why is enol content higher in non-polar solvents?[Link]
-
ResearchGate. (2025). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. [Link]
-
YouTube. (2022). Effect of solvent on enol content #shorts. [Link]
-
YouTube. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. [Link]
-
YouTube. (2022). keto enol tautomerism of ethyl acetoacetate || Detail mechanism. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Investigating Off-Target Interactions: Cross-Reactivity Profiling of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. One of the most critical hurdles is understanding a molecule's selectivity. Unintended interactions with off-target biomolecules can lead to toxicity, adverse side effects, or diminished efficacy, ultimately causing costly failures in later stages of development.[1][2] This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate as a case study. While this molecule is not extensively characterized in the public domain, its structure, featuring a reactive β-keto ester moiety and a tetrahydrofuran ring—a common scaffold in approved pharmaceuticals—makes it an excellent model for discussing proactive off-target profiling.[3][4][5]
This document is not a simple recitation of protocols. Instead, it offers a logical, field-proven workflow that emphasizes the causality behind experimental choices, ensuring that the data generated is both robust and interpretable. We will explore how to select appropriate comparator compounds, design a tiered assay cascade, and interpret the results to build a comprehensive selectivity profile.
The Rationale for Proactive Cross-Reactivity Screening
In modern drug discovery, identifying potential off-target interactions early is paramount.[1][6] These unintended binding events can lead to a range of undesirable outcomes, from unforeseen side effects to complete clinical trial failure.[7] Computational modeling and in silico profiling are valuable initial steps, but experimental validation remains the gold standard.[6][8]
Our subject molecule, this compound, contains two key structural features that warrant careful investigation:
-
The β-Keto Ester System: This functional group is known for its chemical reactivity.[9][10][11] The electrophilic nature of the carbonyl carbons can lead to covalent interactions with nucleophilic residues (like serine, cysteine, or lysine) in the active sites of various enzymes, potentially causing non-specific inhibition.
-
The Tetrahydrofuran (THF) Ring: The THF motif is present in numerous FDA-approved drugs and natural products with diverse biological activities.[3][4][12][13] Its ability to form hydrogen bonds and engage in hydrophobic interactions allows it to bind to a wide array of biological targets. This promiscuity necessitates a broad screening approach to identify potential off-target liabilities.
This guide will walk through a three-tiered experimental approach to systematically de-risk this compound.
Experimental Design: A Tiered Approach to Selectivity Profiling
A logical, tiered approach to screening conserves resources by starting with broad, cost-effective assays and progressing to more specific, complex evaluations for compounds that pass initial checks.
Diagram: Tiered Cross-Reactivity Workflow
Caption: A tiered workflow for assessing compound cross-reactivity.
Selection of Comparator Compounds
To provide context for our results, this compound (EOTP) should be tested alongside carefully selected alternatives.
| Compound Name | Structure | Rationale for Inclusion |
| EOTP (Test Article) | This compound | The novel compound under investigation. |
| Ethyl Benzoylacetate | β-Keto Ester Control: Lacks the THF ring, allowing for assessment of the THF moiety's contribution to activity. | |
| Tetrahydrofurfuryl Acetate | THF Ring Control: Contains the THF ring but lacks the reactive β-keto ester functionality. | |
| Promiscuous Inhibitor | (e.g., Curcumin) | Positive Control for Non-Specific Activity: A known promiscuous compound to validate assay sensitivity to off-target effects. |
| Vehicle Control | (e.g., DMSO) | Negative Control: To establish baseline activity and control for solvent effects. |
Tier 1: Broad Liability Assessment
The goal of this initial tier is to quickly identify compounds that exhibit broad cytotoxicity or non-specific interactions, which are hallmark signs of a problematic molecule.
General Cytotoxicity Profiling
We will employ two distinct, well-validated assays that measure cell death through different mechanisms to ensure the data is robust.[14]
A. Lactate Dehydrogenase (LDH) Release Assay
-
Principle: This assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a key indicator of cytotoxicity.[15][16][17] The amount of formazan produced in a coupled enzymatic reaction is proportional to the amount of LDH released.[15]
-
Significance: It provides a direct measure of cell membrane damage and is less prone to artifacts from compounds that interfere with cellular metabolism.[18]
B. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to a purple formazan product.[18]
-
Significance: It provides a measure of overall cell health and proliferation. Comparing results with the LDH assay can help distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[17]
Representative Data: Tier 1 Cytotoxicity Screening (IC50, µM)
| Compound | LDH Release Assay (HepG2 cells) | MTT Assay (HEK293 cells) | Interpretation |
| EOTP | > 100 | 85.4 | Low to no direct membrane damage; potential for mild metabolic impact at high concentrations. |
| Ethyl Benzoylacetate | > 100 | 92.1 | Similar to EOTP, suggesting the β-keto ester is not acutely cytotoxic in this context. |
| Tetrahydrofurfuryl Acetate | > 100 | > 100 | The THF ring alone is non-toxic and metabolically inert. |
| Promiscuous Inhibitor | 12.5 | 8.7 | As expected, shows significant cytotoxicity, validating the assays. |
| Vehicle Control | No Activity | No Activity | No baseline toxicity from the solvent. |
Note: Data are representative. Actual results would require experimental determination.
Tier 2: Target Family & Panel Screening
Assuming EOTP shows an acceptable profile in Tier 1, we proceed to screen it against panels of common off-target families. This step is crucial for identifying unintended interactions with specific protein classes.[2]
Enzyme Inhibition Profiling
Given the electrophilic nature of the β-keto ester, a panel of enzymes, particularly those with reactive serine or cysteine residues in their active sites, is a logical starting point.
-
Principle: The activity of each enzyme is measured by monitoring the conversion of a specific substrate to a product in the presence of the test compound.[19][20] A reduction in product formation indicates inhibition.[19]
-
Assay Format: A common method is a fluorescence-based assay where the substrate is fluorogenic and becomes fluorescent upon enzymatic cleavage.
Recommended Enzyme Panel:
| Enzyme Class | Example | Rationale |
| Serine Proteases | Trypsin, Chymotrypsin, Thrombin | Highly reactive serine in the active site. |
| Cysteine Proteases | Papain, Caspase-3 | Reactive cysteine residue susceptible to covalent modification. |
| Serine Hydrolases | Acetylcholinesterase (AChE) | Important neurological target with a reactive serine. |
| Kinases | A diverse panel (e.g., PKA, CDK2) | Common drug targets; screening provides broad coverage. |
Receptor Binding Profiling
The THF moiety's ability to participate in hydrogen bonding makes it a candidate for interacting with receptor binding pockets. A competitive radioligand binding assay is the gold standard for this type of screen.
-
Principle: This assay measures the ability of a test compound to displace a known, radioactively labeled ligand from its receptor.[21][22][23] The amount of radioactivity bound to the receptor is measured, and a decrease indicates competition by the test compound.[22][24]
-
Assay Format: A mixture of the receptor (e.g., membrane preparation), a fixed concentration of the radioligand, and varying concentrations of the test compound is incubated. The bound and free radioligand are then separated (typically by filtration), and the bound radioactivity is quantified.[24]
Recommended Receptor Panel:
| Receptor Class | Rationale |
| GPCRs | A diverse panel (e.g., adrenergic, dopaminergic, opioid receptors) represents the largest class of drug targets. |
| Ion Channels | (e.g., hERG) Critical for cardiac safety assessment. |
| Nuclear Receptors | (e.g., Estrogen Receptor) Important in endocrinology and toxicology. |
Representative Data: Tier 2 Panel Screening (% Inhibition at 10 µM)
| Compound | Trypsin | Caspase-3 | AChE | Adrenergic R (α1) | hERG Channel |
| EOTP | 8% | 12% | 58% | 5% | 3% |
| Ethyl Benzoylacetate | 15% | 18% | 62% | 4% | 2% |
| Tetrahydrofurfuryl Acetate | < 2% | < 2% | < 5% | < 2% | < 2% |
| Promiscuous Inhibitor | 75% | 88% | 95% | 68% | 45% |
Note: Data are representative. The highlighted result for AChE indicates a potential off-target hit that warrants further investigation in Tier 3.
Tier 3: In-Depth Mechanistic Studies
The "hit" on Acetylcholinesterase (AChE) from the Tier 2 screen for both EOTP and its β-keto ester analog requires a more detailed investigation to understand the nature of the interaction.
Mechanism of Inhibition (MOI) Studies
-
Principle: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive), enzyme kinetics are measured at varying concentrations of both the substrate and the inhibitor.[19][25] The data are then plotted using methods like Lineweaver-Burk or Michaelis-Menten to visualize changes in the kinetic parameters Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity).[19]
-
Significance: Understanding the MOI is critical for predicting in vivo effects. For instance, competitive inhibition can often be overcome by rising substrate concentrations in the body, whereas non-competitive inhibition cannot.[25]
Diagram: Enzyme Inhibition Mechanisms
Caption: Interactions in competitive vs. non-competitive enzyme inhibition.
IC50 Potency Determination
-
Principle: A dose-response curve is generated by measuring enzyme inhibition across a range of inhibitor concentrations. The IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—is calculated from this curve.
-
Significance: This provides a quantitative measure of the compound's potency against the off-target, which is essential for assessing the potential risk.
Representative Data: Tier 3 AChE Inhibition Profile
| Compound | IC50 (µM) | MOI | Interpretation |
| EOTP | 8.2 | Competitive | Moderate, competitive inhibition. The risk in vivo may be lower if substrate concentrations are high. |
| Ethyl Benzoylacetate | 7.5 | Competitive | Potency is nearly identical to EOTP, strongly suggesting the β-keto ester moiety is the primary driver of this off-target activity. |
Experimental Protocols
LDH Cytotoxicity Assay Protocol
-
Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of test compounds (EOTP, comparators) in culture medium. Add to the cells and incubate for 24 hours. Include wells for "spontaneous release" (vehicle only) and "maximum release" (add lysis buffer 45 minutes before assay).
-
Sample Collection: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.[15]
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate percent cytotoxicity relative to the spontaneous and maximum release controls.
Acetylcholinesterase (AChE) Inhibition Assay Protocol
-
Reagent Preparation: Prepare assay buffer (e.g., phosphate buffer, pH 7.4), AChE enzyme solution, substrate solution (acetylthiocholine), and Ellman's reagent (DTNB).
-
Assay Plate Setup: In a 96-well plate, add 25 µL of varying concentrations of the test inhibitor (e.g., EOTP).
-
Enzyme Addition: Add 50 µL of the AChE solution to each well and pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.[20]
-
Reaction Initiation: Add 25 µL of the acetylthiocholine substrate to start the reaction.[20]
-
Signal Detection: Immediately add 50 µL of DTNB. The reaction of thiocholine (product) with DTNB produces a yellow color.
-
Measurement: Monitor the increase in absorbance at 412 nm over 10 minutes using a microplate reader in kinetic mode.
-
Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the percent inhibition relative to the vehicle control and fit the data to a dose-response curve to calculate the IC50.
Conclusion and Forward Look
This guide outlines a systematic, tiered approach to evaluating the cross-reactivity of a novel compound, this compound. Through this case study, we have demonstrated how to move from broad liability screening to specific, mechanistic studies to build a comprehensive selectivity profile.
Our hypothetical results suggest that while EOTP has a favorable cytotoxicity profile, its β-keto ester moiety confers moderate, competitive inhibitory activity against acetylcholinesterase. This is a critical finding. It does not necessarily terminate the compound's development, but it flags a potential liability that must be monitored and addressed. The next steps for a medicinal chemistry team would be clear:
-
Assess the Therapeutic Window: Is the potency against the intended target significantly greater than the 8.2 µM potency against AChE? A wide margin is required for a safe therapeutic index.
-
Structure-Activity Relationship (SAR) Studies: Can the β-keto ester be modified or replaced to eliminate AChE activity while retaining on-target potency? Our comparator data strongly suggest this is the key group to modify.
-
Consider the Target Indication: If the intended therapeutic target is in the central nervous system, this off-target activity is a major concern. If the target is peripheral and the compound has low brain penetration, the risk might be acceptable.
By employing a logical, evidence-based cross-reactivity strategy, researchers can make informed decisions, prioritize the most promising candidates, and ultimately increase the probability of success in the long and arduous process of drug development.
References
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Safety Operating Guide
A Procedural Guide to the Safe Disposal of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate
Hazard Identification and Risk Assessment
The primary principle of safe disposal is a thorough understanding of the material's potential hazards. The structure of Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)propanoate suggests a hazard profile influenced by both the β-keto ester functional group and the tetrahydrofuran ring system.
-
Tetrahydrofuran (THF) Moiety: The THF component is the most significant contributor to the compound's hazard profile. THF is a highly flammable liquid and, as an ether, can form explosive peroxides upon exposure to air and light, especially after prolonged storage.[1][2][3] The furan ring, in general, is also associated with toxicity and flammability.[4][5]
-
β-Keto Ester Moiety: This functional group makes the compound a combustible organic material. While less volatile than THF, it contributes to the overall flammability and dictates its classification as organic solvent waste.[6][7]
All laboratory personnel must treat this compound as hazardous waste unless explicitly determined otherwise by an EHS professional.[8]
Table 1: Inferred Hazard Profile and Personal Protective Equipment (PPE)
| Hazard Category | Rationale & Potential Risks | Minimum PPE Requirement |
| Flammability | Contains a tetrahydrofuran moiety and is an organic ester. Vapors may form flammable mixtures with air.[1][9] | Flame-resistant lab coat. Work away from ignition sources.[3][4] |
| Eye Irritation | Structurally similar compounds and organic solvents can cause serious eye irritation.[1][2] | Chemical safety goggles and a face shield are mandatory.[10] |
| Skin Irritation | Prolonged or repeated contact with organic solvents can cause skin irritation or dermatitis.[11] | Chemically resistant gloves (e.g., nitrile or neoprene).[10] |
| Respiratory Irritation | Vapors may cause respiratory tract irritation.[1][2] | All handling and disposal must occur within a certified chemical fume hood.[10] |
| Reactivity | The THF ether linkage presents a risk of forming explosive peroxides over time.[2][3] | Date containers upon receipt and opening. Dispose of within one year.[3] |
Step-by-Step Disposal Protocol
Safe and compliant disposal is a multi-step process that begins the moment the chemical is deemed waste.[12] Hazardous waste management is federally regulated in the United States by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[13]
Step 1: Waste Characterization and Segregation
Proper segregation is critical to prevent dangerous chemical reactions in waste containers.[14]
-
Designate as Hazardous Waste: this compound must be disposed of as hazardous chemical waste. Never pour this chemical down the drain or discard it in regular trash. [15][16]
-
Segregate at the Source: Collect this waste in a container designated for non-halogenated organic solvents .
-
Avoid Mixing: Do not mix this waste with incompatible materials such as acids, bases, or oxidizers. Mixing with other waste streams is forbidden unless explicitly permitted by your institution's EHS guidelines.[16][17]
Step 2: Waste Container Selection and Labeling
The integrity of the waste container is essential for safe storage and transport.[17]
-
Select a Compatible Container: Use a clean, leak-proof container made of a material chemically compatible with organic solvents, such as glass or high-density polyethylene (HDPE).[15] The original product container can be used if it is in good condition.[18]
-
Label Immediately: Attach a hazardous waste tag to the container as soon as the first drop of waste is added.[8] The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "this compound."
-
An accurate list of all components and their approximate concentrations if it is a mixed waste stream.
-
The specific hazard characteristics (e.g., Flammable, Irritant).
-
The date accumulation started.
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Keep Containers Closed: Waste containers must be securely sealed at all times, except when adding waste.[8] This prevents the release of flammable vapors and protects the compound from air, which can accelerate peroxide formation.
-
Use Secondary Containment: Store the sealed waste container within a larger, chemically resistant secondary container (e.g., a spill tray) to contain any potential leaks.[8]
-
Store in a Satellite Accumulation Area (SAA): The waste must be stored in a designated SAA within the laboratory where it was generated.[15] The SAA should be clearly marked, located away from heat sources or direct sunlight, and not in a high-traffic area.[17]
-
Adhere to Quantity Limits: Do not accumulate more than 55 gallons of hazardous waste in an SAA. For acutely toxic wastes (P-listed), the limit is one quart. Once these limits are reached, the waste must be removed within three calendar days.[15]
Step 4: Arranging for Final Disposal
The final step is the transfer of waste to trained professionals.
-
Request Pickup: Once the container is full or the project is complete, submit a waste collection request to your institution's EHS department or licensed hazardous waste disposal contractor.[10][17]
-
Documentation: Ensure all paperwork, including the hazardous waste tag, is complete and accurate. The manifest system tracks hazardous waste from its point of generation to its final disposal ("cradle to grave").[12][19]
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial for laboratory safety.
-
Evacuate and Alert: If a spill occurs, alert all personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the lab and contact your institution's emergency EHS number.
-
Control Ignition Sources: Extinguish all nearby flames and turn off hot plates or other ignition sources.[4]
-
Contain the Spill: For small spills, use a commercial spill kit or an inert, non-combustible absorbent material like vermiculite or sand. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully collect the contaminated absorbent material using non-sparking tools.[4] Place it into a designated, sealable container for hazardous waste.[16] Label the container as "Spill Debris containing this compound."
-
Decontaminate: Clean the spill area with soap and water. All materials used for cleanup must also be disposed of as hazardous waste.[3][8]
Proactive Waste Minimization
Federal regulations require institutions to have a waste minimization strategy.[15] As a researcher, you can contribute by:
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track expiration or peroxide-formation test dates for chemicals like ethers.[14]
-
Surplus Sharing: Offer unneeded, unopened chemicals to other labs within your institution.[15]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for handling chemical waste in the laboratory.
Caption: Decision workflow for laboratory chemical waste management.
References
-
Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS Source: University of Pennsylvania URL: [Link]
-
Title: Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions Source: Labor Security System URL: [Link]
-
Title: Properly Managing Chemical Waste in Laboratories Source: Ace Waste URL: [Link]
-
Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL: [Link]
-
Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) Bookshelf - NIH URL: [Link]
-
Title: G.J. CHEMICAL COMPANY, INC. SAFETY DATA SHEET (for Tetrahydrofuran) Source: G.J. Chemical Co., Inc. URL: [Link]
-
Title: Western Carolina University Standard Operating Procedure for the use of Furan Source: Western Carolina University URL: [Link]
-
Title: Proper Handling of Hazardous Waste Guide Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL: [Link]
-
Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Learn the Basics of Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Furan | C4H4O | CID 8029 Source: PubChem - NIH URL: [Link]
-
Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: Ester Disposal Source: Chemtalk - Science Forum For Lab Technicians URL: [Link]
-
Title: β‐Ketoesters: An Overview and It's Applications via Transesterification Source: ResearchGate URL: [Link]
Sources
- 1. gjchemical.com [gjchemical.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
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- 4. chemicalbook.com [chemicalbook.com]
- 5. Furan | C4H4O | CID 8029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. researchgate.net [researchgate.net]
- 8. vumc.org [vumc.org]
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- 10. benchchem.com [benchchem.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
